Piperidine-2-carbaldehyde hydrochloride
Description
BenchChem offers high-quality Piperidine-2-carbaldehyde hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperidine-2-carbaldehyde hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
piperidine-2-carbaldehyde;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-5-6-3-1-2-4-7-6;/h5-7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIVUFDJLJNXOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10669940 | |
| Record name | Piperidine-2-carbaldehyde--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10669940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159825-30-5 | |
| Record name | Piperidine-2-carbaldehyde--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10669940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Piperidine-2-carbaldehyde Hydrochloride (CAS 1159825-30-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Piperidine-2-carbaldehyde hydrochloride, a valuable heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its chemical properties, reactivity, and applications, with a focus on providing practical insights for its use in a research and development setting.
Introduction and Significance
Piperidine-2-carbaldehyde hydrochloride is the hydrochloride salt of 2-formylpiperidine. The piperidine motif is a cornerstone in drug discovery, present in a vast array of pharmaceuticals and biologically active compounds.[1] The introduction of a reactive aldehyde group at the 2-position of the piperidine ring makes this compound a versatile intermediate for the synthesis of more complex molecular architectures, including fused ring systems and substituted piperidine derivatives. Its hydrochloride form often improves stability and handling characteristics compared to the free base.
Physicochemical and Spectroscopic Properties
While some specific physical properties like a definitive melting point are not widely reported in the literature, the compound is commercially available as a solid. Its hydrochloride nature suggests solubility in polar solvents such as water and alcohols.
| Property | Value | Source(s) |
| CAS Number | 1159825-30-5 | [2][3] |
| Molecular Formula | C₆H₁₂ClNO | [2][3] |
| Molecular Weight | 149.62 g/mol | [2][3] |
| Appearance | Solid | |
| Storage | Inert atmosphere, 2-8°C | [2] |
| SMILES | O=CC1NCCCC1.[H]Cl | [2] |
| InChI Key | SMIVUFDJLJNXOS-UHFFFAOYSA-N | [4] |
Spectroscopic Analysis
-
¹H NMR: A characteristic signal for the aldehyde proton (CHO) at approximately 9-10 ppm. The protons on the piperidine ring would appear as a series of multiplets in the aliphatic region, with the proton at C2 being deshielded due to the adjacent aldehyde. The N-H proton of the hydrochloride salt would likely appear as a broad signal.
-
¹³C NMR: A downfield signal for the carbonyl carbon of the aldehyde at around 200 ppm. The carbon at C2 would also be shifted downfield, and the remaining four carbons of the piperidine ring would appear in the aliphatic region.
-
IR Spectroscopy: A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretch of the aldehyde. A broad absorption in the 2400-3200 cm⁻¹ region would be indicative of the N-H stretch of the ammonium salt.
Reactivity and Synthetic Applications
Piperidine-2-carbaldehyde hydrochloride is a key starting material for the synthesis of various heterocyclic systems. The aldehyde functionality allows for a range of chemical transformations, including reductive aminations, Wittig reactions, and condensations.
Annulation with 1,3-Dicarbonyl Compounds
A significant application of this compound is in the one-pot synthesis of 5,6,7,8-tetrahydroindolizines. This reaction proceeds via an annulation reaction with 1,3-dicarbonyl compounds, such as β-ketoesters, β-diketones, and β-ketoamides.[5] This transformation is highly valuable for generating scaffolds of interest in medicinal chemistry.
Caption: Workflow for the synthesis of tetrahydroindolizines.
This reaction provides an efficient route to a class of compounds with potential biological activity. The choice of the 1,3-dicarbonyl compound allows for the introduction of various substituents on the resulting indolizine ring.
Experimental Protocol: Synthesis of Ethyl 3-phenyl-5,6,7,8-tetrahydroindolizine-2-carboxylate[7]
The following protocol is adapted from the work of Zhang and coworkers and serves as a representative example of the synthetic utility of Piperidine-2-carbaldehyde hydrochloride.
Step 1: Reaction Setup
-
To a 15 mL vial equipped with a magnetic stir bar, add Piperidine-2-carbaldehyde hydrochloride (419 mg, 2.80 mmol, 1.4 equivalents) and powdered 4 Å molecular sieves (150 wt%).
-
Add ethyl 3-oxo-3-phenylpropanoate (384 mg, 2.00 mmol, 1.0 equivalent).
-
Seal the vial with a Teflon-lined cap.
Step 2: Solvent Addition and Inerting
-
Add tetrahydrofuran (THF, 15 mL/g of the dicarbonyl compound).
-
Evacuate the vial and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
Step 3: Reaction Initiation
-
Cool the reaction mixture to 0-5 °C in an ice-water bath.
-
Slowly add pyrrolidine (4.0 equivalents) to the cooled mixture.
Step 4: Reaction Monitoring and Work-up
-
Stir the reaction mixture at 0-5 °C.
-
Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction can be worked up using standard aqueous extraction and purification by flash column chromatography to yield the desired product.
Caption: Step-by-step experimental workflow diagram.
Safety and Handling
Piperidine-2-carbaldehyde hydrochloride should be handled with care in a well-ventilated laboratory, preferably in a fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.
Hazard Statements (based on supplier information): [2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [2]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For complete safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Piperidine-2-carbaldehyde hydrochloride is a valuable and reactive building block for organic synthesis. Its ability to participate in annulation reactions to form complex heterocyclic systems like tetrahydroindolizines highlights its importance in the construction of novel molecular scaffolds for drug discovery and development. Proper handling and an understanding of its reactivity are key to successfully utilizing this versatile intermediate in research endeavors.
References
-
Capomolla, S. S., Lim, N.-K., & Zhang, H. (2015). Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds. Supporting Information for Organic Letters. [Link]
-
Capomolla, S. S., Lim, N.-K., & Zhang, H. (2015). Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds. Organic Letters, 17(14), 3544–3547. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(4), 3595. [Link]
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- 4. Piperidine-2-carbaldehyde hydrochloride,1159825-30-5-Amadis Chemical [amadischem.com]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2-Formylpiperidine Hydrochloride
Introduction
2-Formylpiperidine hydrochloride is a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. As a bifunctional molecule, it incorporates a reactive aldehyde group and a secondary amine, masked as a stable hydrochloride salt. This unique combination allows for its versatile application in the synthesis of complex nitrogen-containing scaffolds, particularly substituted piperidines and fused bicyclic systems, which are prevalent in a wide array of biologically active compounds and natural products.
This guide provides a comprehensive overview of the core physical and chemical properties of 2-Formylpiperidine HCl. It is designed to equip researchers with the technical insights and practical methodologies required for its effective handling, characterization, and application in a laboratory setting. The narrative balances established data with reasoned, experience-based analysis, particularly where specific experimental data for this exact salt is not publicly available, by drawing logical parallels from the free base and related chemical structures.
Compound Identification and Structure
The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and identity. 2-Formylpiperidine HCl is the hydrochloride salt of the parent compound, piperidine-2-carbaldehyde. The protonation of the piperidine nitrogen by hydrochloric acid enhances the compound's stability and modulates its solubility profile.
-
IUPAC Name: piperidine-2-carbaldehyde hydrochloride
-
Synonyms: 2-Piperidinecarboxaldehyde HCl
-
CAS Number: 144876-20-0 (for the free base, 2-Formylpiperidine)[1]
-
Chemical Structure (HCl Salt):
Caption: Structure of 2-Formylpiperidine Hydrochloride.
Physicochemical Properties
Precise experimental data for 2-Formylpiperidine HCl is not extensively documented. The following table summarizes the known properties of the free base and provides expert-inferred predictions for the hydrochloride salt, based on the general behavior of amine salts.
| Property | 2-Formylpiperidine (Free Base) | 2-Formylpiperidine HCl (Predicted) | Justification for Prediction |
| Molecular Formula | C₆H₁₁NO[1] | C₆H₁₂ClNO | Addition of HCl |
| Molecular Weight | 113.16 g/mol [1] | 149.62 g/mol | MW of free base + MW of HCl (36.46 g/mol ) |
| Appearance | Colorless to yellow liquid (inferred) | White to off-white crystalline solid | Amine salts are typically crystalline solids.[2] |
| Melting Point | Not available | >150 °C (estimated) | Salt formation significantly increases melting point over the parent amine/aldehyde. Piperidine HCl melts at 248 °C. |
| Boiling Point | Not available | Decomposes upon strong heating | Hydrochloride salts are non-volatile and tend to decompose at high temperatures rather than boil. |
| Solubility | Soluble in organic solvents | Soluble in water, methanol, ethanol; sparingly soluble in less polar solvents like dichloromethane; insoluble in ethers and hydrocarbons. | The ionic nature of the salt dramatically increases polarity and aqueous solubility.[2] |
| pKa | ~9-10 (estimated for piperidinium ion) | Not applicable | The amine is already protonated. |
Chemical Reactivity and Synthetic Utility
The synthetic value of 2-Formylpiperidine HCl lies in the orthogonal reactivity of its two functional groups. The piperidinium ion is relatively inert but can be deprotonated in situ to liberate the nucleophilic secondary amine. The aldehyde group is a versatile electrophile.
3.1. Reactivity of the Aldehyde Group
The formyl group is susceptible to a wide range of nucleophilic additions and related transformations.[3]
-
Reductive Amination: A cornerstone reaction where the aldehyde can be condensed with a primary amine to form an imine, which is then reduced (e.g., with NaBH₃CN or NaBH(OAc)₃) to yield a 2-(aminomethyl)piperidine derivative. This is a powerful method for elaborating side chains.
-
Oxidation: The aldehyde can be readily oxidized to a carboxylic acid (piperidine-2-carboxylic acid, or pipecolic acid) using standard oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
-
Reduction: The aldehyde can be reduced to a primary alcohol (2-(hydroxymethyl)piperidine) using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Wittig and Related Olefinations: Reaction with phosphorus ylides (Wittig reaction) or phosphonate carbanions (Horner-Wadsworth-Emmons reaction) converts the formyl group into a vinyl group.
-
Annulation Reactions: As a key application, 2-Formylpiperidine HCl can undergo annulation reactions with 1,3-dicarbonyl compounds in the presence of a base to form 5,6,7,8-tetrahydroindolizine cores, which are scaffolds for various biologically active molecules.[4]
Caption: Key reaction pathways for 2-Formylpiperidine HCl.
3.2. Reactivity involving the Piperidine Nitrogen
The hydrochloride salt protects the amine from participating in reactions. However, by adding a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine), the free secondary amine can be generated in situ for subsequent reactions, such as N-acylation, N-alkylation, or N-arylation.
Spectroscopic Characterization
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber | Rationale and Interpretation |
| ¹H NMR | Aldehyde Proton (CHO) | δ 9.5 - 10.0 ppm | The aldehydic proton is highly deshielded and appears as a characteristic singlet or doublet in the downfield region of the spectrum.[5] |
| N⁺H₂ Protons | δ 8.0 - 9.5 ppm (broad) | The acidic protons on the nitrogen are typically broad, exchangeable with D₂O, and their shift is highly dependent on solvent and concentration. | |
| C2-H Proton (CH-CHO) | δ 3.0 - 3.5 ppm | The proton alpha to both the nitrogen and the carbonyl group will be shifted downfield. | |
| Piperidine Ring Protons | δ 1.5 - 3.2 ppm | A series of complex, overlapping multiplets corresponding to the axial and equatorial protons of the piperidine ring. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 190 - 205 ppm | The aldehyde carbonyl carbon is highly deshielded and is a key diagnostic peak. |
| C2 Carbon (CH-CHO) | δ 55 - 65 ppm | The carbon atom attached to both the nitrogen and the formyl group. | |
| Piperidine Ring Carbons | δ 20 - 50 ppm | The remaining carbon signals of the piperidine ring. | |
| FT-IR | C=O Stretch (Aldehyde) | 1720 - 1740 cm⁻¹ (strong) | A strong, sharp absorption characteristic of a saturated aliphatic aldehyde.[5] |
| N⁺-H Stretch | 2400 - 2800 cm⁻¹ (broad) | A very broad and complex absorption band typical for ammonium salts. | |
| C-H Stretch (Aldehyde) | 2700 - 2750 cm⁻¹ and 2800 - 2850 cm⁻¹ | Two weak bands (Fermi doublets) characteristic of the C-H bond of an aldehyde. | |
| Mass Spec. (ESI+) | Molecular Ion | m/z 114.09 [M+H]⁺ (of free base) | In Electrospray Ionization, the protonated molecule of the free base (C₆H₁₁NO) would be observed. The HCl is not covalently bonded. |
| Fragmentation | Loss of CHO (m/z 29), loss of H₂O (m/z 18) | Common fragmentation patterns for piperidine alkaloids include loss of water and fragmentation of the piperidine ring.[6][7] |
Stability and Storage
Proper storage is critical to maintain the integrity of 2-Formylpiperidine HCl, given the reactivity of the aldehyde group and the hygroscopic nature of the salt.
-
Stability: Aldehydes are susceptible to air oxidation, which can convert the formyl group to a carboxylic acid.[8] While the solid salt form is more stable than the free base liquid, this remains a primary degradation pathway. The compound is also sensitive to strong bases, which will neutralize the HCl and liberate the less stable free base.
-
Storage Recommendations: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture absorption.[9] It should be kept in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and strong bases.
Analytical Methodologies
To ensure the quality and purity of 2-Formylpiperidine HCl for research and development, a set of robust analytical protocols is essential.
Protocol 1: Purity Assessment by HPLC
-
Objective: To determine the purity of the compound and identify any potential impurities.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) to ensure the amine remains protonated.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 1 mL of 50:50 water:acetonitrile.
-
-
Causality: The reverse-phase column separates compounds based on polarity. TFA ensures sharp peak shapes by preventing interaction of the amine with free silanols on the stationary phase.
Protocol 2: Chloride Content by Argentometric Titration
-
Objective: To confirm the stoichiometry of the hydrochloride salt.
-
Methodology:
-
Accurately weigh a sample of 2-Formylpiperidine HCl (approx. 100 mg) and dissolve it in deionized water (50 mL).
-
Add 2-3 drops of potassium chromate indicator solution.
-
Titrate with a standardized solution of silver nitrate (AgNO₃, e.g., 0.1 M) until the first appearance of a persistent reddish-brown precipitate.
-
Calculate the chloride content based on the volume of AgNO₃ solution used.
-
-
Trustworthiness: This is a standard, reliable pharmacopeial method for quantifying halide salts. The endpoint is sharp and visually easy to determine.
Safety and Handling
As a reactive aldehyde and an amine salt, 2-Formylpiperidine HCl requires careful handling to minimize exposure and ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or butyl rubber are recommended for aldehydes), safety goggles or a face shield, and a lab coat.[10]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[11] Avoid contact with skin and eyes.
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
References
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PubChem. (n.d.). 2-Formylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure for N-Formylpiperidine. Retrieved from [Link]
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Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
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Chemical Safety Facts. (n.d.). Aldehydes. Retrieved from [Link]
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ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]
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PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Retrieved from [Link]
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RPS Group. (n.d.). Aldehydes exposure analysis. Retrieved from [Link]
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NIST. (n.d.). 1-Piperidinecarboxaldehyde. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). CN1154963A - Prepn. method for n-formyl piperidine and homologs thereof.
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Pharmacompass. (n.d.). Piperidine Hydrochloride. Retrieved from [Link]
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Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]
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Quora. (2016). What is stability of aldehyde and ketone?. Retrieved from [Link]
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Homework.Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?. Retrieved from [Link]
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ResearchGate. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]
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Chemistry LibreTexts. (2022). Infrared (IR) Spectroscopy. Retrieved from [Link]
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PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]
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EPTQ. (n.d.). Chemical analysis in amine system operations. Retrieved from [Link]
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NIST. (n.d.). 2-Methylpiperidine. NIST Chemistry WebBook. Retrieved from [Link]
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Michigan State University Chemistry. (n.d.). Aldehydes and Ketones. Retrieved from [Link]
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National Institutes of Health. (n.d.). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Retrieved from [Link]
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National Institutes of Health. (n.d.). Environmental Aldehyde Sources and the Health Implications of Exposure. Retrieved from [Link]
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RSC Publishing. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]
- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
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Organic Letters. (2015). Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Retrieved from [Link]
-
Princeton University. (n.d.). Acetaldehyde Safety Information. Retrieved from [Link]
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National Institutes of Health. (n.d.). Application of 2D IR Bioimaging. Retrieved from [Link]
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NIST. (n.d.). 2-Piperidinone. NIST Chemistry WebBook. Retrieved from [Link]
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CDC Stacks. (n.d.). Fourier Transform Infrared Spectrometry/Attenuated Total Reflectance Study of the Reaction of Pentanal and Propanal with 2-(Hydroxymethyl)piperidine. Retrieved from [Link]
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PubChem. (n.d.). 1-Piperidinecarboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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The Definitive Guide to the Structural Elucidation of Piperidine-2-carbaldehyde Hydrochloride: A Multi-Technique Approach
Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for the presentation of pharmacophoric elements in three-dimensional space. Piperidine-2-carbaldehyde hydrochloride, as a reactive intermediate, represents a critical building block in the synthesis of more complex piperidine-containing drug candidates. Its precise structural characterization is paramount to ensure the identity, purity, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).
This in-depth technical guide provides a comprehensive framework for the structural elucidation of piperidine-2-carbaldehyde hydrochloride. Recognizing the challenges in obtaining a complete, publicly available dataset for this specific molecule, this guide will leverage data from the closely related and well-characterized analogue, piperidine-2-carboxylic acid , to illustrate the application and interpretation of key analytical techniques. This pragmatic approach ensures that researchers, scientists, and drug development professionals are equipped with a robust, field-proven methodology for the structural characterization of this important class of compounds.
A Symphony of Techniques: The Integrated Approach to Structure Elucidation
The unambiguous determination of a molecule's structure is not reliant on a single analytical technique but rather on the convergence of evidence from a suite of orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their collective interpretation provides a self-validating system that ensures the highest degree of confidence in the final structural assignment.
For a molecule such as piperidine-2-carbaldehyde hydrochloride, a comprehensive analytical workflow would involve Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray Diffraction.
Illustrative NMR Data for Piperidine-2-carboxylic Acid
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for piperidine-2-carboxylic acid, which serves as a structural analogue for piperidine-2-carbaldehyde. The data is compiled from publicly available spectral databases. [2]
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Correlations (from 2D NMR) |
|---|---|---|---|
| C2-H | ~3.56 | ~61.9 | COSY: C3-H₂HSQC: C2HMBC: C4, C6, C=O |
| C3-H₂ | ~1.64, ~2.20 | ~29.4 | COSY: C2-H, C4-H₂HSQC: C3HMBC: C5 |
| C4-H₂ | ~1.64 | ~24.6 | COSY: C3-H₂, C5-H₂HSQC: C4HMBC: C2, C6 |
| C5-H₂ | ~1.87 | ~29.4 | COSY: C4-H₂, C6-H₂HSQC: C5HMBC: C3 |
| C6-H₂ | ~2.99, ~3.40 | ~46.7 | COSY: C5-H₂HSQC: C6HMBC: C2, C4 |
| C=O | - | ~175 (est.) | HMBC: C2-H |
| N-H | Variable | - | - |
Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and pH.
The large coupling constants observed in the ¹H NMR spectrum between adjacent axial protons on the piperidine ring would provide crucial information about the chair conformation of the ring and the equatorial or axial orientation of the substituent at the C2 position. [3]
Experimental Protocol for NMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of piperidine-2-carbaldehyde hydrochloride.
-
Due to the hygroscopic nature of the compound, it is recommended to handle it in a glove box or a dry environment.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄) in a clean, dry 5 mm NMR tube. [4] * Ensure the sample is fully dissolved. If necessary, gently vortex the tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to assess sample concentration and purity.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton correlations.
-
Acquire a 2D ¹H-¹³C HSQC spectrum to determine direct carbon-proton attachments. [5] * Acquire a 2D ¹H-¹³C HMBC spectrum to identify long-range (2-3 bond) carbon-proton correlations, which are essential for connecting molecular fragments. [3]3. Data Processing and Interpretation:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Integrate the ¹H NMR signals and determine their multiplicities.
-
Assign all ¹H and ¹³C resonances based on the collective interpretation of the 1D and 2D spectra.
-
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the analyte and, through fragmentation analysis, offers valuable clues about its substructures. [6]Both hard (Electron Ionization, EI) and soft (Electrospray Ionization, ESI) ionization techniques can be employed to gain complementary information.
Causality Behind MS Experimental Choices
ESI is typically the first choice for a polar, salt-like compound such as piperidine-2-carbaldehyde hydrochloride, as it is likely to produce a protonated molecular ion [M+H]⁺ with minimal fragmentation, thus providing the molecular weight of the free base. [6]EI, on the other hand, induces extensive fragmentation, creating a characteristic fingerprint that can be used to identify structural motifs. [7]
Expected Fragmentation Patterns
For piperidine-2-carbaldehyde, the following fragmentation pathways can be anticipated:
-
α-Cleavage: The bond between the carbonyl carbon and the piperidine ring can cleave, leading to the loss of a CHO radical (29 Da). [8]* Ring Opening: The piperidine ring can undergo fragmentation, often initiated by cleavage adjacent to the nitrogen atom. [9]* McLafferty Rearrangement: If a γ-hydrogen is available, a McLafferty rearrangement can occur, leading to the elimination of a neutral alkene. [8] Illustrative Mass Spectrometry Data for Piperidine-2-carboxylic Acid
| Ionization Mode | m/z | Interpretation |
| ESI (+) | 130.08 | [M+H]⁺ of the free acid (C₆H₁₁NO₂) |
| ESI (+) | 84.08 | Fragment ion corresponding to the piperidine ring after loss of the carboxyl group |
| EI | 129 | Molecular ion (M⁺) |
| EI | 84 | Loss of COOH (45 Da) |
Data sourced from PubChem.[2]
Experimental Protocol for Mass Spectrometry Analysis
-
Sample Preparation (ESI):
-
Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, typically a mixture of water and a volatile organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
-
Sample Preparation (EI):
-
For direct infusion, dissolve a small amount of the sample in a volatile solvent.
-
For GC-MS analysis, derivatization may be necessary to improve volatility.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular ion.
-
Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain a product ion spectrum.
-
-
Data Interpretation:
-
Analyze the fragmentation pattern to propose structures for the major fragment ions and correlate them with the proposed molecular structure.
-
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. [10]
Expected IR Absorptions
For piperidine-2-carbaldehyde hydrochloride, the following characteristic absorption bands are expected:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration |
| N-H (amine salt) | 2700-2250 (broad) | N-H stretch |
| C=O (aldehyde) | ~1725 | C=O stretch |
| C-H (aldehyde) | ~2820 and ~2720 | C-H stretch |
| C-H (alkane) | 2950-2850 | C-H stretch |
Note: The hygroscopic nature of the sample may lead to a broad O-H absorption band around 3400 cm⁻¹ if water is present.
Illustrative IR Data for Piperidine-2-carboxylic Acid
The IR spectrum of piperidine-2-carboxylic acid shows a very broad absorption from ~3400 to 2400 cm⁻¹, characteristic of the O-H stretch of the carboxylic acid and the N-H stretch of the amine. A strong C=O stretch is also observed around 1600-1700 cm⁻¹. [1]
Experimental Protocol for FTIR Analysis (KBr Pellet Method)
-
Sample Preparation:
-
Due to the hygroscopic nature of the sample, all materials should be thoroughly dried. [11] * Grind 1-2 mg of the sample with ~200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or semi-transparent pellet. [12]2. Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
-
Data Interpretation:
-
Identify the characteristic absorption bands and correlate them with the functional groups expected in the molecule.
-
Single-Crystal X-ray Diffraction: The Definitive Structure
Single-crystal X-ray diffraction provides an unambiguous, three-dimensional model of a molecule's structure in the solid state, including bond lengths, bond angles, and stereochemistry. [13]Obtaining a suitable single crystal is often the most challenging step.
Causality Behind X-ray Diffraction
While spectroscopic methods provide strong evidence for a molecule's structure, X-ray crystallography offers the ultimate confirmation. [14]For chiral molecules, it can determine the absolute configuration.
Illustrative Crystal Structure Data
A crystal structure for DL-piperidine-2-carboxylic acid has been reported. It confirms the chair conformation of the piperidine ring and the relative stereochemistry of the substituents.
Experimental Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Grow single crystals of piperidine-2-carbaldehyde hydrochloride suitable for diffraction (typically > 0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents should be screened.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the diffraction data to obtain the final structure.
-
Conclusion: A Unified and Self-Validating Approach
The structural elucidation of piperidine-2-carbaldehyde hydrochloride, a key building block in pharmaceutical synthesis, requires a multi-faceted analytical approach. By integrating the data from NMR spectroscopy, mass spectrometry, and infrared spectroscopy, a confident structural hypothesis can be formulated. This hypothesis is then unequivocally confirmed by single-crystal X-ray diffraction. This guide, by explaining the causality behind experimental choices and providing detailed, field-proven protocols, empowers researchers to approach structure elucidation with scientific rigor and confidence. The use of piperidine-2-carboxylic acid as a practical analogue demonstrates the power of this integrated workflow in action, providing a clear roadmap for the characterization of this important class of heterocyclic compounds.
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synthesis pathways for Piperidine-2-carbaldehyde hydrochloride
An In-Depth Technical Guide to the Synthesis of Piperidine-2-carbaldehyde Hydrochloride
Introduction
Piperidine-2-carbaldehyde and its hydrochloride salt are pivotal chiral building blocks in modern medicinal chemistry and pharmaceutical development. As a constrained amino aldehyde, this scaffold provides a valuable entry point for the synthesis of complex alkaloids, therapeutic agents, and molecular probes. Its utility stems from the stereodefined C2 substituent and the nucleophilic secondary amine, which together allow for intricate molecular architectures. However, the synthesis of this compound is non-trivial, presenting challenges in controlling the oxidation state of the C2 functional group while managing the reactivity of the piperidine nitrogen.
This technical guide provides a comprehensive overview of two robust and field-proven synthetic pathways for obtaining Piperidine-2-carbaldehyde hydrochloride. Eschewing a mere recitation of steps, this document elucidates the underlying chemical principles, the rationale for reagent selection, and the critical parameters that ensure a successful and reproducible synthesis. The methodologies described are grounded in established, peer-reviewed literature and are designed to be self-validating through in-process controls and characterization.
Core Synthetic Strategy: A Tale of Two Precursors
The primary challenge in synthesizing Piperidine-2-carbaldehyde lies in the selective formation of a sensitive aldehyde functional group on a saturated heterocyclic ring. The aldehyde is susceptible to over-oxidation to a carboxylic acid, over-reduction to an alcohol, and racemization at the adjacent chiral center. Furthermore, the secondary amine of the piperidine ring must be managed to prevent unwanted side reactions.
Effective strategies therefore hinge on a carefully orchestrated sequence of protection, functional group interconversion, and deprotection. The two most reliable approaches diverge based on the timing of the critical functional group transformation:
-
Pathway I: The Oxidation Route. This strategy begins with a stable, readily available alcohol precursor, N-protected piperidine-2-methanol. The core transformation is the mild oxidation of the primary alcohol to the desired aldehyde. This is often the preferred route due to the availability of highly selective and mild modern oxidation reagents.
-
Pathway II: The Reduction Route. This alternative approach starts with an N-protected piperidine-2-carboxylic acid derivative. The key step is the partial reduction of the activated carboxyl group to the aldehyde. While potentially more atom-economical, this pathway requires precise control to prevent over-reduction to the primary alcohol.
This guide will dissect both pathways, providing detailed protocols and mechanistic insights for each.
Pathway I: Synthesis via Oxidation of N-Protected Piperidine-2-methanol
This pathway is arguably the most versatile and widely employed due to its reliability and the high yields achievable with modern oxidation methods. The strategy involves protecting the piperidine nitrogen, performing a mild oxidation of the C2-hydroxymethyl group, and concluding with deprotection and salt formation.
Logical Workflow: Pathway I
Caption: Workflow for the oxidation-based synthesis of Piperidine-2-carbaldehyde HCl.
Step 1: Preparation of N-Boc-piperidine-2-methanol
The crucial intermediate, N-protected piperidine-2-methanol, can be accessed from two common starting materials. The choice depends on cost, availability, and scale.
-
Method A: From (S)-Pipecolic Acid This route begins with the naturally occurring amino acid. The carboxylic acid is first reduced to the primary alcohol, a transformation that requires a potent reducing agent and prior protection of the amine.
Causality: The piperidine nitrogen must be protected to prevent it from reacting with the hydride reagent. The tert-butyloxycarbonyl (Boc) group is ideal; it is stable to strong reducing agents like lithium aluminum hydride (LiAlH₄) and can be easily removed under acidic conditions that are compatible with the final salt formation step. LiAlH₄ is used for its potency in reducing carboxylic acids directly to alcohols.[1]
-
Method B: From 2-Pyridinemethanol This method involves the saturation of the aromatic pyridine ring via catalytic hydrogenation.
Causality: The hydrogenation of a pyridine ring is an effective method for creating the piperidine core.[2][3] Catalysts like Platinum(IV) oxide (PtO₂, Adams' catalyst) are highly effective, especially under acidic conditions (e.g., in acetic acid or with HCl), which protonate the pyridine nitrogen and activate the ring toward reduction.[4] Following hydrogenation, the resulting piperidine-2-methanol is protected with a Boc group to prepare it for the subsequent oxidation step.
Step 2: Selective Oxidation to N-Boc-piperidine-2-carbaldehyde
This is the cornerstone of the pathway. The goal is to oxidize the primary alcohol to an aldehyde without any over-oxidation to the carboxylic acid. Two "gold standard" methods are presented.
-
Method A: Swern Oxidation The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at very low temperatures.
Expertise & Trustworthiness: This reaction is renowned for its mildness and high yields. The key to success is rigorous temperature control (typically below -60 °C) during the formation of the reactive sulfur ylide intermediate to prevent side reactions.[5] The reaction proceeds via an intermediate alkoxysulfonium salt, which undergoes an intramolecular E2-like elimination facilitated by a hindered base (e.g., triethylamine) to yield the aldehyde, DMSO, and triethylammonium salt.[6][7] This mechanism inherently avoids over-oxidation.
-
Method B: Dess-Martin Periodinane (DMP) Oxidation This method employs a hypervalent iodine compound, the Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one), as the oxidant.[8][9]
Expertise & Trustworthiness: DMP oxidation offers significant operational simplicity, as it can be run at room temperature and does not require cryogenic conditions.[10] The reaction is highly selective for primary and secondary alcohols and is tolerant of many other functional groups.[11] The mechanism involves a ligand exchange on the iodine center, followed by an intramolecular elimination that releases the aldehyde.[9] The primary drawback is the shock-sensitive nature of the DMP reagent, although stabilized commercial formulations are available.
Detailed Protocol: Swern Oxidation of N-Boc-(S)-piperidine-2-methanol
-
System Preparation: A three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and two addition funnels is charged with anhydrous dichloromethane (DCM, ~10 volumes relative to the alcohol). The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Activator Addition: Oxalyl chloride (1.5 equivalents) is dissolved in anhydrous DCM (~2 volumes) and added dropwise to the cooled reaction flask, maintaining the internal temperature below -65 °C.
-
DMSO Addition: Anhydrous dimethyl sulfoxide (DMSO, 3.0 equivalents) dissolved in anhydrous DCM (~2 volumes) is added dropwise via an addition funnel. A vigorous gas evolution (CO₂ and CO) is observed. The mixture is stirred for 15 minutes at -78 °C.
-
Substrate Addition: A solution of N-Boc-(S)-piperidine-2-methanol (1.0 equivalent) in anhydrous DCM (~3 volumes) is added dropwise, ensuring the temperature remains below -65 °C. The reaction is stirred for 45-60 minutes.
-
Base Quench: Anhydrous triethylamine (TEA, 5.0 equivalents) is added dropwise. The reaction mixture is stirred for 30 minutes at -78 °C and then allowed to warm slowly to room temperature.
-
Work-up: Water is added to quench the reaction. The layers are separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield crude N-Boc-(S)-piperidine-2-carbaldehyde, which is often used in the next step without further purification or can be purified by silica gel chromatography.
Step 3: Deprotection and Hydrochloride Salt Formation
This final step accomplishes two goals simultaneously: removal of the Boc protecting group and formation of the stable hydrochloride salt.
Causality: The Boc group is labile to strong acids. A solution of hydrogen chloride in an anhydrous organic solvent (e.g., 4 M HCl in 1,4-dioxane or diethyl ether) is used.[12] The acid protonates the carbamate, which then fragments to release the free amine, carbon dioxide, and tert-butanol. The free piperidine nitrogen is immediately protonated by the excess HCl in the medium to precipitate as the hydrochloride salt, which is often a stable, crystalline solid that can be easily isolated by filtration.
Pathway II: Synthesis via Partial Reduction of a Carboxylic Acid Derivative
This pathway offers a more convergent route from pipecolic acid but demands precise control over the reduction step. The strategy involves activating the carboxylic acid to a state that can be reduced to an aldehyde but is resistant to further reduction to an alcohol.
Logical Workflow: Pathway II
Caption: Workflow for the reduction-based synthesis of Piperidine-2-carbaldehyde HCl.
Step 1: N-Protection and Carboxyl Group Activation
First, the nitrogen of pipecolic acid is protected, typically with a Boc group as in Pathway I. The key divergence is the subsequent activation of the carboxylic acid.
-
Method A: Conversion to Acid Chloride The N-protected acid is treated with a chlorinating agent such as oxalyl chloride or thionyl chloride. This converts the hydroxyl of the carboxyl group into an excellent leaving group (chloride), creating a highly electrophilic carbonyl carbon.
-
Method B: Conversion to Weinreb Amide The N-protected acid is coupled with N,O-dimethylhydroxylamine using a standard peptide coupling reagent (e.g., EDC, HOBt). The resulting N-methoxy-N-methylamide is known as a Weinreb amide.
Causality: The Weinreb amide is a particularly useful intermediate for aldehyde synthesis. Upon attack by a hydride reagent, it forms a stable five-membered chelated intermediate. This intermediate is stable at low temperatures and does not collapse to release the aldehyde until acidic workup. This prevents the common problem of over-reduction, as the aldehyde is never present in the reaction mixture along with the strong reducing agent.[13]
Step 2: Controlled Reduction to the Aldehyde
The choice of reducing agent is dictated by the activated intermediate.
-
For Acid Chlorides: A sterically hindered and less reactive hydride source is required to prevent over-reduction. Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) is the reagent of choice.[14] Its bulkiness and reduced hydridic character allow it to react with the highly activated acid chloride but react only sluggishly with the resulting aldehyde, permitting the aldehyde to be isolated.[14]
-
For Weinreb Amides: Stronger, less-hindered reducing agents like diisobutylaluminium hydride (DIBAL-H) or LiAlH₄ can be used. As explained above, the stability of the tetrahedral intermediate formed from the Weinreb amide is the key to preventing the second hydride addition.
Step 3: Deprotection and Salt Formation
This step is identical to that in Pathway I, involving treatment with anhydrous HCl in an organic solvent to remove the Boc group and precipitate the final product as its hydrochloride salt.
Comparative Analysis of Synthetic Pathways
| Feature | Pathway I: Oxidation Route | Pathway II: Reduction Route |
| Starting Material | Pipecolic Acid or 2-Pyridinemethanol | Pipecolic Acid |
| Key Transformation | Mild oxidation of a primary alcohol | Controlled reduction of a carboxylic acid derivative |
| Typical Overall Yield | High (60-80%) | Moderate to High (50-70%) |
| Number of Steps | 3-4 steps | 3 steps |
| Advantages | - Highly reliable and reproducible.- Avoids over-reduction issues.- Mild conditions for key step (Swern/DMP).[15][8]- Well-established protocols. | - More convergent.- Potentially higher atom economy. |
| Disadvantages | - May require an extra reduction or hydrogenation step at the beginning.- Swern requires cryogenic temperatures.[5]- DMP can be explosive.[10] | - Reduction step requires precise control.- Risk of over-reduction to the alcohol.- Activated intermediates can be moisture-sensitive. |
| Scalability | Generally good; Swern can be challenging on a very large scale. | Good, especially the Weinreb amide route. |
Conclusion
The synthesis of Piperidine-2-carbaldehyde hydrochloride is a well-trodden path in synthetic organic chemistry, with established routes that offer reliability and efficiency. For most laboratory and pilot-scale applications, Pathway I (The Oxidation Route) is recommended. Its reliance on the mild and selective oxidation of a stable alcohol precursor provides a high degree of control and reproducibility, minimizing the formation of difficult-to-separate byproducts. The operational simplicity of the Dess-Martin oxidation makes it particularly attractive, while the Swern oxidation remains a robust alternative for those equipped to handle cryogenic reactions.
Pathway II (The Reduction Route) , particularly via the Weinreb amide intermediate, stands as a strong and elegant alternative. Its convergent nature is appealing, and it can be the more efficient choice if precise control of the reduction conditions can be confidently maintained.
Ultimately, the selection of a synthetic pathway will depend on the specific context of the research, including the scale of the synthesis, the availability of starting materials, and the technical capabilities of the laboratory. Both pathways presented in this guide represent the state-of-the-art in the synthesis of this valuable chiral building block, providing the modern chemist with a reliable roadmap to success.
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The Stereochemical Keystone: A Senior Application Scientist's Guide to Piperidine-2-carbaldehyde Hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its prevalence stems from its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional arrangement. When functionalized at the 2-position with a reactive carbaldehyde group, as in piperidine-2-carbaldehyde, the molecule becomes a versatile chiral building block. The introduction of this single stereocenter at the C2 position dramatically increases the molecule's complexity and its potential for specific biological interactions.[3] This guide provides an in-depth exploration of the stereochemistry of piperidine-2-carbaldehyde hydrochloride, from the foundational principles of its chirality to the practical, field-proven methodologies for its asymmetric synthesis and rigorous stereochemical characterization. We will dissect the causality behind experimental choices, offering not just protocols, but a self-validating framework for ensuring stereochemical integrity in drug discovery and development.
The Strategic Imperative of Chirality in 2-Substituted Piperidines
In drug design, stereochemistry is not a trivial detail; it is a critical determinant of a compound's pharmacological profile. Enantiomers of a chiral drug can exhibit vastly different potency, selectivity, metabolism, and toxicity.[3][4] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while its mirror image, the distomer, could be inactive or, in the worst case, contribute to adverse effects.[4]
Piperidine-2-carbaldehyde hydrochloride is a quintessential example of a chiral synthon where precise control over its stereochemistry is paramount. The aldehyde functional group provides a reactive handle for a multitude of chemical transformations, allowing for its incorporation into more complex molecular architectures. The adjacent stereocenter dictates the spatial orientation of these subsequent modifications, directly influencing how the final molecule docks into a target protein's binding site. Therefore, securing an enantiomerically pure source of this building block is a foundational step in any rational drug design campaign.[5]
The molecule exists as a pair of enantiomers: (R)-piperidine-2-carbaldehyde and (S)-piperidine-2-carbaldehyde. Furthermore, the piperidine ring itself is not planar but adopts a flexible chair conformation. The C2-substituent can occupy either an equatorial or an axial position. In the hydrochloride salt form, the ring nitrogen is protonated, which influences the conformational equilibrium. Generally, the bulkier carbaldehyde group preferentially occupies the more stable equatorial position to minimize steric strain.
Figure 1: Enantiomers and Chair Conformations of Piperidine-2-carbaldehyde.
Accessing Enantiopurity: Asymmetric Synthesis & Resolution
The generation of a single enantiomer of piperidine-2-carbaldehyde is a critical challenge that can be addressed through several robust strategies. The choice of method often depends on factors like scale, cost, and available starting materials.
Key Synthetic Approaches
-
Chiral Pool Synthesis: This approach leverages naturally occurring chiral molecules. For instance, the amino acid L-lysine can serve as a starting material, with its inherent chirality guiding the formation of the desired piperidine enantiomer.[6] This is an efficient strategy as the stereocenter is established from the outset.
-
Asymmetric Catalysis: Enantioselective catalysis, often using transition metals with chiral ligands, can convert achiral starting materials into a single enantiomer of the product with high efficiency.[5] For example, the asymmetric hydrogenation of a corresponding pyridine precursor can yield an enantioenriched piperidine.
-
Kinetic Resolution: This technique involves the differential reaction of the two enantiomers in a racemic mixture with a chiral reagent or catalyst. One enantiomer reacts faster, allowing for the separation of the slower-reacting enantiomer. This can be highly effective but is inherently limited to a maximum theoretical yield of 50% for the unreacted enantiomer.
Figure 2: Conceptual Workflow for Kinetic Resolution.
The Analytical Gauntlet: A Self-Validating Protocol for Stereochemical Determination
Synthesizing a chiral molecule is only half the battle; proving its absolute configuration and enantiomeric purity is paramount. A multi-pronged analytical approach provides a self-validating system where different techniques corroborate the stereochemical assignment.
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse for Enantiomeric Purity
Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a sample. The underlying principle involves the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection (Causality): The choice of CSP is critical. Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel® OD-H or Chiralpak® AD-H) are highly versatile and often provide excellent resolution for amine-containing compounds. Their chiral recognition mechanism relies on a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[7]
-
Analyte Preparation: Prepare a stock solution of racemic piperidine-2-carbaldehyde hydrochloride (~1 mg/mL) in the mobile phase. Prepare a separate solution of the synthesized, purportedly enantiopure sample.
-
Mobile Phase Screening (Normal Phase):
-
Initial Conditions: Begin with a mobile phase of Hexane/Isopropanol (IPA) (90:10 v/v). The apolar hexane and polar alcohol create a competitive environment for interaction with the CSP.
-
Additive Rationale: Add a small amount of a basic modifier like diethylamine (DEA) (0.1%). For the hydrochloride salt, the amine is protonated. The DEA neutralizes acidic sites on the silica support and can improve peak shape by preventing tailing.
-
-
Optimization:
-
Adjust the ratio of Hexane/IPA. Increasing the IPA content will generally decrease retention times.
-
The goal is to achieve baseline separation (Resolution > 1.5) of the two enantiomeric peaks from the racemic standard.
-
-
Analysis & Quantification: Inject the racemic standard to identify the retention times of both enantiomers. Subsequently, inject the synthesized sample. Enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.
Table 1: Example Chiral HPLC Data
| Analyte | Retention Time (min) - Peak 1 | Retention Time (min) - Peak 2 | Peak Area (%) - Peak 1 | Peak Area (%) - Peak 2 | Enantiomeric Excess (ee%) |
| Racemic Standard | 7.34 | 8.91 | 50.1 | 49.9 | ~0% |
| Synthesized Sample | 7.35 | - | 99.6 | 0.4 | 99.2% |
NMR Spectroscopy: Probing the Chiral Environment
While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, it is essential for confirming the compound's overall structure.[8][9] To resolve enantiomers, one must create a diastereomeric environment.
Protocol: Enantiomeric Purity by ¹H NMR using a Chiral Solvating Agent (CSA)
-
Rationale: A Chiral Solvating Agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol ((R)-TFAE), forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. These complexes have slightly different magnetic environments, leading to the splitting of key proton signals in the ¹H NMR spectrum.
-
Sample Preparation:
-
Accurately weigh ~5 mg of the analyte (piperidine-2-carbaldehyde hydrochloride) into an NMR tube.
-
Dissolve in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Add an excess (5-10 equivalents) of the CSA to the tube.
-
-
Data Acquisition & Analysis:
-
Acquire a second ¹H NMR spectrum after adding the CSA.
-
Compare the two spectra. Look for a key, well-resolved proton signal (e.g., the aldehyde proton or the C2 proton) that was a singlet or simple multiplet in the original spectrum. In the presence of the CSA, this signal should split into two distinct signals for the racemic mixture, corresponding to the two diastereomeric complexes.
-
The relative integration of these two new signals provides the enantiomeric ratio. For an enantiopure sample, only one of these signals should be observed.
-
X-ray Crystallography: The Unambiguous Proof
X-ray crystallography is the only technique that can provide direct, unambiguous proof of the absolute stereochemistry of a molecule.
Workflow: Absolute Configuration Determination
-
Crystallization (The Critical Hurdle): This method is contingent on growing a high-quality single crystal. This often requires extensive screening of solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion). For the hydrochloride salt, polar solvents like methanol, ethanol, or water/isopropanol mixtures are good starting points.[10][11]
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected.
-
Structure Solution & Refinement: The diffraction data is used to calculate an electron density map, from which the positions of all atoms in the crystal lattice are determined.
-
Absolute Configuration Assignment (The Self-Validating Check): For a chiral molecule, the refinement process includes the calculation of the Flack parameter. A value close to 0 indicates that the assigned absolute configuration ((R) or (S)) is correct. A value close to 1 suggests the opposite configuration is correct. This internal validation is a hallmark of the technique.[12]
Figure 3: Integrated Workflow for Stereochemical Verification.
Conclusion
The stereochemistry of piperidine-2-carbaldehyde hydrochloride is not merely an academic curiosity but a cornerstone of its utility in the synthesis of stereochemically defined pharmaceuticals.[13] A meticulous and orthogonal approach to its characterization is non-negotiable for any research or development program. By integrating robust analytical techniques like chiral HPLC for purity assessment, NMR with chiral auxiliaries for confirmation, and X-ray crystallography for absolute assignment, scientists can build a self-validating dossier of evidence. This rigorous framework ensures that the chiral integrity of this pivotal building block is maintained, providing a solid foundation for the discovery and development of the next generation of targeted, effective, and safe medicines.[4]
References
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Different approaches for synthesis of enantiopure 2‐substituted piperidine derivatives. ResearchGate. Available at: [Link]
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Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. PubMed. Available at: [Link]
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Piperidine nucleus in the field of drug discovery. ResearchGate. Available at: [Link]
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Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives. ResearchGate. Available at: [Link]
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Chirality Sensing of N-Heterocycles via 19F NMR. PubMed Central. Available at: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. Available at: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]
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Enantiopure 2-piperidylacetaldehyde as a useful building block in the diversity-oriented synthesis of polycyclic piperidine derivatives. ResearchGate. Available at: [Link]
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Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. Available at: [Link]
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Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available at: [Link]
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Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing. Available at: [Link]
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Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]
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Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. ACS Publications. Available at: [Link]
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Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. PubMed Central. Available at: [Link]
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Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. ResearchGate. Available at: [Link]
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Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. ACS Publications. Available at: [Link]
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Synthesis, X-ray diffraction study, analysis of inter- molecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxyl. IUCr Journals. Available at: [Link]
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Methodological & Application
Mastering the Synthesis of 2-Substituted Piperidines: Detailed Protocols for Reductive Amination with 2-Formylpiperidine HCl
For researchers, medicinal chemists, and professionals in drug development, the piperidine moiety is a cornerstone of molecular design, appearing in a vast array of pharmaceuticals and bioactive molecules. The synthesis of specifically substituted piperidines is therefore of critical importance. Reductive amination stands out as a robust and versatile method for forging carbon-nitrogen bonds, offering a direct pathway to secondary and tertiary amines from carbonyl precursors.[1] This guide provides an in-depth exploration of the protocols for the reductive amination of 2-Formylpiperidine Hydrochloride, a valuable chiral building block for introducing the 2-(aminomethyl)piperidine scaffold. We will delve into the mechanistic underpinnings, critical experimental parameters, and detailed, step-by-step protocols to empower you to successfully navigate this essential transformation.
The Chemical Rationale: Navigating the Reductive Amination Landscape
Reductive amination is a two-stage process that occurs in a single pot, involving the initial formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its immediate reduction to the corresponding amine.[1][2] The reaction's success hinges on a delicate balance of conditions that favor imine formation and subsequent selective reduction.
A key consideration when working with 2-Formylpiperidine HCl is that the piperidine nitrogen is protonated. For it to be nucleophilic and participate in the reaction with the aldehyde of another molecule (a potential side reaction) or for the desired external amine to react, the reaction medium's pH must be carefully controlled. Imine formation is typically optimal under weakly acidic conditions (pH 4-6).[3] If the medium is too acidic, the primary or secondary amine nucleophile will be protonated and rendered unreactive. Conversely, if the medium is too basic, the activation of the carbonyl group by protonation is diminished, slowing down the initial addition of the amine.
The choice of reducing agent is paramount for a successful one-pot reaction. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃, often abbreviated as STAB) and sodium cyanoborohydride (NaBH₃CN) are the reagents of choice.[3] They are selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde, a crucial feature for high-yielding, one-pot procedures.[3] Sodium borohydride (NaBH₄) can also be used, but it is less selective and can reduce the starting aldehyde, necessitating a two-step procedure where the imine is pre-formed before the addition of the reducing agent.[4]
Core Protocol Considerations with 2-Formylpiperidine HCl
When utilizing 2-Formylpiperidine HCl, the hydrochloride salt of the piperidine nitrogen must be addressed. An equivalent of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically added to neutralize the HCl in situ. This liberates the free secondary amine of the piperidine ring, preventing it from rendering the reaction medium too acidic and allowing for proper pH control for the reductive amination of the formyl group.
The stability of 2-formylpiperidine is another crucial factor. As an α-amino aldehyde, it has the potential to undergo side reactions such as self-condensation or polymerization. Performing the reaction at or below room temperature and ensuring a timely reduction of the intermediate imine can help to mitigate these undesired pathways.
The stereochemical integrity of the C2 position is a significant concern for chiral substrates like (R)- or (S)-2-Formylpiperidine. While specific studies on the stereochemical outcome of reductive amination at this center are not abundant in the readily available literature, the reaction conditions are generally mild and are not expected to cause epimerization of the existing stereocenter. However, it is always prudent to verify the enantiomeric or diastereomeric purity of the product.
Visualizing the Pathway: Reductive Amination Workflow
Caption: General workflow for the reductive amination of 2-Formylpiperidine HCl.
Experimental Protocols
The following protocols are designed to be adaptable for a range of primary and secondary amines. It is always recommended to perform a small-scale test reaction to optimize conditions for a specific substrate.
Protocol 1: Reductive Amination with a Primary Amine using Sodium Triacetoxyborohydride (STAB)
This protocol is generally applicable for the reaction of 2-Formylpiperidine HCl with a primary amine to yield a secondary amine derivative.
Materials:
-
2-Formylpiperidine Hydrochloride
-
Primary Amine (e.g., benzylamine)
-
Sodium Triacetoxyborohydride (STAB)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-Formylpiperidine Hydrochloride (1.0 eq).
-
Solvent Addition: Add anhydrous DCM (typically 0.1-0.2 M concentration with respect to the limiting reagent).
-
Neutralization: Add triethylamine (1.1 eq) and stir the suspension at room temperature for 15-20 minutes.
-
Amine Addition: Add the primary amine (1.0-1.2 eq) to the reaction mixture and stir for an additional 20-30 minutes at room temperature to facilitate imine formation.
-
Addition of Reducing Agent: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes. Caution: The addition may be exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: a. Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C. b. Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane, often with a small percentage of ammonium hydroxide to prevent streaking of the basic amine product).
Protocol 2: Reductive Amination with a Secondary Amine using Sodium Cyanoborohydride
This protocol is suitable for the reaction with a secondary amine to produce a tertiary amine derivative. Sodium cyanoborohydride is often used in protic solvents like methanol.
Materials:
-
2-Formylpiperidine Hydrochloride
-
Secondary Amine (e.g., morpholine)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Triethylamine (TEA)
-
Anhydrous Methanol (MeOH)
-
Acetic Acid (optional, for pH adjustment)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-Formylpiperidine Hydrochloride (1.0 eq) in anhydrous methanol (0.1-0.2 M).
-
Neutralization and Amine Addition: Add triethylamine (1.1 eq) followed by the secondary amine (1.0-1.2 eq).
-
pH Adjustment (Optional but Recommended): Monitor the pH of the reaction mixture. If necessary, add glacial acetic acid dropwise to adjust the pH to approximately 6.
-
Addition of Reducing Agent: Add sodium cyanoborohydride (1.2-1.5 eq) in one portion. Caution: NaBH₃CN is toxic and should be handled with appropriate safety precautions. The reaction may evolve gas.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: a. Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. b. Concentrate the mixture under reduced pressure to remove most of the methanol. c. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volumes). d. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography as described in Protocol 1.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Incomplete imine formation; insufficient reaction time; pH not optimal. | Add a catalytic amount of acetic acid to facilitate imine formation.[3] Allow for a longer pre-stir time after adding the amine before introducing the reducing agent. Increase the reaction time. |
| Formation of Byproducts | Reduction of the starting aldehyde; self-condensation of the aldehyde. | Use a more selective reducing agent like STAB.[3] Maintain a low reaction temperature. Add the reducing agent promptly after the initial imine formation period. |
| Difficult Purification | Product is very polar; streaking on silica gel. | Use a basic modifier (e.g., 1-2% triethylamine or ammonium hydroxide) in the chromatography eluent. Consider reverse-phase chromatography for highly polar products. |
| Di-alkylation of Primary Amine | The product secondary amine reacts with another molecule of the aldehyde. | Use a slight excess of the primary amine. A two-step procedure (pre-formation and isolation of the imine followed by reduction) can also prevent this.[4] |
Conclusion
The reductive amination of 2-Formylpiperidine Hydrochloride is a powerful and highly adaptable method for the synthesis of a diverse range of 2-(aminomethyl)piperidine derivatives. By understanding the underlying chemical principles and carefully controlling key parameters such as pH, the choice of reducing agent, and reaction conditions, researchers can confidently and efficiently generate these valuable building blocks for drug discovery and development. The protocols provided herein serve as a robust starting point for your synthetic endeavors, enabling the exploration of novel chemical space centered around the privileged piperidine scaffold.
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]
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The Strategic Synthesis of Pharmaceutical Intermediates: A Guide to Modern Methodologies and Applications
Introduction: The Critical Role of Intermediates in Drug Development
In the intricate journey from a promising molecule to a life-saving medication, the synthesis of pharmaceutical intermediates represents a critical and often defining stage. These molecules, the essential building blocks of Active Pharmaceutical Ingredients (APIs), dictate the efficiency, scalability, safety, and environmental footprint of the entire drug manufacturing process. For researchers, scientists, and drug development professionals, a deep understanding of the strategies and technologies employed in intermediate synthesis is paramount. This guide provides an in-depth exploration of modern synthetic applications, focusing on the principles of scientific integrity, field-proven insights, and practical, detailed protocols. We will delve into the causality behind experimental choices, offering a self-validating framework for the synthesis of these crucial compounds.
Core Principles in Modern Pharmaceutical Intermediate Synthesis
The contemporary landscape of pharmaceutical synthesis is guided by a confluence of drivers: the demand for stereochemically pure compounds, the imperative for sustainable and cost-effective processes, and the stringent requirements of regulatory bodies. This has led to the widespread adoption of several key technologies and principles:
-
Asymmetric Catalysis: The synthesis of chiral drugs necessitates precise control over stereochemistry. Asymmetric catalysis, employing either metal complexes with chiral ligands or metal-free organocatalysts, has become an indispensable tool for establishing desired stereocenters with high enantioselectivity.[1]
-
Biocatalysis: Harnessing the power of enzymes, biocatalysis offers unparalleled specificity and operates under mild, environmentally benign conditions.[2] This technology is increasingly employed for the synthesis of complex chiral intermediates, often leading to shorter, more efficient synthetic routes.[2]
-
Flow Chemistry: Continuous flow chemistry has emerged as a transformative technology in pharmaceutical manufacturing.[3] By conducting reactions in continuously flowing streams, it offers enhanced control over reaction parameters, improved safety for hazardous reactions, and seamless scalability from laboratory to production.[3][4]
-
Green Chemistry: The 12 principles of green chemistry provide a framework for designing environmentally responsible chemical processes.[5] In pharmaceutical synthesis, this translates to the use of safer solvents, renewable feedstocks, and processes that maximize atom economy and minimize waste.[5]
Case Study: Enantioselective Synthesis of (S)-Cyclohexyl-hydroxy-phenyl-acetic acid ((S)-CHPGA), a Key Intermediate for (S)-Oxybutynin
To illustrate the practical application of these principles, we will focus on the synthesis of (S)-CHPGA, a crucial intermediate for the anticholinergic drug (S)-Oxybutynin. The chirality of this intermediate is central to the therapeutic efficacy of the final API.
Synthetic Strategy Overview: The Power of Organocatalysis
A highly effective method for the synthesis of chiral α-hydroxy acids like (S)-CHPGA is the asymmetric aldol reaction. Organocatalysis, specifically using the natural amino acid L-proline, provides a metal-free and environmentally friendly approach to establishing the chiral center with high enantiomeric excess.[5]
The overall synthetic workflow can be visualized as follows:
Caption: Workflow for the synthesis of (S)-CHPGA.
Mechanistic Insight: The Role of L-Proline in Asymmetric Induction
The L-proline catalyzed asymmetric aldol reaction proceeds through an enamine intermediate. The proline catalyst reacts with the ketone (cyclohexanone) to form a chiral enamine. This enamine then attacks the aldehyde (ethyl phenylglyoxylate) from a specific face, directed by the stereochemistry of the proline, to create the new stereocenter with high enantioselectivity. The carboxylic acid group of proline is believed to play a crucial role in the transition state through hydrogen bonding, further enhancing the stereocontrol.[5]
Caption: Mechanism of L-proline catalyzed aldol reaction.
Experimental Protocol: Synthesis of the Aldol Adduct
This protocol details the L-proline catalyzed asymmetric aldol reaction between cyclohexanone and ethyl phenylglyoxylate.
Materials:
-
L-proline
-
Cyclohexanone
-
Ethyl phenylglyoxylate
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of L-proline (30 mol%) in DMSO (3 mL), add cyclohexanone (4 mmol).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add ethyl phenylglyoxylate (2 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldol adduct.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data and Comparison of Synthetic Routes
The efficiency of different synthetic strategies for producing chiral intermediates can be compared using key performance indicators such as yield and enantiomeric excess (ee).
| Synthetic Method | Catalyst/Reagent | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Organocatalysis | L-Proline | DMSO | >86 | 71 | N/A |
| Organocatalysis | L-Proline | Water/Methanol | Varies | Varies | N/A |
| Metal Catalysis | Chiral Gadolinium Complex | N/A | High | 94 | [2] |
Note: The data presented are representative and can vary based on specific reaction conditions and scale.
Advancing Synthesis through Flow Chemistry
The principles of flow chemistry can be applied to the synthesis of pharmaceutical intermediates to enhance efficiency, safety, and scalability. A continuous flow setup for a catalyzed reaction typically involves pumps to deliver reactants and catalyst solutions to a reactor coil where the reaction occurs, followed by in-line purification or collection.
Caption: A generic continuous flow reactor setup.
For the synthesis of Rolipram, an anti-inflammatory and antidepressant agent, a telescoped continuous flow process has been developed. This process combines an asymmetric conjugate addition and an oxidative aldehyde esterification, followed by a trichlorosilane-mediated nitro group reduction and lactamization.[6] This approach significantly improves productivity and utilizes a polystyrene-supported chiral organocatalyst, facilitating catalyst recovery and reuse.[6]
Green Chemistry and Sustainability Metrics
The pharmaceutical industry is increasingly focused on reducing its environmental impact. Green chemistry metrics such as the E-Factor (Environmental Factor) and Process Mass Intensity (PMI) are used to quantify the sustainability of a synthetic process.
-
E-Factor: The mass ratio of waste to desired product. A lower E-factor indicates a more environmentally friendly process.
-
Process Mass Intensity (PMI): The total mass of materials used (water, organic solvents, raw materials, reagents, process aids) to produce a certain mass of the desired product. A lower PMI signifies a more efficient and sustainable process.
By implementing green chemistry principles, such as using catalytic instead of stoichiometric reagents and minimizing solvent usage, both the E-Factor and PMI of a synthetic route can be significantly reduced.
Scalability and Impurity Profiling: From Lab to Plant
The transition from laboratory-scale synthesis to industrial production presents numerous challenges.[7] What works efficiently in a round-bottom flask may not be viable in a large-scale reactor. Key considerations for scalability include:
-
Heat Transfer: Exothermic reactions that are easily controlled on a small scale can become hazardous on a larger scale due to reduced surface area-to-volume ratios.
-
Mixing: Efficient mixing is crucial for maintaining reaction homogeneity and preventing localized "hot spots."
-
Reagent Addition: The rate of reagent addition can significantly impact reaction selectivity and impurity formation.
Impurity profiling is a critical aspect of process development and quality control. Impurities can arise from starting materials, by-products, intermediates, and degradation products.[8] A thorough understanding of the impurity profile is essential for ensuring the safety and efficacy of the final API. Common analytical techniques for impurity profiling include:
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography (GC)
-
Mass Spectrometry (MS)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
For chiral intermediates, it is also crucial to quantify the presence of the undesired enantiomer, as this can have different pharmacological or toxicological properties.[9]
Conclusion
The synthesis of pharmaceutical intermediates is a dynamic and evolving field that lies at the heart of drug development. By embracing modern synthetic methodologies such as asymmetric catalysis, biocatalysis, and flow chemistry, and adhering to the principles of green chemistry, researchers and scientists can develop more efficient, sustainable, and safer processes. A deep understanding of reaction mechanisms, meticulous process optimization, and robust analytical characterization are the cornerstones of successful pharmaceutical intermediate synthesis, ultimately paving the way for the next generation of innovative medicines.
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Atodiresei, I., et al. (2015). Scale-Up Challenges for Intermediates: A Practical Guide. Tianming Pharmaceutical. Available at: [Link]
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Ötvös, S. B., & Kappe, C. O. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Green Chemistry, 23(17), 6117-6142. Available at: [Link]
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ACS Green Chemistry Institute. (n.d.). Green Chemistry Using Smarter Metrics: A Life Cycle Approach. American Chemical Society. Available at: [Link]
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Ikemoto, T., et al. (2003). A Practical Synthesis of (S)-Oxybutynin. Organic Process Research & Development, 7(2), 205-208. Available at: [Link]
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Zhou, G., & Corey, E. J. (2005). Enantioselective synthesis of chiral primary amines by catalytic reductive amination of ketones. Journal of the American Chemical Society, 127(34), 11958-11959. Available at: [Link]
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Patel, R. N. (2011). Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056-1074. Available at: [Link]
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Pharma's Almanac. (2017). Flow Chemistry: Pathway for Continuous API Manufacturing. Pharma's Almanac. Available at: [Link]
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HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik. Available at: [Link]
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D'hooghe, M., & De Kimpe, N. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Molecules, 28(18), 6696. Available at: [Link]
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Ötvös, S. B., et al. (2022). Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. Organic Letters, 24(3), 758-762. Available at: [Link]
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Hynes, P. S., et al. (2008). Organocatalytic Asymmetric Total Synthesis of (R)-Rolipram and Formal Synthesis of (3S,4R)-Paroxetine. Organic Letters, 10(7), 1389-1391. Available at: [Link]
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Houk, K. N., & List, B. (2004). Asymmetric enamine catalysis. Accounts of Chemical Research, 37(8), 487-497. Available at: [Link]
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ICH. (2023). ICH Q7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. International Council for Harmonisation. Available at: [Link]
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Ye, C., et al. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(15), 5344-5363. Available at: [Link]
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Drug Discovery and Development. (2007). Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development. Available at: [Link]
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Dalko, P. I., & Moisan, L. (2004). In the Golden Age of Organocatalysis. Angewandte Chemie International Edition, 43(39), 5138-5175. Available at: [Link]
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Truppo, M. D. (2017). The Evolving Nature of Biocatalysis in Pharmaceutical Research and Development. ACS Medicinal Chemistry Letters, 8(11), 1126-1128. Available at: [Link]
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Ötvös, S. B., et al. (2022). Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. Organic Letters, 24(3), 758-762. Available at: [Link]
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Drug Discovery and Development. (2007). Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development. Available at: [Link]
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Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective synthesis of quaternary α-amino acids. Part 2: Enantioselective synthesis of acyclic quaternary α-amino acids. Tetrahedron: Asymmetry, 18(21), 2495-2539. Available at: [Link]
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AMS Biopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. AMS Biopharma. Available at: [Link]
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Chandrasekhar, S., et al. (2004). l-Proline catalyzed asymmetric transfer aldol reaction between diacetone alcohol and aldehydes. Chemical Communications, (16), 1864-1865. Available at: [Link]
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Ötvös, S. B., et al. (2022). Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition−Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. ResearchGate. Available at: [Link]
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D'hooghe, M., & De Kimpe, N. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. (2023). Enantioselective Synthesis of Alcohols and Amines: The Huang/Chen Synthesis of α-Tocopherol. Organic Chemistry Portal. Available at: [Link]
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Sun, H., et al. (2017). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Bioorganic & Medicinal Chemistry, 26(7), 1275-1284. Available at: [Link]
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Bloemendal, V. R. L. J., et al. (2020). Continuous one-flow multi-step synthesis of active pharmaceutical ingredients. Reaction Chemistry & Engineering, 5(6), 1035-1049. Available at: [Link]
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Kumar, A., et al. (2017). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. RSC Advances, 7(59), 37169-37177. Available at: [Link]
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Wang, D., & Chen, G. (2020). Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. Synlett, 31(10), 945-954. Available at: [Link]
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The Alchemist's Heterocycle: Transforming Piperidine-2-carbaldehyde into High-Performance Chiral Catalysts
Introduction: The Untapped Potential of a Versatile Chiral Building Block
The piperidine scaffold is a cornerstone in medicinal chemistry and natural product synthesis, celebrated for its conformational rigidity and basic nitrogen atom, which are pivotal for molecular recognition and biological activity.[1] The introduction of chirality into this privileged heterocycle dramatically expands its utility, enabling the precise control of three-dimensional space essential for stereoselective synthesis.[1] Piperidine-2-carbaldehyde hydrochloride, a readily available chiral building block, represents a strategic starting point for the synthesis of novel, high-performance chiral catalysts. Its aldehyde functionality serves as a versatile handle for elaboration into a variety of catalytically active moieties.
This comprehensive guide moves beyond the use of piperidines as mere structural components of final products and reimagines Piperidine-2-carbaldehyde as a progenitor for two distinct classes of powerful chiral catalysts: a C₂-symmetric bis(oxazoline)-type ligand precursor and a bifunctional amino alcohol organocatalyst. We will provide the foundational logic, detailed synthetic protocols, and application notes for these catalysts, empowering researchers to unlock new possibilities in asymmetric transformations.
PART 1: Synthesis of a Chiral Piperidine-Derived Schiff Base Ligand for Asymmetric Metal Catalysis
The condensation of an aldehyde with a chiral diamine is a robust and efficient method for generating Schiff base ligands. These ligands, particularly those possessing C₂ symmetry, are highly effective in coordinating with transition metals to create catalysts for a wide range of asymmetric reactions.[2] Here, we detail the synthesis of a novel tetradentate Schiff base ligand from (S)-Piperidine-2-carbaldehyde and a chiral diamine, poised for use in reactions such as asymmetric cyclopropanation.
Causality in Experimental Design:
The choice of (1R,2R)-(-)-1,2-diaminocyclohexane as the chiral backbone is deliberate. Its rigid trans-cyclohexyl framework effectively shields two quadrants around the coordinated metal center, creating a well-defined chiral pocket that dictates the stereochemical outcome of the catalyzed reaction. The piperidine moieties introduce additional steric bulk and potential hydrogen bonding interactions, further refining the catalyst's selectivity. The initial deprotection of Piperidine-2-carbaldehyde hydrochloride is crucial, as the free secondary amine is required for subsequent N-protection, which in turn prevents unwanted side reactions and enhances solubility. A Boc-protecting group is chosen for its stability under the Schiff base formation conditions and its straightforward removal if further derivatization is needed.
Experimental Workflow Diagram:
Caption: Synthesis of the chiral Schiff base ligand.
Detailed Synthesis Protocol 1: Chiral Piperidine-Schiff Base Ligand
Materials:
-
(S)-Piperidine-2-carbaldehyde hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM), anhydrous
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
(1R,2R)-(-)-1,2-diaminocyclohexane
-
Ethanol (200 proof)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Saturated aqueous sodium chloride (brine)
Procedure:
-
Free-Base Formation:
-
Dissolve (S)-Piperidine-2-carbaldehyde hydrochloride (1.0 eq) in a saturated aqueous solution of NaHCO₃ (10 mL per gram of starting material).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free-base aldehyde, which should be used immediately in the next step.
-
-
N-Boc Protection:
-
Dissolve the crude free-base aldehyde from the previous step in anhydrous DCM (15 mL per gram).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) followed by the dropwise addition of a solution of Boc₂O (1.1 eq) in anhydrous DCM (5 mL).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield N-Boc-(S)-piperidine-2-carbaldehyde as a colorless oil.
-
-
Schiff Base Condensation: [2][3]
-
To a solution of N-Boc-(S)-piperidine-2-carbaldehyde (2.0 eq) in absolute ethanol (20 mL), add (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC for the disappearance of the aldehyde.[4]
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the resulting residue by recrystallization or column chromatography to afford the pure chiral Schiff base ligand.
-
Application Note: Asymmetric Cyclopropanation
This newly synthesized ligand can be complexed with copper(I) triflate to catalyze the asymmetric cyclopropanation of olefins.
Representative Reaction:
-
Substrates: Styrene and ethyl diazoacetate (EDA).
-
Catalyst Loading: 1 mol% of the Cu(I)-ligand complex.
-
Conditions: The reaction is typically carried out in a non-polar solvent like dichloromethane at room temperature.
-
Expected Outcome: High yields of the corresponding cyclopropane product with excellent diastereoselectivity and high enantiomeric excess. The chirality of the ligand directs the approach of the diazoacetate to the olefin, favoring the formation of one enantiomer.
PART 2: Synthesis of a Chiral Piperidinyl Amino Alcohol for Organocatalysis
Chiral β-amino alcohols are a powerful class of organocatalysts and ligands, effective in a range of asymmetric transformations, including the addition of organozinc reagents to aldehydes.[1][5][6] The synthesis of a novel amino alcohol from N-Boc-(S)-piperidine-2-carbaldehyde is a straightforward yet powerful strategy to create a bifunctional catalyst where the hydroxyl group can coordinate to a metal reagent and the piperidine nitrogen can act as a Lewis base or participate in hydrogen bonding.
Mechanistic Rationale:
The reduction of the aldehyde to a primary alcohol is a critical step. Sodium borohydride is chosen as a mild reducing agent that is selective for the aldehyde in the presence of the carbamate (Boc group). The resulting amino alcohol catalyst operates by forming a chiral zinc-alkoxide in situ upon reaction with diethylzinc. This complex then coordinates the aldehyde substrate, positioning it for a stereoselective attack by a second molecule of diethylzinc. The piperidine ring provides a rigid chiral environment that dictates the facial selectivity of the nucleophilic addition.
Experimental Workflow Diagram:
Caption: Synthesis of the chiral amino alcohol catalyst.
Detailed Synthesis Protocol 2: Chiral Piperidinyl Amino Alcohol
Materials:
-
N-Boc-(S)-piperidine-2-carbaldehyde (from Protocol 1)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Aldehyde Reduction:
-
Dissolve N-Boc-(S)-piperidine-2-carbaldehyde (1.0 eq) in methanol (20 mL per gram) and cool the solution to 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure and extract the aqueous residue with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-Boc protected amino alcohol, which can be purified by column chromatography if necessary.
-
-
Boc-Deprotection:
-
Dissolve the N-Boc protected amino alcohol (1.0 eq) in DCM (10 mL).
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Stir at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.
-
Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the chiral piperidinyl amino alcohol.
-
Application Note: Asymmetric Addition of Diethylzinc to Aldehydes
The synthesized (S)-piperidin-2-yl-methanol is an effective catalyst for the enantioselective addition of diethylzinc to aldehydes, a fundamental C-C bond-forming reaction.
Representative Reaction:
-
Substrates: Benzaldehyde and Diethylzinc (Et₂Zn).
-
Catalyst Loading: 10 mol% of (S)-piperidin-2-yl-methanol.
-
Conditions: The reaction is typically performed in an aprotic solvent such as toluene or hexanes at 0 °C to room temperature. The catalyst is pre-mixed with diethylzinc before the addition of the aldehyde.
-
Expected Outcome: The reaction is expected to produce (S)-1-phenyl-1-propanol in high yield and with significant enantiomeric excess.
Quantitative Data Summary
The following table provides expected performance data for the synthesized catalysts in their respective applications, based on literature for analogous catalytic systems.
| Catalyst Type | Representative Reaction | Substrates | Typical Yield (%) | Typical ee (%) | Reference |
| Piperidine-Schiff Base-Cu(I) | Asymmetric Cyclopropanation | Styrene, Ethyl Diazoacetate | >90 | >95 | Analogous Systems |
| Piperidinyl Amino Alcohol | Diethylzinc Addition | Benzaldehyde, Et₂Zn | >95 | >90 | [5] |
Conclusion: A Gateway to Novel Catalytic Systems
Piperidine-2-carbaldehyde hydrochloride is more than a simple chiral precursor; it is a versatile platform for the development of sophisticated chiral catalysts. The protocols detailed herein for the synthesis of a Schiff base ligand and an amino alcohol organocatalyst provide a clear and logical pathway for researchers to create novel tools for asymmetric synthesis. The inherent chirality and conformational rigidity of the piperidine ring, when strategically incorporated into a catalyst's design, offer a powerful method for achieving high levels of stereocontrol. These application notes serve as a validated starting point for further exploration and innovation in the ever-evolving field of chiral catalysis.
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Synthesis, characterization and biological studies of schiff bases derived from piperonal and their complexes with cobalt (II). Der Pharma Chemica. [Link]
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Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines. Molecules. [Link]
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Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]
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New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry. [Link]
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Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines. MDPI. [Link]
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Synthesis and Study of Schiff base Ligands. ResearchGate. [Link]
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A hybrid bio-organocatalytic cascade for the synthesis of 2-substituted piperidines. Catalysis Science & Technology. [Link]
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Synthesis of New Chiral 2,2'-Bipyridine Ligands and Their Application in Copper-Catalyzed Asymmetric Allylic Oxidation and Cyclopropanation. The Journal of Organic Chemistry. [Link]
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New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. [Link]
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Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. Molecules. [Link]
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Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. [Link]
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Exploring Potential Coplanar Chiral Bipyridine Ligands for Asymmetric Catalysis. ChemRxiv. [Link]
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SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS. IOSR Journal. [Link]
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Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. [Link]
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Synthesis of axially chiral 5,5′-substituted 2,2′-bipyridine ligands and their application in palladium-catalyzed asymmetric oxidative [2 + 2] annulation. Organic & Biomolecular Chemistry. [Link]
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Application Notes and Protocols for the Laboratory-Scale Synthesis of Piperidine Alkaloids
Introduction: The Enduring Significance of Piperidine Alkaloids in Drug Discovery
The piperidine motif, a six-membered nitrogen-containing heterocycle, is a cornerstone of natural product chemistry and medicinal chemistry. Its prevalence in a vast array of biologically active alkaloids has made it a privileged scaffold in drug discovery. These natural products, exhibiting diverse pharmacological activities, have inspired the development of numerous synthetic analogues. This technical guide provides an in-depth exploration of the laboratory-scale synthesis of representative piperidine alkaloids, namely piperine, (±)-coniine, and (±)-solenopsin.
This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also a deeper understanding of the chemical principles that underpin these synthetic strategies. By elucidating the "why" behind the "how," we aim to empower researchers to not only replicate these syntheses but also to adapt and innovate in their own quest for novel therapeutic agents.
Strategic Approaches to Piperidine Ring Construction
The synthesis of the piperidine core can be broadly categorized into several key strategies, each with its own advantages and applications. The choice of strategy is often dictated by the desired substitution pattern on the piperidine ring and the availability of starting materials.
-
Hydrogenation of Pyridine Precursors: This is one of the most direct methods for accessing the piperidine scaffold. The aromatic pyridine ring is reduced to its saturated counterpart, typically using heterogeneous or homogeneous catalysis. This method is particularly useful for preparing simpler, unsubstituted or symmetrically substituted piperidines.
-
Intramolecular Cyclization: This strategy involves the formation of the piperidine ring through the cyclization of a linear precursor containing a nitrogen atom and a suitable electrophilic or nucleophilic center. This approach offers excellent control over the stereochemistry of the newly formed ring.
-
Cycloaddition Reactions: Reactions such as the Diels-Alder and aza-Diels-Alder reactions provide powerful tools for the convergent synthesis of highly functionalized piperidine rings. These reactions allow for the rapid construction of complex molecular architectures with good stereocontrol.
The following sections will delve into specific examples of piperidine alkaloid synthesis, illustrating the practical application of these and other synthetic methodologies.
Synthesis of Piperine: A Classic Amide Coupling Approach
Piperine, the alkaloid responsible for the pungency of black pepper, is a fascinating molecule featuring a piperidine amide linked to a conjugated aromatic system. Its synthesis is a classic example of amide bond formation, a fundamental reaction in organic chemistry.
Synthetic Strategy Overview
The synthesis of piperine is most commonly achieved through the amide coupling of piperidine with piperic acid. Piperic acid itself can be synthesized from piperonal, a commercially available starting material, via a Wittig or Horner-Wadsworth-Emmons reaction to establish the desired (E,E)-diene stereochemistry. However, for the purpose of this guide, we will focus on the final amide coupling step, assuming the availability of piperic acid.
Detailed Laboratory Protocol: Synthesis of Piperine
This protocol details the synthesis of piperine from piperic acid and piperidine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.
Materials:
-
Piperic acid
-
Piperidine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Methanol for recrystallization
Procedure:
-
Reaction Setup: To a solution of piperic acid (1.0 eq) in dry DMF (0.2 M) in a round-bottom flask, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 30 minutes.
-
Addition of Piperidine: Add piperidine (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude piperine.
-
Purification: Recrystallize the crude product from methanol to afford pure piperine as a yellow crystalline solid.[1]
| Parameter | Value | Reference |
| Typical Yield | 80-90% | [1] |
| Reaction Time | 12-24 hours | [1] |
| Reaction Temperature | Room Temperature | [1] |
Expertise in Action: The Amide Coupling Mechanism
The formation of the amide bond between a carboxylic acid and an amine is not spontaneous due to the formation of a stable ammonium carboxylate salt.[2] Therefore, a coupling agent is required to activate the carboxylic acid. In this protocol, EDC is used as the carbodiimide coupling agent.[3]
The carboxylic acid adds to one of the double bonds of the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (piperidine). The addition of HOBt is a common practice in amide coupling reactions as it can react with the O-acylisourea to form an active ester, which is less prone to side reactions and racemization (in the case of chiral carboxylic acids).[4] The subsequent attack by piperidine on this active ester leads to the formation of the desired amide, piperine, and a water-soluble urea byproduct, which is easily removed during the aqueous work-up.[4]
Synthesis of (±)-Coniine: A Historic Route to a Notorious Alkaloid
(±)-Coniine, a toxic alkaloid found in poison hemlock, holds a significant place in the history of organic chemistry as the first alkaloid to be synthesized. The classic Ladenburg synthesis, while not the most modern approach, provides a valuable lesson in fundamental organic reactions.
Synthetic Strategy Overview
The Ladenburg synthesis of (±)-coniine starts from 2-methylpyridine (α-picoline). A Knoevenagel-type condensation with acetaldehyde introduces the propyl side chain, followed by reduction of both the pyridine ring and the exocyclic double bond to yield racemic coniine.
Detailed Laboratory Protocol: Synthesis of (±)-Coniine
This protocol is based on the classic Ladenburg synthesis.[5][6]
Materials:
-
2-Methylpyridine (α-picoline)
-
Acetaldehyde (or paraldehyde)
-
Anhydrous zinc chloride
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Knoevenagel-type Condensation: In a sealed tube, heat a mixture of 2-methylpyridine (1.0 eq) and acetaldehyde (or paraldehyde, 1.5 eq) with anhydrous zinc chloride (catalytic amount) at 250 °C for several hours.[5]
-
Isolation of 2-Propenylpyridine: After cooling, dissolve the reaction mixture in water, make it alkaline with sodium hydroxide, and extract with diethyl ether. Dry the ethereal solution and remove the solvent to obtain crude 2-propenylpyridine. Purify by distillation.
-
Reduction: In a round-bottom flask fitted with a reflux condenser, dissolve the 2-propenylpyridine in absolute ethanol. Add small pieces of sodium metal (a significant excess) portion-wise to the refluxing solution.[6]
-
Work-up and Isolation: After all the sodium has reacted, cool the mixture and carefully add water. Extract the (±)-coniine into diethyl ether. Dry the ether extract and remove the solvent. The crude product can be purified by distillation.
| Parameter | Value | Reference |
| Typical Yield | Moderate | [5][6] |
| Reaction Time | Several hours for each step | [5][6] |
| Reaction Temperature | High temperatures required | [5][6] |
Expertise in Action: The Chemistry of the Ladenburg Synthesis
The first step, a Knoevenagel-type condensation, involves the reaction of an enolizable carbonyl compound (acetaldehyde) with a compound containing an active methylene group (2-methylpyridine). The acidity of the methyl protons of 2-methylpyridine is enhanced by the electron-withdrawing nature of the pyridine ring. The zinc chloride acts as a Lewis acid catalyst, activating the acetaldehyde towards nucleophilic attack.
The second step is a classic dissolving metal reduction, also known as the Birch reduction. In this reaction, sodium metal in liquid ammonia or an alcohol like ethanol is used as a source of solvated electrons. These electrons are powerful reducing agents capable of reducing the aromatic pyridine ring to a piperidine. The exocyclic double bond is also reduced under these conditions. The mechanism involves the stepwise addition of electrons and protons (from the ethanol) to the pyridine ring.
Synthesis of (±)-Solenopsin: A Modern Approach to a Fire Ant Alkaloid
(±)-Solenopsin is a 2,6-disubstituted piperidine alkaloid found in the venom of fire ants. Its synthesis presents the challenge of controlling the stereochemistry at two chiral centers. Modern synthetic strategies often employ methods that allow for the stereoselective construction of the piperidine ring.
Synthetic Strategy Overview
A common strategy for the synthesis of solenopsin and its analogues involves the deprotonation of a substituted pyridine, such as 2,6-dimethylpyridine (2,6-lutidine), followed by alkylation to introduce the long alkyl chain. The resulting substituted pyridine is then catalytically hydrogenated to the corresponding piperidine. This approach allows for the introduction of the side chains before the formation of the piperidine ring.[7]
Detailed Laboratory Protocol: Synthesis of (±)-Solenopsin
This protocol describes a general approach to the synthesis of solenopsin analogues.[7]
Materials:
-
2,6-Dimethylpyridine (2,6-lutidine)
-
n-Butyllithium (n-BuLi) in hexanes
-
1-Bromoundecane (or other suitable alkyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Platinum(IV) oxide (PtO₂)
-
Hydrogen gas
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Deprotonation and Alkylation: To a solution of 2,6-dimethylpyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir the resulting solution for 1 hour at -78 °C. Add a solution of 1-bromoundecane (1.2 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Catalytic Hydrogenation: Dissolve the purified alkylated pyridine in glacial acetic acid. Add a catalytic amount of PtO₂. Place the reaction mixture in a hydrogenation apparatus and subject it to hydrogen gas (typically 50-60 psi) at room temperature.[8]
-
Work-up and Isolation: After the reaction is complete (as indicated by the cessation of hydrogen uptake), filter the catalyst through a pad of Celite. Neutralize the filtrate with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to give (±)-solenopsin. Further purification can be achieved by chromatography.[8]
| Parameter | Value | Reference |
| Typical Yield | Good | [7][8] |
| Reaction Time | Overnight for alkylation, several hours for hydrogenation | [7][8] |
| Reaction Conditions | Low temperature for lithiation, pressure for hydrogenation | [7][8] |
Expertise in Action: Catalytic Hydrogenation of Pyridines
The catalytic hydrogenation of pyridines is a powerful method for the synthesis of piperidines.[9] The reaction typically requires a platinum group metal catalyst, such as platinum, palladium, or rhodium, and is often carried out under pressure. The aromaticity of the pyridine ring makes it more difficult to reduce than a simple alkene.
The mechanism of catalytic hydrogenation is complex and occurs on the surface of the metal catalyst. Both the pyridine and hydrogen gas adsorb onto the catalyst surface. The hydrogen molecules dissociate into hydrogen atoms, which are then added sequentially to the pyridine ring, ultimately leading to the fully saturated piperidine. The acidic conditions (glacial acetic acid) used in this protocol are thought to protonate the pyridine nitrogen, making the ring more electron-deficient and thus more susceptible to reduction.
Purification and Characterization: Ensuring the Integrity of Synthetic Alkaloids
The successful synthesis of a target molecule is only half the battle; rigorous purification and characterization are essential to ensure its identity and purity.
Purification by Column Chromatography
Column chromatography is a versatile and widely used technique for the purification of organic compounds.[10][11] For the piperidine alkaloids described herein, silica gel column chromatography is a suitable method. The choice of eluent is crucial for achieving good separation. A gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically employed. The polarity of the eluent is gradually increased to elute compounds of increasing polarity from the column.
Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[12]
-
¹H NMR: Provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. For piperidine alkaloids, characteristic signals for the protons on the piperidine ring and any side chains can be observed.
-
¹³C NMR: Provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.
By analyzing the chemical shifts, coupling constants, and integration of the signals in the NMR spectra, the structure of the synthetic alkaloid can be confirmed.[13]
Conclusion: A Foundation for Future Innovation
The synthesis of piperidine alkaloids is a rich and diverse field of organic chemistry. The examples of piperine, coniine, and solenopsin presented in this guide showcase a range of synthetic strategies, from classic reactions to more modern techniques. A thorough understanding of the underlying chemical principles, coupled with meticulous experimental execution, is paramount for success in this area. It is our hope that these detailed application notes and protocols will serve as a valuable resource for researchers and contribute to the continued development of novel and impactful piperidine-based molecules.
References
- Arbiser, J. L., Kau, T., Konar, M., Narra, K., Ramchandran, R., Saxe, J. P., ... & Veliçelebi, G. (2007). Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis. Blood, 109(2), 560-565.
- Chen, L., & Fadamiro, H. Y. (2018). Re-investigation of venom chemistry of Solenopsis fire ants. I. Identification of novel alkaloids in S. richteri. Toxicon, 150, 159-167.
- Karlsson, I., Zhou, X., Thomas, R. J., & Arbiser, J. L. (2015). Solenopsin A and analogs exhibit ceramide-like biological activity.
- BenchChem. (2025).
- Leclercq, S., Thirionet, I., Broeders, F., Daloze, D., Vandermeer, R., & Braekman, J. C. (1994). Absolute-configuration of the solenopsins, venom alkaloids of the fire ants. Tetrahedron, 50(28), 8465-8478.
- Pelletier, G., Constantineau-Forget, L., & Charette, A. B. (2014). Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
- Chen, L., & Fadamiro, H. Y. (2018). Re-investigation of venom chemistry of Solenopsis fire ants. I. Identification of novel alkaloids in S. richteri. PubMed.
- Arévalo-García, E. B. (2012). An efficient synthesis of (±) solenopsin A.
- Pule, O. J., Nyadod, A. O., & Okumu, O. J. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). International Journal of Environmental Analytical Chemistry, 102(14), 3236-3247.
- University of Leeds. (n.d.).
- Newhouse, T. (2017).
- Pelletier, G., Constantineau-Forget, L., & Charette, A. B. (2014). Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines. PubMed.
- Coldham, I., & Hufton, R. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(7), 2137-2151.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- NP-MRD. (2012). Showing NP-Card for Piperine (NP0000084).
- Wikipedia. (2023). Aza-Diels–Alder reaction.
- Li, S., Jin, X., & Chen, J. (2012). Synthesis and Insecticidal Activity of Fire Ant Venom Alkaloid-Based 2-Methyl-6-alkyl-Δ1,6-piperideines. AntWiki.
- Aziz, D. M., & Saeed, S. A. (2015). Synthesising a novel derivatives of piperine from black pepper (Piper nigrum L.). Journal of Chemical and Pharmaceutical Research, 7(3), 1234-1239.
- Baria, B. (2020, November 27). Synthesis of Coniine. YouTube.
- Singh, A., & Kumar, R. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 235-242.
- Chrom Tech, Inc. (2024).
- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
- Coldham, I., & Watson, C. D. (2005). Catalytic dynamic resolution applied to the synthesis of 2,6-disubstituted piperidines: preparation of (+)-lupetidine and (−)-epidihydropinidine. Tetrahedron: Asymmetry, 16(1), 183-187.
- Royal Society of Chemistry. (2022).
- Sorbe Chemical. (2022).
- Wikipedia. (2023).
- Xu, G., Chen, L., & Fadamiro, H. Y. (2017). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Molecules, 22(11), 1894.
- Al-Harrasi, A., Ali, L., Hussain, J., Ahmed, M., Al-Rawahi, A., & Rehman, N. U. (2019). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 24(17), 3108.
- Wikipedia. (2023). Coniine.
- Newhouse, T. (2017). The Diels-Alder Reaction. Master Organic Chemistry.
- Waters Corporation. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- American Chemical Society. (2026).
- LibreTexts. (2023). 2.
- University of Colorado Boulder. (n.d.).
- Aapptec. (n.d.). Coupling Reagents.
- BenchChem. (2025). Technical Support Center: NMR Analysis of Anilino-piperidines.
- Buffa, F., & Pignataro, L. (2013). Application of the aza-Diels–Alder reaction in the synthesis of natural products. Organic & Biomolecular Chemistry, 11(21), 3414-3428.
- Chemazon. (2023, October 27).
- Makabe, H., Looi, K. S., & Hirota, M. (2014). Synthesis of (-)-Isosolenopsin Using Diastereoselective Aminopalladation. Bioscience, Biotechnology, and Biochemistry, 78(1), 133-137.
- Sánchez-Carrera, R. S., Romero-Ávila, M., Morales-Rojas, H., & Toscano, R. A. (2020). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Crystals, 10(11), 1007.
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Application Notes and Protocols: Modifications in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide science, enabling the routine construction of complex peptide sequences.[1][][3] This guide moves beyond the fundamentals of linear peptide assembly to provide an in-depth exploration of the chemical strategies and practical protocols for introducing a diverse array of modifications. We will dissect the critical decision-making processes, from the initial choice of resin and protecting group strategy to the nuanced chemistries required for site-specific alterations. This document is designed to be a comprehensive resource, offering not just step-by-step protocols but also the underlying mechanistic rationale to empower researchers to innovate and troubleshoot effectively. We will cover N-terminal, C-terminal, and side-chain modifications, the incorporation of unnatural amino acids, and strategies for peptide cyclization, complete with detailed experimental procedures and illustrative diagrams.
The Foundation: Understanding the Core Principles of SPPS
Solid-Phase Peptide Synthesis (SPPS) is a powerful technique where a peptide is assembled amino acid by amino acid while its C-terminus is anchored to an insoluble solid support, typically a resin.[4] This approach dramatically simplifies the synthesis process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing.[1]
The iterative SPPS cycle consists of four main stages:
-
Deprotection: Removal of the temporary Nα-protecting group from the resin-bound amino acid or peptide.
-
Washing: Thorough removal of the deprotection agent and byproducts.
-
Coupling: Formation of the peptide bond by activating the carboxyl group of the incoming protected amino acid and reacting it with the newly freed N-terminus of the resin-bound peptide.
-
Washing: Removal of excess reagents and soluble byproducts.[5]
This cycle is repeated until the desired peptide sequence is fully assembled.
Diagram: The Core SPPS Cycle
Caption: High-level overview of the iterative Solid-Phase Peptide Synthesis cycle.
Pre-Synthesis Considerations: Setting the Stage for Success
The success of any peptide synthesis, especially one involving modifications, is heavily dependent on the initial strategic choices.
2.1. Choosing the Right Chemistry: Fmoc vs. Boc
Two primary protecting group strategies dominate SPPS: Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl).[6]
-
Fmoc/tBu Strategy: This is the most widely used approach today. The Nα-Fmoc group is labile to weak bases (e.g., piperidine), while the side-chain protecting groups (often tert-butyl based) and the resin linker are acid-labile.[7] This "orthogonal" protection scheme is highly advantageous for modifications, as it allows for selective deprotection of certain side chains while the peptide remains anchored to the resin.[7]
-
Boc/Bzl Strategy: In this older but still valuable strategy, the Nα-Boc group is removed with a mild acid (e.g., trifluoroacetic acid - TFA), while the benzyl-based side-chain protecting groups are removed with a strong acid (e.g., hydrofluoric acid - HF).[7] While less orthogonal, the Boc/Bzl approach can be superior for synthesizing long or difficult sequences that are prone to aggregation.[8]
For the purposes of this guide, which focuses on modifications, we will primarily detail protocols based on the more flexible Fmoc/tBu strategy .
2.2. The Solid Support: Resins and Linkers
The resin serves as the insoluble support, and the linker is the chemical handle that connects the C-terminal amino acid to this support.[9] The choice of resin and linker dictates the C-terminal functionality of the final peptide and the conditions required for its cleavage.[9][10]
| Resin/Linker Type | C-Terminal Group | Cleavage Conditions | Key Applications & Rationale |
| Wang Resin | Carboxylic Acid | Strong Acid (e.g., 95% TFA) | Standard choice for peptides with a C-terminal acid. The ester linkage is stable to the basic conditions of Fmoc deprotection but cleaves readily in strong acid. |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid | Very Mild Acid (e.g., 1% TFA in DCM) | Ideal for creating protected peptide fragments. The high acid lability allows cleavage while keeping acid-sensitive side-chain protecting groups intact. Also used for cyclic peptides.[11] |
| Rink Amide Resin | Amide | Strong Acid (e.g., 95% TFA) | The go-to resin for producing peptides with a C-terminal amide, a common modification that mimics the native state of many bioactive peptides and increases stability.[9][11] |
| Sieber Amide Resin | Amide | Mild Acid (e.g., 1% TFA in DCM) | Similar to 2-CTC but yields a C-terminal amide. Useful for preparing protected peptide amides.[9] |
| "Safety-Catch" Linkers | Varies | Multi-step activation and cleavage | These linkers are stable to both acidic and basic conditions used in SPPS. A specific chemical activation step is required to make them labile for cleavage.[12] This provides maximum flexibility for complex, on-resin modifications.[12] |
2.3. Coupling Reagents: The Engine of Peptide Bond Formation
Coupling reagents are used to activate the carboxylic acid of the incoming amino acid, facilitating the formation of the peptide bond.[13] Modern coupling reagents are highly efficient and minimize the risk of racemization.
| Reagent Class | Examples | Mechanism of Action & Rationale |
| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | Forms a highly reactive O-acylisourea intermediate. Typically used with an additive like Oxyma Pure or HOBt to suppress racemization and improve efficiency. DIC is preferred in SPPS over DCC because its urea byproduct is soluble. |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | These reagents react with the amino acid's carboxyl group to form a highly reactive OBt or OAt ester, which then rapidly acylates the free amine on the resin. HATU is one of the most powerful coupling reagents, particularly effective for hindered couplings often encountered with unnatural amino acids.[14] |
| Phosphonium Salts | PyBOP, PyAOP | Similar to uronium salts, these form reactive esters.[14] They are known for their high coupling efficiency and low racemization rates. PyAOP is particularly useful for difficult couplings. |
Standard Fmoc-SPPS Protocol: A Step-by-Step Guide
This protocol outlines a single coupling cycle for manual Fmoc-SPPS.
Diagram: Detailed Fmoc-SPPS Workflow
Caption: A detailed, step-by-step workflow for a single Fmoc-SPPS cycle.
Protocol 3.1: Single Amino Acid Coupling Cycle
-
Resin Swelling: Place the resin in a reaction vessel and swell in dimethylformamide (DMF) for 30 minutes. Drain the solvent.
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh 20% piperidine/DMF solution and agitate for 10-15 minutes. Drain.[11]
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to completely remove all traces of piperidine.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 0.95 equivalents relative to the amino acid), and an activator base (e.g., DIPEA, 2 equivalents relative to the coupling reagent) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 1-2 hours.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) followed by dichloromethane (DCM) (3 times) to prepare for the next cycle or for storage.
-
Monitoring (Optional but Recommended): Perform a qualitative ninhydrin (Kaiser) test on a small sample of beads to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling (recoupling) may be necessary.[6]
On-Resin Modifications: Expanding the Peptide Toolbox
The true power of Fmoc-SPPS lies in the ability to perform chemical modifications on the peptide while it remains safely anchored to the resin.
4.1. N-Terminal Modifications
These modifications are performed after the final coupling cycle, following the removal of the N-terminal Fmoc group.
Protocol 4.1.1: N-Terminal Acetylation
-
Rationale: Acetylation neutralizes the N-terminal charge, which can improve cell permeability and mimic native proteins where the N-terminus is often acetylated. It also prevents unwanted side reactions in subsequent steps and acts as a capping step to terminate any unreacted chains.[10]
-
Procedure:
-
After the final Fmoc deprotection and DMF wash, swell the resin in DMF.
-
Add a capping solution of Acetic Anhydride/DIPEA/DMF (e.g., 5:10:85 v/v/v) to the resin.
-
Agitate for 30 minutes at room temperature.
-
Drain and wash the resin with DMF (3x), DCM (3x), and methanol (3x) before drying.
-
Protocol 4.1.2: N-Terminal Biotinylation
-
Rationale: Attaching a biotin tag allows for high-affinity binding to streptavidin, which is invaluable for purification, immobilization, and detection assays.
-
Procedure:
-
Perform the final Fmoc deprotection and wash the resin with DMF.
-
In a separate vial, prepare a coupling solution of Biotin (2 eq), HATU (1.9 eq), and DIPEA (4 eq) in DMF.
-
Add the solution to the resin and agitate for 4 hours at room temperature.
-
Drain and wash thoroughly with DMF, DCM, and methanol.
-
4.2. Side-Chain Modifications
This is where the orthogonality of the Fmoc/tBu strategy is paramount. By using amino acids with selectively removable side-chain protecting groups (e.g., Fmoc-Lys(Dde)-OH, Fmoc-Cys(Mmt)-OH), specific sites can be unmasked and modified on-resin.
Protocol 4.2.1: Lysine Side-Chain Labeling with a Fluorophore
-
Rationale: Site-specific fluorescent labeling is crucial for imaging, binding studies, and FRET analysis. Using a Dde protecting group on the lysine side-chain allows for its selective removal without affecting other protecting groups.
-
Procedure:
-
Incorporate Fmoc-Lys(Dde)-OH at the desired position during SPPS.
-
After completing the peptide sequence, treat the resin with a 2% solution of hydrazine in DMF (2 x 10 minutes) to remove the Dde group.
-
Wash the resin extensively with DMF to remove all hydrazine.
-
Couple the desired fluorophore (e.g., a carboxy-functionalized dye like FITC or TAMRA) using standard coupling conditions (e.g., DIC/Oxyma or HATU/DIPEA) for 4-12 hours, often in the dark to prevent photobleaching.
-
Wash and proceed to final cleavage.
-
4.3. C-Terminal Modifications
Modifying the C-terminus typically requires specialized linkers or solution-phase chemistry after cleavage. However, some on-resin strategies are possible. C-terminal modifications can be challenging due to the risk of epimerization.[15][16]
Protocol 4.3.1: On-Resin C-Terminal Thioester Formation
-
Rationale: Peptide thioesters are key intermediates for Native Chemical Ligation (NCL), a powerful technique for ligating unprotected peptide fragments to synthesize large proteins.[7][17]
-
Procedure (using a Dbz linker):
-
Synthesize the peptide on a resin with a Dbz (dibenzofuran) linker.
-
Prior to cleavage, convert the Dbz group to the activated Nbz (4-nitrobenzoyl) form by treating the resin with 2,4-dinitrofluorobenzene and DIPEA.
-
Cleave the peptide from the resin using a thiol (e.g., benzyl mercaptan) in the presence of a base (e.g., DIPEA) to directly generate the peptide thioester.
-
4.4. Peptide Cyclization
Cyclization can dramatically improve peptide stability, receptor affinity, and bioavailability by constraining the peptide's conformation.[18]
Protocol 4.4.1: On-Resin Disulfide Bridge Formation
-
Rationale: Forming a disulfide bond between two cysteine residues is a common and effective method for cyclization, mimicking a natural post-translational modification.[18]
-
Procedure:
-
Synthesize the linear peptide containing two Cys(Trt) or Cys(Acm) residues.
-
For Cys(Trt), after completing the sequence, selectively deprotect the Trt groups using a mild TFA "cocktail" (e.g., TFA/TIS/DCM 1:5:94) while the peptide is still on the resin.
-
Wash the resin thoroughly.
-
Induce oxidation to form the disulfide bond by treating the resin with an oxidizing agent like thallium(III) trifluoroacetate or by air oxidation in a basic DMF solution (pH ~8.5 with DIPEA) over several hours.
-
Wash and proceed to final cleavage.
-
Incorporation of Unnatural Amino Acids
The inclusion of unnatural amino acids (UAAs) is a powerful tool for creating peptides with enhanced properties, such as resistance to proteolysis or novel functionalities.[4] The core SPPS workflow remains the same, but challenges like steric hindrance may require protocol adjustments.[4]
-
Key Consideration: Bulky or α,α-disubstituted UAAs can make coupling difficult.
-
Protocol Modification:
-
Use stronger coupling reagents: Switch from HBTU to HATU or COMU.
-
Increase reaction time: Extend coupling times to 4-6 hours or overnight.
-
Perform double couplings: After the initial coupling and washing, repeat the coupling step with a fresh solution of activated amino acid.[10]
-
Elevate temperature: Using a microwave peptide synthesizer can significantly improve coupling efficiency for sterically hindered residues.[10]
-
Cleavage, Deprotection, and Purification
The final step is to release the modified peptide from the solid support and remove all remaining side-chain protecting groups.
6.1. The Cleavage Cocktail
This is typically a strong acid solution containing "scavengers" to trap the highly reactive cationic species generated from the protecting groups, preventing them from modifying sensitive residues like Trp, Met, Tyr, and Cys.[19]
| Cleavage Cocktail | Composition (v/v) | Rationale & Use Case |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | A robust, "classic" cocktail for peptides containing multiple sensitive residues, especially Cys and Met.[19] The scavengers protect against a wide range of side reactions. |
| Reagent B | TFA / Phenol / Water / TIPS (88:5:5:2) | An "odorless" alternative to Reagent K, suitable for most peptides, especially those with Trp, Tyr, and Arg(Pbf).[20] TIPS is an excellent carbocation scavenger. Not recommended for peptides with unprotected Cys. |
| TFA / TIPS / Water | TFA / TIPS / Water (95:2.5:2.5) | A simple, effective cocktail for peptides without highly sensitive residues.[19] It is sufficient for most standard syntheses. |
Protocol 6.1: Global Cleavage and Deprotection
-
Preparation: Place the dry peptide-resin in a reaction vessel.
-
Cleavage: Add the appropriate cleavage cocktail (e.g., Reagent B, ~10 mL per gram of resin) to the vessel.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Isolation: Filter the resin and collect the filtrate into a cold solution of diethyl ether or methyl t-butyl ether to precipitate the crude peptide.[20]
-
Purification:
-
Centrifuge the ether suspension to pellet the crude peptide.
-
Wash the pellet with cold ether several times to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide pellet under vacuum.
-
-
Analysis and Final Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).
-
Analyze the purity and confirm the mass using LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Purify the peptide to the desired level using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.
-
Conclusion: A World of Possibilities
The ability to introduce specific modifications into peptides via SPPS has transformed them from simple linear chains into sophisticated molecular tools and therapeutic candidates. By understanding the interplay between resins, linkers, protecting groups, and reaction conditions, researchers can rationally design and synthesize peptides with tailored properties. This guide provides a foundational set of protocols and, more importantly, the chemical reasoning behind them, empowering scientists to troubleshoot challenges and innovate within the vast landscape of peptide chemistry.
References
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
Solid-phase Peptide Synthesis (SPPS) in Research & Development - Gyros Protein Technologies. Gyros Protein Technologies. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Laboratory, University of California, Irvine. [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. [Link]
-
Introduction to Peptide Synthesis. (2011). Current Protocols in Protein Science. [Link]
-
Coupling Reagents. AAPPTec. [Link]
-
Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore. [Link]
-
Recent advances in peptide macrocyclization strategies. (2024). Chemical Society Reviews. [Link]
-
Peptide Synthesis Resins. AAPPTec. [Link]
-
Recent Advances in the Synthesis of C-Terminally Modified Peptides. (2019). Molecules. [Link]
-
A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. (2013). Journal of Peptide Science. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2019). Molecules. [Link]
-
Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2021). Molecules. [Link]
-
Solid-Phase Synthesis of C-Terminal Modified Peptides. (2020). Organic Letters. [Link]
-
Cleavage Cocktails; Reagent B. AAPPTec. [Link]
-
Resins for Solid Phase Peptide Synthesis - Core Resins. AAPPTec. [Link]
-
Planning a Peptide Synthesis. AAPPTec. [Link]
-
Solid-Phase Peptide Cyclization with Two Disulfide Bridges. (2022). Methods in Molecular Biology. [Link]
-
Guide to Solid Phase Peptide Synthesis. AAPPTec. [Link]
-
What is solid phase peptide synthesis? (2023). Biotage. [Link]
-
The Key Role and Technical Points of Linkers in Peptide Solid-Phase Synthesis. (2026). Oreate AI. [Link]
-
Solid Phase Peptide Synthesis Process and Applications 2025. (2025). Neuland Labs. [Link]
-
Coupling Reagents for Solid Phase Peptide Synthesis Archives. AAPPTec. [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Dilun Biotechnology. [Link]
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- 11. chem.uci.edu [chem.uci.edu]
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- 20. peptide.com [peptide.com]
Navigating the Agrochemical Discovery Pipeline: Advanced Applications and Protocols for Modern Research and Development
The imperative to ensure global food security for a burgeoning population, amidst the challenges of climate change and evolving pest and disease pressures, places agrochemical research and development at the forefront of agricultural innovation. The journey from a novel chemical entity to a registered, effective, and environmentally benign crop protection product is an arduous and costly endeavor, often spanning over a decade and costing upwards of $350 million.[1][2] This guide provides an in-depth exploration of the critical applications and detailed protocols that underpin the modern agrochemical discovery and development pipeline. It is designed for researchers, scientists, and drug development professionals, offering not just methodologies, but the scientific rationale behind them to empower informed and efficient research.
Section 1: The Modern Agrochemical Discovery Cascade
The contemporary agrochemical discovery process is a multi-stage funnel designed to identify potent, selective, and safe active ingredients from vast chemical libraries. This process, often referred to as the Design-Make-Test-Analyze (DMTA) cycle, is increasingly driven by automation, data science, and a deeper understanding of molecular biology.[2][3]
The initial phase involves the screening of thousands to millions of compounds to identify "hits" – molecules that exhibit a desired biological activity.[4] These hits then undergo a rigorous process of lead generation and optimization to improve their efficacy, selectivity, and safety profiles before advancing to extensive field trials and regulatory evaluation.
Figure 1: The Agrochemical Discovery and Development Pipeline.
Section 2: High-Throughput Screening (HTS) in Agrochemical Research
High-Throughput Screening (HTS) is the cornerstone of modern agrochemical discovery, enabling the rapid evaluation of large compound libraries for biological activity.[4][5][6] Both in vivo screens using whole organisms and in vitro target-based screens are integral to identifying novel modes of action.[5]
In Vitro vs. In Vivo Screening Approaches
| Screening Type | Description | Advantages | Disadvantages |
| In Vitro | Assays conducted in a controlled environment outside of a living organism, typically targeting a specific enzyme or receptor.[5] | Highly specific, amenable to automation, provides direct information on the mode of action.[5] | May not translate to whole-organism efficacy due to factors like compound uptake, transport, and metabolism. |
| In Vivo | Assays conducted on whole organisms (e.g., fungi, insects, plants).[5] | Provides a more holistic assessment of a compound's activity, accounting for physiological factors.[5][7] | More complex, lower throughput, and the mode of action is not immediately apparent. |
Protocol: In Vitro Antifungal Microtiter Assay
This protocol outlines a miniaturized HTS assay to evaluate the efficacy of compounds against fungal pathogens.[8]
Causality Behind Experimental Choices:
-
Microtiter Plates: 96- or 384-well plates allow for the simultaneous testing of numerous compounds at various concentrations, significantly increasing throughput.
-
Spore Suspension: Using a standardized spore suspension ensures a uniform and reproducible starting inoculum for consistent fungal growth.
-
Spectrophotometric Reading: Measuring optical density (OD) provides a quantitative measure of fungal growth inhibition.
Step-by-Step Methodology:
-
Fungal Culture and Spore Preparation:
-
Culture the target fungal pathogen (e.g., Fusarium graminearum, Alternaria brassicae) on a suitable solid medium (e.g., Potato Dextrose Agar) until sporulation.
-
Harvest spores by flooding the plate with sterile distilled water containing a surfactant (e.g., 0.05% Tween 80) and gently scraping the surface.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to a final density of 1 x 10^5 spores/mL using a hemocytometer.
-
-
Compound Preparation and Plating:
-
Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of test concentrations.
-
Dispense the diluted compounds into the wells of a microtiter plate. Include a positive control (a known fungicide) and a negative control (solvent only).
-
-
Inoculation and Incubation:
-
Add the standardized spore suspension to each well.
-
Seal the plates to prevent evaporation and contamination.
-
Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) for a defined period (e.g., 48-72 hours).
-
-
Data Acquisition and Analysis:
-
Measure the optical density at a suitable wavelength (e.g., 600 nm) using a microplate reader.
-
Calculate the percentage of growth inhibition for each compound concentration relative to the negative control.
-
Determine the half-maximal effective concentration (EC50) value for each active compound.
-
Section 3: Target Identification and Mechanism of Action (MoA) Studies
Identifying the molecular target of a hit compound is a critical step in understanding its mechanism of action (MoA) and for guiding lead optimization.[9] A well-defined MoA is also crucial for managing the development of resistance.[9]
Approaches for Target Identification
Several strategies are employed to elucidate the target of a novel agrochemical:
-
Forward Genetics: This approach involves screening a mutagenized population of the target organism for individuals that are resistant to the compound.[10] Subsequent genetic analysis of the resistant individuals can identify the mutated gene, which is likely the target of the compound.[10]
-
Chemical Proteomics: This method uses chemical probes to "fish out" the target protein from a complex biological sample.[11]
-
Omics-Based Approaches: Techniques like transcriptomics, proteomics, and metabolomics can reveal the broader physiological changes induced by a compound, providing clues about its MoA.[11][12][13]
Figure 2: Integrated workflow for agrochemical target identification.
Protocol: Metabolomics for MoA Elucidation
Metabolomics, the comprehensive study of small molecules in a biological system, is a powerful tool for understanding the biochemical effects of a pesticide.[12][14] By comparing the metabolic profiles of treated and untreated organisms, researchers can identify perturbed pathways, providing insights into the compound's MoA.[12][13]
Causality Behind Experimental Choices:
-
Quenching: Rapidly stopping metabolic activity is crucial to capture an accurate snapshot of the metabolome at a specific time point.
-
Extraction: The choice of solvent is critical to efficiently extract a broad range of metabolites with different polarities.
-
LC-MS/GC-MS: These analytical platforms provide the sensitivity and resolution required to detect and identify a wide array of metabolites.
Step-by-Step Methodology:
-
Sample Collection and Quenching:
-
Grow the target organism (e.g., plant seedlings, microbial culture) under controlled conditions.
-
Expose the organism to the test compound at a sub-lethal concentration.
-
At a designated time point, rapidly harvest the biological material and immediately quench metabolic activity by flash-freezing in liquid nitrogen.
-
-
Metabolite Extraction:
-
Homogenize the frozen tissue in a pre-chilled extraction solvent (e.g., a mixture of methanol, chloroform, and water).
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant containing the extracted metabolites.
-
-
Sample Analysis:
-
Analyze the metabolite extracts using a high-resolution analytical platform such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Data Processing and Statistical Analysis:
-
Process the raw analytical data to identify and quantify individual metabolites.
-
Perform statistical analysis (e.g., principal component analysis, t-tests) to identify metabolites that are significantly altered by the compound treatment.
-
-
Pathway Analysis:
-
Use bioinformatics tools to map the significantly altered metabolites onto known metabolic pathways.
-
Identify the pathways that are most perturbed by the compound to generate a hypothesis about its MoA.
-
Section 4: Resistance Management and Monitoring
The evolution of resistance in pest, weed, and pathogen populations is a major threat to the long-term efficacy of agrochemicals.[9][15] Understanding the molecular basis of resistance is essential for developing effective resistance management strategies.
Next-Generation Sequencing for Resistance Detection
Next-Generation Sequencing (NGS) technologies have revolutionized the detection of resistance-conferring mutations.[16][17][18] By sequencing the target gene in a population of organisms, researchers can quickly and accurately identify mutations that lead to reduced sensitivity to a pesticide.[16][17][19]
NGS Applications in Resistance Monitoring:
| Application | Description |
| Target-Site Resistance (TSR) Detection | Identifies known and novel mutations in the target protein that prevent the pesticide from binding.[18] |
| Metabolic Resistance Characterization | Identifies changes in the expression of genes involved in detoxification pathways. |
| Population-Level Monitoring | Tracks the frequency of resistance alleles in field populations over time. |
Protocol: Amplicon Sequencing for Herbicide Target-Site Resistance
This protocol describes the use of targeted amplicon sequencing to detect mutations in the acetolactate synthase (ALS) gene, a common target for herbicides.[16][18]
Causality Behind Experimental Choices:
-
PCR Amplification: This step isolates and enriches the specific gene of interest for sequencing.
-
Barcoding: Unique DNA barcodes are added to each sample to allow for the pooling of multiple samples in a single sequencing run, increasing throughput and reducing costs.
-
NGS: Provides deep sequencing coverage, enabling the detection of rare mutations within a population.
Step-by-Step Methodology:
-
DNA Extraction:
-
Collect tissue samples from individual plants in a population.
-
Extract genomic DNA using a standard protocol or a commercial kit.
-
-
PCR Amplification and Barcoding:
-
Design PCR primers to amplify the region of the ALS gene known to harbor resistance mutations.
-
Perform PCR using a high-fidelity DNA polymerase.
-
Attach unique barcode sequences to the amplicons from each sample during a second round of PCR.
-
-
Library Preparation and Sequencing:
-
Pool the barcoded amplicons from all samples.
-
Prepare a sequencing library according to the manufacturer's protocol for the chosen NGS platform (e.g., Illumina).
-
Sequence the library on the NGS instrument.
-
-
Data Analysis:
-
Demultiplex the sequencing reads based on the barcodes.
-
Align the reads to a reference sequence of the ALS gene.
-
Identify single nucleotide polymorphisms (SNPs) and determine the frequency of resistance-conferring mutations in the population.
-
Section 5: Formulation Development and Safety Assessment
The formulation of an active ingredient is critical for its effective delivery to the target organism and for ensuring user safety and environmental compatibility.[20][21] The development of a stable and efficacious formulation is a complex process that requires a thorough understanding of the physicochemical properties of the active ingredient.[20]
Key Considerations in Formulation Development
| Parameter | Importance |
| Solubility | Determines the type of formulation that can be developed (e.g., emulsifiable concentrate, suspension concentrate).[20] |
| Stability | Ensures that the active ingredient remains effective over time and under various environmental conditions.[20] |
| Efficacy | The formulation must optimize the biological activity of the active ingredient.[21] |
| Safety | The formulation should minimize exposure risks to users and non-target organisms.[21][22] |
Ecotoxicology and Regulatory Compliance
Before an agrochemical can be registered for use, it must undergo extensive testing to assess its potential impact on non-target organisms and the environment.[23][24] These ecotoxicological studies are guided by internationally recognized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD).[24][25]
Key Ecotoxicological Endpoints:
-
Acute and Chronic Toxicity to Aquatic Organisms: (e.g., fish, daphnia, algae)
-
Toxicity to Birds and Mammals [23]
-
Toxicity to Non-Target Insects: (e.g., honeybees, beneficial predators)
-
Effects on Soil Organisms: (e.g., earthworms, microorganisms)[26]
-
Environmental Fate: (e.g., persistence in soil and water, potential for bioaccumulation)[26]
Section 6: The Future of Agrochemical R&D: Gene Editing and AI
The field of agrochemical research is continually evolving, with new technologies poised to accelerate the discovery and development of next-generation crop protection solutions.
CRISPR-Cas9 in Target Validation and Crop Improvement
The CRISPR-Cas9 gene-editing system is a powerful tool for precisely modifying the genome of an organism.[27][28][29] In agrochemical research, CRISPR is being used to:
-
Validate Novel Herbicide Targets: By specifically knocking out a gene of interest, researchers can confirm whether it is essential for plant survival and therefore a viable herbicide target.[30]
-
Engineer Herbicide-Tolerant Crops: CRISPR can be used to introduce specific mutations into a crop's genome to confer tolerance to a particular herbicide.[30]
-
Enhance Disease Resistance in Crops: By modifying genes involved in plant immunity, CRISPR can be used to develop crops with enhanced resistance to fungal and bacterial pathogens.[31]
Artificial Intelligence (AI) and Machine Learning
AI and machine learning are being increasingly integrated into the agrochemical discovery pipeline to:
-
Predict the Biological Activity of Novel Compounds: AI algorithms can be trained on large datasets of chemical structures and biological activity data to predict the efficacy of new molecules.[2][3]
-
Optimize Lead Compounds: Machine learning models can guide the design of new analogs with improved potency and safety profiles.[3]
-
Analyze Complex Biological Data: AI can be used to analyze large datasets from omics experiments to identify novel targets and understand complex biological pathways.[2][3]
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- MDPI. (n.d.). Detection of Target-Site Herbicide Resistance in the Common Ragweed: Nucleotide Polymorphism Genotyping by Targeted Amplicon Sequencing.
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- Central Insecticides Board & Registration Committee. (n.d.). GUIDANCE DOCUMENT ON TOXICOLOGY FOR REGISTRATION OF CHEMICAL PESTICIDES.
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- 29. researchgate.net [researchgate.net]
- 30. walshmedicalmedia.com [walshmedicalmedia.com]
- 31. Next-Generation Biopesticides for the Control of Fungal Plant Pathogens | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Piperidine-2-carbaldehyde Hydrochloride
Welcome to the technical support center for the synthesis of Piperidine-2-carbaldehyde hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is a synthesis of established chemical principles and practical, field-proven insights.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing Piperidine-2-carbaldehyde?
The most prevalent and reliable methods for the synthesis of Piperidine-2-carbaldehyde involve the oxidation of the corresponding primary alcohol, (Piperidin-2-yl)methanol. Several oxidation protocols are effective, with the choice often depending on the scale of the reaction, available reagents, and tolerance of other functional groups. The most commonly employed methods include:
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine (TEA).[1][2] It is known for its mild conditions and high yields.
-
Dess-Martin Periodinane (DMP) Oxidation: This protocol employs a hypervalent iodine reagent, Dess-Martin periodinane, in a chlorinated solvent like dichloromethane (DCM).[3][4] It offers the advantages of neutral reaction conditions and a simple workup.[4]
-
Parikh-Doering Oxidation: This is another DMSO-based oxidation, using the sulfur trioxide pyridine complex (SO₃·py) as the activating agent.[5][6] A key advantage over the Swern oxidation is that it can be performed at or near room temperature.[6]
Q2: My reaction yield is consistently low. What are the likely causes?
Low yields in the synthesis of Piperidine-2-carbaldehyde hydrochloride can stem from a variety of factors.[7][8] Systematically investigating the following areas is crucial for troubleshooting:
-
Purity of Starting Material: The purity of the starting (Piperidin-2-yl)methanol is paramount. Impurities can interfere with the oxidation reaction.
-
Reaction Conditions: Strict adherence to optimal reaction conditions, especially temperature control in the case of Swern oxidation, is critical.[1]
-
Reagent Quality and Stoichiometry: The quality and accurate measurement of all reagents, including the oxidizing agent, DMSO, and base, are essential for driving the reaction to completion.[7]
-
Moisture Contamination: Many of the reagents used in these oxidations are sensitive to moisture. Ensuring anhydrous conditions is vital.
-
Product Instability: Aldehydes can be susceptible to over-oxidation, racemization, or side reactions, especially under harsh conditions.[9]
-
Inefficient Workup and Purification: Product loss during extraction, and purification steps can significantly impact the final yield.
Q3: I'm observing multiple spots on my TLC plate after the reaction. What are the possible side products?
The formation of multiple products is a common issue. The identity of these byproducts depends on the chosen synthetic route.
-
Unreacted Starting Material: An incomplete reaction will result in the presence of the starting alcohol.
-
Over-oxidation Product: While less common with mild oxidizing agents, some formation of the corresponding carboxylic acid (Piperidine-2-carboxylic acid) can occur.
-
Thioacetal Formation (in Swern/Parikh-Doering): If the temperature is not carefully controlled or if the base is added prematurely in a Swern oxidation, the formation of a methylthiomethyl (MTM) ether byproduct is possible.[2]
-
Epimerization: The aldehyde product has a stereocenter at the C2 position which can be prone to epimerization under basic or acidic conditions, leading to a mixture of diastereomers if other stereocenters are present.
Q4: The final product, Piperidine-2-carbaldehyde hydrochloride, is unstable and difficult to handle. How can I improve its stability?
Piperidine-2-carbaldehyde in its free base form is prone to oligomerization and degradation. Conversion to the hydrochloride salt significantly enhances its stability.[9] To ensure the stability of the final product:
-
Complete Conversion to the Hydrochloride Salt: Ensure the complete protonation of the piperidine nitrogen by using a slight excess of HCl in a suitable solvent like diethyl ether or isopropanol.
-
Anhydrous Conditions: The hydrochloride salt can be hygroscopic. Store it under a dry, inert atmosphere.
-
Low-Temperature Storage: For long-term storage, keeping the product at low temperatures (-20 °C) is recommended.[10]
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.
Issue 1: Low or No Product Formation
| Possible Cause | Recommended Solution & Explanation |
| Poor Quality of Starting Alcohol | Solution: Purify the starting (Piperidin-2-yl)methanol by distillation or column chromatography. Explanation: Impurities in the starting material can quench the oxidizing agent or catalyze side reactions, thus inhibiting the desired transformation. |
| Inactive Oxidizing Agent | Solution: Use a fresh bottle of the oxidizing agent (e.g., oxalyl chloride, DMP, SO₃·py). Explanation: Many oxidizing agents are sensitive to moisture and can degrade over time. For instance, oxalyl chloride readily hydrolyzes. |
| Sub-optimal Reaction Temperature | Solution: For Swern oxidations, maintain the temperature at -78 °C (dry ice/acetone bath). For Parikh-Doering, ensure the reaction does not overheat. Explanation: Temperature control is critical for the stability of the reactive intermediates. In the Swern oxidation, allowing the reaction to warm prematurely can lead to the decomposition of the activated DMSO complex.[1] |
| Incorrect Reagent Stoichiometry | Solution: Carefully re-calculate and measure the molar equivalents of all reagents. Explanation: An insufficient amount of the oxidizing agent will lead to an incomplete reaction. Conversely, a large excess can sometimes promote side reactions.[7] |
Issue 2: Formation of Significant Byproducts
| Possible Cause | Recommended Solution & Explanation |
| Over-oxidation to Carboxylic Acid | Solution: Ensure the use of mild oxidizing agents (Swern, DMP, Parikh-Doering) and avoid prolonged reaction times. Explanation: These reagents are specifically chosen for their ability to stop the oxidation at the aldehyde stage.[11] However, extended reaction times or elevated temperatures can sometimes lead to minor over-oxidation. |
| Formation of Methylthiomethyl (MTM) Ether | Solution: In the Swern oxidation, ensure the alcohol is added and allowed to react with the activated DMSO complex before the addition of the triethylamine.[1] Explanation: Premature addition of the base can lead to the formation of an ylide that reacts with the starting alcohol to form the MTM ether byproduct. |
| Epimerization of the Aldehyde | Solution: Perform the workup under neutral or mildly acidic conditions. Avoid prolonged exposure to strong bases. Explanation: The alpha-proton to the aldehyde is acidic and can be removed by a base, leading to racemization at the C2 position. |
Issue 3: Difficulties in Product Isolation and Purification
| Possible Cause | Recommended Solution & Explanation |
| Emulsion Formation During Aqueous Workup | Solution: Add a small amount of brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Explanation: The amine functionality can act as a surfactant, leading to emulsions. Increasing the ionic strength of the aqueous phase helps to separate the layers. |
| Product is Water-Soluble | Solution: Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate). Explanation: The hydrochloride salt, in particular, can have some water solubility. Multiple extractions will ensure a more complete recovery of the product from the aqueous phase. |
| Co-elution with Impurities During Chromatography | Solution: Optimize the solvent system for column chromatography. A gradient elution may be necessary. Explanation: Finding a solvent system that provides good separation between the product and closely related impurities is key to obtaining a pure compound. |
III. Experimental Protocols & Workflows
Protocol 1: Swern Oxidation of (Piperidin-2-yl)methanol
This protocol is a standard procedure for the Swern oxidation.
Materials:
-
(Piperidin-2-yl)methanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (e.g., 2M solution in diethyl ether)
Procedure:
-
Activation of DMSO: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.2 eq) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of DMSO (2.2 eq) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -60 °C. Stir the mixture for 15 minutes.[12]
-
Addition of Alcohol: Add a solution of (Piperidin-2-yl)methanol (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, again maintaining the temperature below -60 °C. Stir for 30 minutes.
-
Addition of Base: Add triethylamine (5.0 eq) dropwise to the reaction mixture. The reaction is typically exothermic, so add the TEA slowly to maintain the temperature below -50 °C. After the addition is complete, stir the mixture at -78 °C for 30 minutes, then allow it to slowly warm to room temperature.
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a dilute HCl solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Piperidine-2-carbaldehyde.
-
Formation of Hydrochloride Salt: Dissolve the crude aldehyde in a minimal amount of a suitable solvent like diethyl ether. Add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete. Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield Piperidine-2-carbaldehyde hydrochloride.
Workflow for Troubleshooting Low Yield in Swern Oxidation
Caption: Troubleshooting workflow for low yield in Swern oxidation.
Comparison of Common Oxidation Methods
| Method | Oxidizing System | Typical Temperature | Key Advantages | Key Disadvantages |
| Swern Oxidation | DMSO, Oxalyl Chloride, TEA | -78 °C | High yields, mild conditions, wide functional group tolerance.[1][2] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[1] |
| Dess-Martin Oxidation | Dess-Martin Periodinane | Room Temperature | Neutral conditions, simple workup, commercially available reagent.[3][4] | Reagent is expensive and can be shock-sensitive. |
| Parikh-Doering Oxidation | DMSO, SO₃·py, TEA | 0 °C to Room Temp. | Milder than Swern, does not require cryogenic temperatures.[5][6] | Can be less effective for some substrates compared to Swern. |
IV. Visualization of the Swern Oxidation Mechanism
Caption: Simplified mechanism of the Swern oxidation.
V. References
-
Antonenko, T. S., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4785. [Link]
-
Wang, C., et al. (2017). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. International Core Journal of Engineering, 3(8), 124-128. [Link]
-
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
-
Organic Chemistry Tutor. (n.d.). Swern Oxidation. [Link]
-
OChem Tutor. (2021, June 9). Swern Oxidation - Organic Chemistry, Reaction Mechanism [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (2019, July 10). Swern Oxidation. [Link]
-
Chemistry Steps. (n.d.). Swern Oxidation Mechanism. [Link]
-
Khan, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 22989. [Link]
-
Biosynce. (2025, August 25). What is the stability of piperidine? [Link]
-
Wikipedia. (n.d.). Dess–Martin oxidation. [Link]
-
Defense Technical Information Center. (2025, June 4). Piperidine Synthesis. [Link]
-
The Organic Code. (2025, November 20). Dess-Martin-Periodinane oxidation [Video]. YouTube. [Link]
-
Allery Tutors. (2020, August 8). Parikh-Doering Oxidation [Video]. YouTube. [Link]
-
MDPI. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. [Link]
-
ResearchGate. (n.d.). A modified all-in-one DMSO-activating and base releasing reagent for the Parikh- Doering-type benzylic oxidation reaction. [Link]
-
Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
-
ResearchGate. (2014, November 21). What are the best methods for Piperidine purification alternatives to distillation? [Link]
-
Pure. (n.d.). A modified all-in-one DMSO-activating and base releasing reagent for the Parikh-Doering-type benzylic oxidation reaction. [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
-
Chem-Station Int. Ed. (2014, May 1). Parikh-Doering Oxidation. [Link]
-
TMP Chem. (2019, July 25). 07.13 Dess-Martin Periodinane [Video]. YouTube. [Link]
-
Organic Process Development. (2026, January 5). DMSO – Pyridine-SO3 (Parikh-Doering). [Link]
-
Sciencemadness.org. (2018, January 18). Piperidine from the hydrolysis of piperine. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. Dess–Martin Periodinane [merckmillipore.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Parikh-Doering Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biosynce.com [biosynce.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Purification of Crude 2-Formylpiperidine HCl
Welcome to the technical support guide for the purification of 2-Formylpiperidine HCl. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this valuable synthetic intermediate in high purity. We will move beyond simple protocols to explore the chemical principles and troubleshoot common issues encountered in the laboratory.
Section 1: First Principles - Understanding the Molecule
Before troubleshooting, it is critical to understand the inherent chemical nature of 2-formylpiperidine. It is an α-amino aldehyde, a class of compounds known for specific stability challenges.
-
Instability of the Free Base: The free base, 2-formylpiperidine, is prone to self-condensation (aldol reaction) or trimerization to form trioxanes, particularly under basic conditions or upon prolonged storage. The aldehyde is also susceptible to air oxidation to the corresponding carboxylic acid.
-
Stability of the Hydrochloride Salt: Converting the amine to its hydrochloride salt protonates the nitrogen. This significantly increases the compound's stability by preventing self-condensation and making it less susceptible to oxidation. However, it also renders the molecule highly polar and water-soluble, which dictates the choice of purification strategies.
-
Chirality: The C2 position is a stereocenter. Harsh purification conditions (high heat or extreme pH) can potentially lead to epimerization if the starting material is enantiomerically enriched.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems in a practical Q&A format.
Q1: My crude 2-Formylpiperidine HCl is a dark, sticky oil or gum after synthesis. How should I proceed?
A1: This is a very common issue, often caused by residual solvents, inorganic salts, or polymeric byproducts from the reaction. Direct crystallization is unlikely to succeed.
-
Expert Rationale: A gummy consistency indicates the presence of impurities that are depressing the melting point and interfering with crystal lattice formation. The priority is to remove these gross contaminants.
-
Recommended Action: An acid-base extraction is the most robust first step. This procedure isolates your basic product from neutral organic impurities and acidic byproducts. See Protocol 1 for a detailed workflow. The goal is to obtain a "pre-purified" crude solid that is more amenable to recrystallization.
Q2: I performed an acid-base extraction, but my recovery is very low. What went wrong?
A2: Low recovery from an acid-base extraction typically points to one of two issues: incorrect pH adjustment or product loss due to solubility.
-
Expert Rationale: For the amine to be extracted into the aqueous acidic layer, the pH must be low enough to ensure complete protonation (typically pH < 2). Conversely, to extract the free base back into an organic solvent, the pH must be high enough to ensure complete deprotonation (typically pH > 10).[1][2]
-
Troubleshooting Steps:
-
Verify pH: Use a calibrated pH meter or high-quality pH paper. Do not rely on stoichiometric calculations alone.
-
Check Aqueous Layer: After back-extracting the free base into the organic solvent, re-acidify a small sample of the aqueous layer. If a precipitate forms or it becomes cloudy, your product was not fully extracted.
-
Increase Extractions: The partition coefficient determines how the compound distributes between the two solvents. If your product has some water solubility even in its free base form, you may need to perform more extractions (e.g., 5-6 times) with the organic solvent to ensure complete recovery.
-
Salting Out: Before extracting the free base, saturate the aqueous layer with NaCl (brine). This decreases the polarity of the aqueous phase and reduces the solubility of organic compounds, driving more of your product into the organic layer.[3]
-
Q3: My attempts at recrystallizing the HCl salt have failed. It either "oils out" or doesn't crystallize at all. What should I do?
A3: This indicates that the chosen solvent system is not suitable for your compound's purity profile. "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase rather than forming crystals.
-
Expert Rationale: A good recrystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. For polar salts like 2-Formylpiperidine HCl, a combination of a polar solvent (to dissolve) and a non-polar co-solvent (to induce precipitation) is often effective.[4]
-
Recommended Solvent Systems: The key is systematic screening. Start with small aliquots of your crude material.
| Solvent System (v/v) | Dissolving Solvent | Anti-Solvent | Typical Ratio (Approx.) | Notes |
| Isopropanol / Diethyl Ether | Isopropanol | Diethyl Ether | 1 : 5 to 1 : 10 | A very common and effective system. Dissolve in minimal hot isopropanol, then add ether dropwise until persistent cloudiness appears. |
| Ethanol / Ethyl Acetate | Ethanol | Ethyl Acetate | 1 : 4 to 1 : 8 | Good for moderately polar impurities. |
| Methanol / Dichloromethane | Methanol | Dichloromethane | 1 : 8 to 1 : 15 | Useful if the compound is highly polar. Ensure slow cooling. |
| Acetonitrile | Acetonitrile | N/A | N/A | Can sometimes work as a single solvent. Dissolve in hot acetonitrile and cool slowly. |
-
Pro-Tip: Ensure your crude material is as dry as possible before attempting recrystallization. Traces of water can dramatically alter solubility profiles and inhibit crystallization.
Q4: I am seeing significant peak tailing and poor separation during column chromatography. Is my product decomposing?
A4: While decomposition is possible, the more likely culprit is the strong interaction between the basic amine and the acidic silica gel stationary phase.[5]
-
Expert Rationale: The free amine (a Lewis base) binds strongly to the acidic silanol groups (Si-OH) on the surface of the silica gel. This irreversible or slow-to-desorb binding causes the characteristic "tailing" or streaking of the product spot on TLC and the peak on the chromatogram.
-
Solution: Never chromatograph the HCl salt directly. First, convert it to the free base using Protocol 1 . Then, purify the free base using one of these modified chromatography methods:
-
Mobile Phase Modification: Add a small amount of a volatile tertiary amine, like triethylamine (Et₃N) or pyridine, to your eluent (typically 0.5-1% v/v). The triethylamine will compete with your product for binding to the acidic sites on the silica, allowing your compound to elute cleanly.
-
Use a Different Stationary Phase: Alumina (basic or neutral) is an excellent alternative to silica for purifying basic compounds.
-
Use Amine-Deactivated Silica: Pre-treated silica gels are commercially available and offer a convenient solution.
-
After collecting the pure fractions of the free base, it can be converted back to the stable HCl salt (see Protocol 1, Step 6 ).
Section 3: Purification Workflows & Protocols
Workflow 1: Purification Strategy Decision Tree
This diagram outlines the logical steps for choosing the correct purification path based on the initial state of your crude product.
Caption: Decision tree for selecting a purification method.
Protocol 1: Purification via Acid-Base Extraction
This protocol is designed to separate the basic 2-formylpiperidine from neutral and acidic impurities.
-
Dissolution: Dissolve the crude 2-Formylpiperidine HCl in deionized water (approx. 10 mL per 1 g of crude). If your crude is the free base, dissolve it in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash (for free base starting material): If you started with the free base in an organic solvent, extract it with 1M HCl (aq) (3 x 1/3 volume). This will pull the protonated amine into the aqueous layer. Combine the aqueous layers and proceed to Step 4.
-
Basification: If you started with the HCl salt in water, cool the solution in an ice bath. Slowly add 5M NaOH (aq) dropwise with vigorous stirring until the pH is > 10 (verify with pH paper). This converts the HCl salt to the free base.
-
Extraction of Free Base: Transfer the basic aqueous solution to a separatory funnel. Extract the free base into an organic solvent (e.g., DCM or EtOAc) (3 x 1/2 volume). The free base is now in the organic layer.
-
Drying and Concentration: Combine the organic extracts. Wash with brine (1 x 1/4 volume), then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the purified free base, which may be a pale yellow oil.
-
Salt Formation (Optional but Recommended): Dissolve the purified free base in a minimal amount of anhydrous diethyl ether or EtOAc. With stirring, add a solution of 2M HCl in diethyl ether dropwise until precipitation ceases and the solution is acidic. The white precipitate is your purified 2-Formylpiperidine HCl.
-
Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Workflow 2: Acid-Base Extraction Process Flow
Caption: Movement of product during acid-base extraction.
Protocol 2: Recrystallization of 2-Formylpiperidine HCl
This protocol assumes you have a pre-purified solid from Protocol 1 or your initial crude was a solid of reasonable quality.
-
Solvent Selection: Choose a solvent system from the table in Q3. For this example, we will use Isopropanol/Diethyl Ether.
-
Dissolution: Place the crude HCl salt in an Erlenmeyer flask with a stir bar. Add the minimum amount of warm isopropanol (approx. 40-50 °C) required to fully dissolve the solid. Do not overheat, as aldehydes can be heat-sensitive.
-
Induce Precipitation: Remove the flask from the heat source. Slowly add diethyl ether dropwise while stirring. You will observe the solution becoming cloudy. Continue adding until the cloudiness persists for more than a few seconds.
-
Clarification: Add 1-2 drops of warm isopropanol to redissolve the fine precipitate and make the solution clear again. This ensures crystallization occurs from a saturated solution, leading to purer crystals.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place it in a refrigerator or freezer (0 to -20 °C) for several hours or overnight.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold diethyl ether to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Determine the melting point and acquire an NMR spectrum to confirm purity.
Protocol 3: Flash Column Chromatography of the Free Base
Use this protocol when recrystallization fails to provide material of sufficient purity.
-
Preparation: Convert the crude HCl salt to the free base using steps 1-5 of Protocol 1 . Dissolve the resulting oil in a minimum amount of the chromatography eluent.
-
Column Packing: Pack a silica gel column using a slurry method with your chosen eluent. A typical starting eluent would be 95:4.5:0.5 Hexanes:Ethyl Acetate:Triethylamine.
-
Loading: Carefully load the dissolved sample onto the top of the column.
-
Elution: Run the column, collecting fractions. Monitor the elution of your product using Thin Layer Chromatography (TLC). The product spot should be visualized using a potassium permanganate stain or ninhydrin.
-
Isolation: Combine the pure fractions and remove the solvent and triethylamine using a rotary evaporator. A high vacuum may be needed to remove the last traces of triethylamine.
-
Conversion to HCl Salt: Convert the purified free base back to the HCl salt as described in Protocol 1, Step 6 .
References
-
Organic Syntheses, Coll. Vol. 10, p.548 (2004); Vol. 79, p.159 (2002). Link
-
Patent CN1154963A, "Prepn. method for n-formyl piperidine and homologs thereof," Google Patents. Link
-
Still, W. C.; Kahn, M.; Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution." J. Org. Chem.1978 , 43 (14), pp 2923–2925. Link
-
Chemistry LibreTexts, "Acid-Base Extraction," 2022. Link
-
University of Rochester, "Workup: Amines," Not Voodoo. Link
-
Wikipedia, "Recrystallization (chemistry)." Link
Sources
stability and storage conditions for Piperidine-2-carbaldehyde hydrochloride
Welcome to the comprehensive technical support guide for Piperidine-2-carbaldehyde hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, proper handling, and successful application of this versatile building block in your experimental workflows. Here, we will delve into the critical aspects of storage, stability, and troubleshooting, providing not only procedural steps but also the underlying chemical principles to empower your research.
I. Core Concepts: Understanding the Molecule
Piperidine-2-carbaldehyde hydrochloride is a bifunctional molecule featuring a piperidine ring and a reactive aldehyde group. The hydrochloride salt form enhances its stability and solubility in polar solvents compared to the free base. However, the presence of the aldehyde and the secondary amine hydrochloride makes it susceptible to specific degradation pathways.
dot graph "Molecule_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold]; bgcolor="#F1F3F4";
} Caption: Structure of Piperidine-2-carbaldehyde Hydrochloride.
II. Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of Piperidine-2-carbaldehyde hydrochloride.
Q1: What are the ideal storage conditions for Piperidine-2-carbaldehyde hydrochloride?
A1: Proper storage is paramount to maintain the integrity of the compound. We recommend the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Cold temperatures slow down potential degradation reactions such as oxidation and self-condensation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | The aldehyde group is susceptible to oxidation. An inert atmosphere minimizes contact with oxygen. |
| Container | Tightly sealed, amber glass vial | Protects from moisture and light, which can catalyze degradation. |
| Location | Dry, well-ventilated area | The compound is hygroscopic, and absorbed moisture can impact its stability and reactivity. |
Some suppliers may even recommend storage at -20°C for maximum long-term stability, particularly for high-purity grades intended for sensitive applications.
Q2: Is Piperidine-2-carbaldehyde hydrochloride hygroscopic?
A2: Yes, as a hydrochloride salt of an amine, it is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This can lead to the solid caking or appearing wet. More critically, the absorbed water can affect the compound's stability and may interfere with moisture-sensitive reactions.
Q3: What is the expected shelf-life of this compound?
A3: When stored under the recommended conditions (2-8°C, inert atmosphere, tightly sealed), Piperidine-2-carbaldehyde hydrochloride can be stable for several years. However, for optimal performance in sensitive applications, it is best to use it within 1-2 years of receipt. For older batches, we recommend a purity check before use.
Q4: I've noticed the solid has a yellowish tint. Is it still usable?
A4: A slight yellowish tint can develop over time due to minor oxidation or other degradation pathways. For many applications, this slight discoloration may not significantly impact the outcome. However, for reactions where high purity is critical (e.g., in the synthesis of pharmaceutical intermediates), a purity assessment via techniques like NMR or HPLC is recommended. If significant color change is observed, it is a strong indicator of degradation.
III. Troubleshooting Guide for Experimental Applications
This guide provides insights into common issues encountered during reactions involving Piperidine-2-carbaldehyde hydrochloride and offers practical solutions.
Reductive Amination Reactions
Reductive amination is a primary application of this compound. Here are some common challenges and how to address them:
Problem 1: Incomplete or No Reaction
-
Symptom: Starting materials (amine and/or aldehyde) remain largely unconsumed.
-
Potential Causes & Solutions:
-
Incorrect pH: The formation of the intermediate imine is pH-dependent. If the reaction medium is too acidic, the reacting amine will be fully protonated and non-nucleophilic. If it's too basic, the free base of Piperidine-2-carbaldehyde may be unstable.
-
Solution: When reacting Piperidine-2-carbaldehyde hydrochloride with another amine, the release of HCl from the starting material will acidify the mixture. It is often necessary to add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the HCl and facilitate imine formation. A common strategy is to start with the free base of the reacting amine and add a catalytic amount of a mild acid (e.g., acetic acid) to promote the reaction.
-
-
Ineffective Reducing Agent: The choice of reducing agent is crucial.
-
Solution: For many reductive aminations, sodium triacetoxyborohydride (STAB) is a mild and effective choice that can be used in a one-pot procedure. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful handling. Sodium borohydride (NaBH₄) can also be used, but it is a stronger reducing agent and may reduce the aldehyde before imine formation is complete if not handled correctly.
-
-
Hygroscopic Reagent: If the Piperidine-2-carbaldehyde hydrochloride has absorbed significant moisture, the water can interfere with the reaction.
-
Solution: Use freshly opened reagent or material that has been properly stored in a desiccator.
-
-
Problem 2: Formation of Side Products
-
Symptom: Multiple spots on TLC or peaks in LC/MS in addition to the desired product.
-
Potential Causes & Solutions:
-
Self-Condensation of the Aldehyde: Under basic conditions, the aldehyde can undergo an aldol-type self-condensation.
-
Solution: Control the stoichiometry carefully and consider adding the aldehyde slowly to the reaction mixture containing the amine.
-
-
Over-alkylation: If the product of the reductive amination is a secondary amine, it can potentially react further with another molecule of the aldehyde.
-
Solution: Use a slight excess of the primary amine starting material.
-
-
dot graph "Reductive_Amination_Troubleshooting" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; bgcolor="#FFFFFF";
} Caption: Decision workflow for troubleshooting reductive amination.
IV. Stability and Degradation Pathways
Understanding the potential degradation pathways is crucial for interpreting unexpected experimental results and for long-term storage.
Primary Degradation Routes:
-
Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, Piperidine-2-carboxylic acid (also known as pipecolic acid).[3] This can be accelerated by exposure to air (oxygen), light, and certain metal impurities.
-
Self-Condensation/Polymerization: Aldehydes, particularly in the presence of acidic or basic catalysts, can undergo self-condensation reactions (aldol-type reactions) leading to dimers, trimers, and eventually polymers. Given that Piperidine-2-carbaldehyde hydrochloride is an acidic salt, this pathway is a possibility over long-term storage, especially if moisture is present.
-
Hydrolysis of the Hydrochloride: While the salt form is generally stable, in aqueous solutions, there will be an equilibrium between the protonated and free amine. The stability of related compounds has been shown to be pH-dependent in aqueous solutions.
dot graph "Degradation_Pathways" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"]; bgcolor="#FFFFFF";
} Caption: Potential degradation pathways.
V. Protocols and Methodologies
Protocol 1: Preparation of a Stock Solution
Due to its hygroscopic nature, careful handling is required when preparing solutions.
-
Preparation: Place the required amount of solvent in a flask equipped with a magnetic stir bar and seal it with a septum. Purge the flask with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Weighing: Quickly weigh the desired amount of Piperidine-2-carbaldehyde hydrochloride in a dry, tared vial. Minimize exposure to ambient air. For highly accurate concentrations, weighing in a glovebox is recommended.
-
Dissolution: Uncap the vial and quickly add the solid to the solvent-containing flask under a positive pressure of inert gas. Reseal the flask immediately.
-
Stirring: Stir the mixture until the solid is completely dissolved.
-
Storage: Store the resulting solution under an inert atmosphere at 2-8°C. For long-term storage, consider aliquoting the solution to avoid repeated warming and cooling of the entire stock.
Protocol 2: Purity Assessment by ¹H NMR
A quick assessment of purity can be performed using ¹H NMR spectroscopy.
-
Sample Preparation: Prepare a solution of the compound in a deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Aldehyde Proton: Look for the characteristic aldehyde proton signal, typically a singlet or a doublet, in the downfield region (around 9-10 ppm). The integration of this peak should correspond to one proton relative to the other protons in the molecule.
-
Piperidine Ring Protons: The protons on the piperidine ring will appear as a series of multiplets in the aliphatic region (typically 1.5-3.5 ppm).
-
Impurities:
-
Piperidine-2-carboxylic acid: The presence of this oxidation product would likely show the absence of the aldehyde proton and a change in the chemical shift of the proton at the 2-position of the piperidine ring.
-
Water: A broad singlet will be present, the chemical shift of which is solvent-dependent.
-
Polymeric material: This may appear as broad, poorly resolved signals in the baseline.
-
-
VI. References
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH. [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]
-
How do you guys prepare solutions of hygroscopic chemicals? : r/labrats. Reddit. [Link]
-
Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]
-
Revising the hygroscopicity of inorganic sea salt particles. ResearchGate. [Link]
-
Pipecolic acid. Wikipedia. [Link]
Sources
troubleshooting guide for reactions involving 2-Formylpiperidine HCl
Technical Support Center: 2-Formylpiperidine HCl Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Formylpiperidine HCl. This guide is designed to provide in-depth, practical solutions to common challenges encountered during reactions involving this versatile building block. The following question-and-answer format addresses specific experimental issues, explains the underlying chemical principles, and offers validated protocols to enhance your research outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction with 2-Formylpiperidine HCl is sluggish or fails to proceed. What are the likely causes and how can I fix it?
A1: Low reactivity of 2-Formylpiperidine HCl can stem from several factors, primarily related to the stability of the hydrochloride salt and the reaction conditions.
The hydrochloride salt of 2-Formylpiperidine is generally a stable, crystalline solid, which is advantageous for storage. However, in solution, the protonated piperidine nitrogen can reduce the electrophilicity of the adjacent formyl group, thereby decreasing its reactivity towards nucleophiles.
Troubleshooting Steps:
-
Neutralization to the Free Amine: The most common reason for low reactivity is the presence of the HCl salt. The reaction often requires the free secondary amine for subsequent steps like imine formation.
-
Protocol: Before adding other reagents, neutralize the 2-Formylpiperidine HCl with a suitable base to generate the free amine in situ. The choice of base is critical and depends on the specific reaction. For instance, in a reductive amination, a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used.
-
Causality: The free amine is a much stronger nucleophile than its protonated counterpart, which is essential for initiating the reaction with an electrophile.
-
-
Reaction Conditions:
-
Solvent: Ensure you are using an appropriate solvent. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally suitable.
-
Temperature: Some reactions may require heating to overcome the activation energy barrier. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature.
-
-
Reagent Quality: Verify the purity of your 2-Formylpiperidine HCl and other reagents. Impurities can inhibit the reaction or lead to unwanted side products.
Q2: I am observing significant byproduct formation in my reaction. What are the common side reactions and how can I minimize them?
A2: Side reactions with 2-Formylpiperidine are often related to its bifunctional nature (aldehyde and secondary amine) and the potential for self-condensation or reaction with other components.
Common Side Reactions:
-
Self-Condensation: Under basic conditions, the enolizable aldehyde can undergo self-condensation (an aldol-type reaction), leading to dimers and oligomers.
-
Over-alkylation (in Reductive Amination): In reductive amination reactions, the newly formed secondary amine can react again with the aldehyde, leading to a tertiary amine byproduct.[1][2]
Mitigation Strategies:
| Side Reaction | Mitigation Strategy | Explanation |
| Self-Condensation | Controlled addition of base, lower reaction temperature, or use of a weaker base. | Minimizes the concentration of the enolate intermediate required for self-condensation. |
| Over-alkylation | Use a stoichiometric amount of the primary amine, or add the aldehyde slowly to the reaction mixture containing the primary amine and reducing agent. | This ensures the primary amine reacts preferentially with the aldehyde before the secondary amine product can compete. |
Experimental Workflow for Minimizing Over-alkylation in Reductive Amination:
Caption: Stepwise workflow for reductive amination to minimize byproducts.
Q3: My chiral 2-Formylpiperidine is racemizing during the reaction. How can I preserve the stereochemical integrity?
A3: Racemization of α-chiral aldehydes is a known issue, often occurring via enolization under either acidic or basic conditions. [3]
The hydrogen on the chiral carbon adjacent to the carbonyl group is acidic and can be abstracted, leading to a planar enol or enolate intermediate. Re-protonation can then occur from either face, resulting in a racemic mixture.[3][4]
Strategies to Prevent Racemization:
-
Mild Reaction Conditions:
-
Temperature: Keep the reaction temperature as low as possible.
-
pH Control: Avoid strongly acidic or basic conditions. Use of a buffer system can sometimes be beneficial.
-
-
Choice of Reagents:
-
Bases: Use non-nucleophilic, sterically hindered bases if a base is required.
-
Catalysts: For certain reactions, organocatalysts can provide a chiral environment that helps to maintain stereochemical integrity.
-
-
Rapid Conversion: Convert the aldehyde to a more stable functional group as quickly as possible. For example, in a multi-step synthesis, it may be advantageous to reduce the aldehyde to the alcohol or convert it to an acetal, which are generally more stable to racemization.
Logical Flow for Preserving Stereochemistry:
Caption: Decision pathway for preventing racemization of chiral aldehydes.
Q4: I'm having difficulty with the purification of my product. What are some common challenges and effective purification techniques?
A4: Purification challenges often arise from the polar nature of the piperidine ring and the potential for closely related byproducts.
Common Purification Issues and Solutions:
| Issue | Recommended Technique | Protocol Details |
| Polar Impurities | Acid-Base Extraction | Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the basic piperidine product, pulling it into the aqueous layer and leaving non-basic impurities behind. Then, basify the aqueous layer and extract the product back into an organic solvent. |
| Closely Eluting Byproducts | Column Chromatography | Use a silica gel column with a gradient elution system. A common mobile phase is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). Adding a small amount of triethylamine (0.1-1%) to the mobile phase can help to reduce tailing of basic compounds on the silica gel. |
| Non-volatile Impurities | Distillation | If the product is thermally stable and has a sufficiently low boiling point, distillation under reduced pressure can be an effective purification method.[5] |
Protocol for a Standard Acid-Base Extraction:
-
Dissolve the crude reaction mixture in ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Extract with 1M HCl (aq). Repeat 2-3 times.
-
Combine the aqueous layers.
-
Cool the aqueous layer in an ice bath and basify with 1M NaOH (aq) to a pH > 10.
-
Extract the product back into ethyl acetate. Repeat 2-3 times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Handling and Storage of 2-Formylpiperidine HCl
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[6] Keep the container tightly closed.[6]
-
Handling: Use proper personal protective equipment (PPE), including gloves and safety glasses.[7] Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[8]
Analytical Methods
-
Reaction Monitoring: TLC and LC-MS are effective for monitoring the progress of reactions. A simple solvent system for TLC could be 10-30% ethyl acetate in hexane.
-
Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry are essential for confirming the structure and purity of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a useful analytical tool.[9]
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Wikipedia. (n.d.). Racemization. In Wikipedia. Retrieved January 26, 2026, from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Formylpiperidine, 99%. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
Loba Chemie. (2022, January 11). N-FORMYLPIPERIDINE Safety Data Sheet. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Reddit. (2019, March 7). Understanding racemic mixtures and tautomerization. r/Mcat. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Racemization - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. hovione.com [hovione.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. lobachemie.com [lobachemie.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. pubs.rsc.org [pubs.rsc.org]
analytical methods for detecting impurities in 2-Formylpiperidine HCl
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to the . As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested advice to navigate the complexities of impurity profiling.
Introduction: The Criticality of Purity in 2-Formylpiperidine HCl
2-Formylpiperidine HCl is a key building block in the synthesis of various pharmaceutical agents.[][2] Its purity is paramount, as even trace-level impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Impurities can originate from starting materials, intermediates, by-products of the synthesis, or degradation of the substance over time.[3] This guide provides a structured, question-and-answer framework to address the common challenges and questions that arise during the analytical characterization of this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a robust impurity analysis strategy.
Q1: What are the potential impurities in 2-Formylpiperidine HCl?
A1: Impurities can be broadly categorized as process-related or degradation-related.
-
Process-Related Impurities: These arise during the synthesis.[4][5]
-
Starting Materials: Unreacted piperidine or N-formylpiperidine.[6][7]
-
By-products: Products from side reactions. For example, if the formylation is not perfectly selective, you might see the formation of other formylated species or dimers.
-
Reagents and Solvents: Residual solvents (e.g., toluene, hexane) or reagents used in the synthesis and purification steps.[8][9]
-
-
Degradation Products: These form during storage or handling due to exposure to stress conditions like acid, base, light, heat, or oxidation.[10][11]
-
Hydrolysis Product: The formyl group is susceptible to hydrolysis, which would yield piperidine.
-
Oxidation Product: The aldehyde can be oxidized to the corresponding carboxylic acid (piperidine-2-carboxylic acid).
-
Polymerization Products: Aldehydes can be prone to polymerization or self-condensation reactions under certain conditions.
-
Q2: Which primary analytical technique should I choose for impurity detection: HPLC or GC?
A2: The choice depends on the volatility and thermal stability of the potential impurities. A decision-making workflow can simplify this choice.
Caption: Decision tree for selecting the primary analytical technique.
-
HPLC is generally the preferred method for comprehensive profiling of 2-Formylpiperidine HCl, as it can analyze the polar, non-volatile parent compound and most potential degradation products without derivatization.
-
GC is excellent for specific applications, such as quantifying residual solvents or highly volatile starting materials.[12]
Q3: What is a "stability-indicating method," and why is it important?
A3: A stability-indicating analytical method is one that can accurately quantify the drug substance in the presence of its impurities, including degradation products.[13] Its importance is mandated by regulatory bodies like the ICH (International Council for Harmonisation).[11][14] To develop such a method, one must perform forced degradation studies .[10][15] In these studies, the drug substance is intentionally exposed to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, hydrogen peroxide, heat, UV light) to generate degradation products.[16] The analytical method must then demonstrate the ability to separate the main peak (2-Formylpiperidine HCl) from all the newly formed degradation peaks.[17]
Section 2: Core Analytical Techniques & Protocols
This section provides detailed workflows and starting protocols for the most common analytical techniques.
Impurity Analysis Workflow
A systematic approach is crucial for identifying and quantifying impurities. The general workflow involves screening, method development, validation, and structural elucidation for unknown compounds.
Caption: General workflow for impurity profiling.
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a reversed-phase HPLC method.
Objective: To separate 2-Formylpiperidine HCl from its potential non-volatile impurities and degradation products.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve 2-Formylpiperidine HCl in the mobile phase diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Good retention for polar and moderately non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for amines and is MS-compatible. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 20 minutes | A broad gradient is essential for screening unknown impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical volume to avoid column overload. |
| Detector | UV at 210 nm | The formyl group has a weak chromophore; 210 nm provides general detection. |
-
Method Validation:
Protocol 2: GC-MS Method for Volatile Impurities
This protocol is designed to detect residual solvents or volatile starting materials.
Objective: To separate and identify volatile impurities in 2-Formylpiperidine HCl.
Methodology:
-
Sample Preparation:
-
Accurately weigh ~100 mg of 2-Formylpiperidine HCl into a headspace vial.
-
Add 1 mL of a suitable solvent (e.g., DMSO) that does not co-elute with target analytes.
-
Seal the vial immediately.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Starting Condition | Rationale |
| Column | DB-624 or similar, 30 m x 0.32 mm, 1.8 µm | A 6% cyanopropylphenyl phase is excellent for separating common residual solvents.[20] |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas standard for GC-MS. |
| Oven Program | 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min | Initial hold separates very volatile compounds; ramp elutes higher-boiling analytes. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Detector | Mass Spectrometer (MS) | Provides identification based on mass spectra. |
| MS Scan Range | 35 - 400 amu | Covers the mass range of common solvents and small organic molecules. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
Section 3: Troubleshooting Guides
HPLC Issues
-
Q: My peaks for 2-Formylpiperidine HCl are tailing badly. What can I do?
-
A: Peak tailing for amines on a C18 column is common due to strong interactions with residual acidic silanol groups on the silica support.
-
Lower the pH: Ensure your mobile phase pH is low (e.g., 2.5-3.0 with formic or phosphoric acid). This protonates the amine, reducing interaction with silanols.
-
Use a Base-Deactivated Column: Modern columns are often "end-capped" or designed for polar analytes. Consider a column specifically marketed for analyzing basic compounds.
-
Add a Competing Base: A low concentration of a competing amine, like triethylamine (TEA), can be added to the mobile phase to block the active sites, but this is often not compatible with MS detection.
-
-
-
Q: I am not seeing any separation between two impurity peaks. How can I improve resolution?
-
A:
-
Modify the Gradient: Make the gradient shallower (slower increase in organic solvent) around the elution time of the critical pair.
-
Change the Organic Solvent: Switch from acetonitrile to methanol, or use a combination. Methanol has different selectivity and may resolve the peaks.
-
Change the Column: Try a different stationary phase, such as a Phenyl-Hexyl or a Polar-Embedded phase, which offer different retention mechanisms.
-
-
GC Issues
-
Q: I am injecting 2-Formylpiperidine HCl directly into the GC, but I don't see a peak for it. Why?
-
A: 2-Formylpiperidine HCl is a polar, non-volatile salt. It is not suitable for direct GC analysis. It will likely decompose in the hot injector or not elute from the column at all. For GC analysis of the parent compound, derivatization to a more volatile, less polar form would be necessary. However, HPLC is the far superior technique for this compound.
-
-
Q: My MS library search is not giving a confident match for an unknown impurity peak. What are my next steps?
-
A: Electron ionization (EI) mass spectra can be similar for isomers.[21]
-
Manual Interpretation: Do not rely solely on the library match. Manually interpret the fragmentation pattern. Look for the molecular ion and characteristic losses.
-
Use an Orthogonal Technique: The best way to confirm an identity is to use a different analytical technique. Analyze the sample by HPLC-MS or isolate the impurity for NMR analysis.[21]
-
Acquire a Standard: The ultimate confirmation is to obtain a reference standard of the suspected impurity and compare its retention time and mass spectrum under identical conditions.[22]
-
-
Section 4: Advanced Characterization of Unknown Impurities
Q: How do I definitively identify an unknown impurity that I cannot match to any potential starting material or by-product?
A: This requires advanced spectroscopic techniques for structural elucidation.[23][24]
-
Isolation: The first step is to isolate the impurity in a pure form, typically using preparative HPLC.
-
High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap MS or TOF-MS provide a highly accurate mass measurement of the molecular ion.[25] This allows you to determine the exact elemental formula (e.g., C₆H₁₁NO), which is a critical piece of the puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise chemical structure.[23][26]
-
¹H NMR: Provides information on the number and connectivity of hydrogen atoms.
-
¹³C NMR: Shows the different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal how atoms are connected to each other, allowing you to piece together the complete molecular structure.
-
By combining information from HRMS and NMR, a skilled chemist can confidently elucidate the structure of a previously unknown impurity.[24]
References
-
Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-15. Retrieved from [Link]
-
Reddy, A. et al. (2021). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Frey, J., et al. (2003). 3,4-DIBROMO-2,5-DIFORMYLTHIOPHENE. Organic Syntheses, 80, 163. Retrieved from [Link]
-
Pauli, G. F., et al. (2022). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. Molecules, 27(15), 4976. Retrieved from [Link]
-
Dal Cason, T. A., et al. (2008). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Journal of Forensic Sciences. Retrieved from [Link]
-
Krasavin, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 23(19), 11849. Retrieved from [Link]
-
Gharge, V. S., et al. (2018). Summary of forced degradation studies. ResearchGate. Retrieved from [Link]
-
Costa, J. L., et al. (2013). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]
-
Xu, Y., et al. (2018). HPLC-MS/MS Determination of Clonidine Hydrochloride and Cyproheptadine Hydrochloride Contents in Pig Urine. Chinese Journal of Analysis Laboratory. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
-
Soba, D., et al. (2018). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 56(8), 797-814. Retrieved from [Link]
-
Khan, H., & Ali, J. (2017). Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]
-
Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. Retrieved from [Link]
-
Li, F., et al. (2015). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Journal of Chromatographic Science. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]
-
Polish Pharmaceutical Society. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Retrieved from [Link]
-
G, S., & G, V. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. Retrieved from [Link]
-
Center for Forensic Science Research & Education. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Retrieved from [Link]
- CN1154963A - Prepn. method for n-formyl piperidine and homologs thereof. (1997). Google Patents.
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
-
Shimadzu. (2021). Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances. Retrieved from [Link]
- CN1052228C - Prepn. method for n-formyl piperidine and homologs thereof. (2000). Google Patents.
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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Abdel-Moety, E. M., et al. (2014). Stability indicating HPLC-determination of biperiden hydrochloride in presence of its oxidative and acid degradation products. Analytical Chemistry: An Indian Journal. Retrieved from [Link]
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Olah, G. A., & Arvanaghi, M. (1981). 3-PHENYLPROPIONALDEHYDE. Organic Syntheses, 60, 61. Retrieved from [Link]
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Bakr, M. M., et al. (2017). Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets. Journal of the Association of Arab Universities for Basic and Applied Sciences. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-, 3-, and 4-Formylpiperidine Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, piperidine scaffolds are of paramount importance, forming the core of numerous pharmaceuticals and bioactive molecules. The introduction of a formyl group onto the piperidine ring creates a versatile synthetic handle, yet the positional isomerism of this aldehyde functionality dramatically influences its chemical behavior. This guide provides an in-depth comparative analysis of the reactivity of 2-formyl-, 3-formyl-, and 4-formylpiperidine, offering insights into the underlying electronic and steric factors that govern their transformations. By understanding these nuances, researchers can make more informed decisions in the design of synthetic routes and the development of novel chemical entities.
Structural and Electronic Landscape of Formylpiperidine Isomers
The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of the carbonyl carbon. In the context of formylpiperidines, the position of the formyl group relative to the ring nitrogen atom introduces significant electronic and steric variations that differentiate the three isomers.
Electronic Effects: The nitrogen atom in the piperidine ring exerts an electron-donating inductive effect (-I) and, depending on its protonation state, can have varying electronic influences.
-
4-Formylpiperidine: The formyl group is electronically most distant from the nitrogen atom. The nitrogen's inductive effect has a diminished influence on the carbonyl carbon, rendering its reactivity largely comparable to other aliphatic aldehydes.
-
3-Formylpiperidine: The formyl group is closer to the nitrogen, and the inductive effect is more pronounced. This can slightly decrease the electrophilicity of the carbonyl carbon compared to the 4-isomer.
-
2-Formylpiperidine: The formyl group is directly adjacent to the nitrogen atom. This proximity leads to a significant through-bond inductive effect, which can influence the carbonyl's reactivity. Furthermore, the lone pair on the nitrogen can potentially interact with the carbonyl group through space, although this is conformation-dependent.
Steric Hindrance: The accessibility of the carbonyl carbon to incoming nucleophiles is a critical factor in determining reaction rates.
-
4-Formylpiperidine: The formyl group is in the least sterically hindered position, extending from the ring with minimal spatial encumbrance.
-
3-Formylpiperidine: The formyl group experiences moderate steric hindrance from the adjacent ring hydrogens.
-
2-Formylpiperidine: This isomer is the most sterically hindered due to the adjacent nitrogen and the axial hydrogens on the ring, depending on the conformation.
Conformational Isomerism: Piperidine rings exist predominantly in a chair conformation. The formyl group can occupy either an axial or equatorial position, and the equilibrium between these conformers will impact reactivity. An equatorial formyl group is generally more stable and accessible for reaction. For 2-formylpiperidine, the conformational preference can be influenced by intramolecular hydrogen bonding between the N-H and the formyl oxygen in the N-unsubstituted case.[1]
Diagrammatic Representation of Formylpiperidine Isomers
Caption: A generalized experimental workflow for comparing the rates of reductive amination.
Wittig Reaction
The Wittig reaction, which converts aldehydes to alkenes, is sensitive to steric hindrance.
Hypothesized Reactivity Order: 4-formylpiperidine > 3-formylpiperidine >> 2-formylpiperidine
-
4-Formylpiperidine: The lack of steric hindrance should allow for efficient reaction with a variety of Wittig reagents.
-
3-Formylpiperidine: The reaction is expected to proceed, but potentially at a slower rate than the 4-isomer, especially with bulky ylides.
-
2-Formylpiperidine: The significant steric hindrance is likely to make the Wittig reaction very challenging, requiring more reactive ylides and harsher reaction conditions.
Synthesis of Formylpiperidine Isomers
The accessibility of these key building blocks is crucial for their application in synthesis.
-
2-Formylpiperidine: Can be synthesized via the annulation of commercially available starting materials. [2]Anodic methoxylation of N-formylpiperidine can also provide a precursor to 2-substituted piperidines. [3]* 3-Formylpiperidine: Generally synthesized from nicotinic acid or its derivatives through reduction and subsequent functional group manipulations.
-
4-Formylpiperidine: Can be prepared by the reduction of isonicotinic acid derivatives or from N-benzyl-4-piperidone. [4][5]
Conclusion for the Bench Scientist
The positional isomerism of the formyl group on a piperidine ring is not a trivial structural change but a profound modulator of chemical reactivity. For the synthetic chemist, this understanding is critical for strategic planning and troubleshooting.
-
For rapid and efficient reactions , 4-formylpiperidine is the isomer of choice due to its high reactivity, which is a consequence of its low steric hindrance and minimal electronic perturbation from the ring nitrogen.
-
For reactions requiring more nuanced reactivity or where steric bulk can be used to control selectivity , 3-formylpiperidine offers an intermediate level of reactivity.
-
2-Formylpiperidine presents significant synthetic challenges due to steric hindrance. Its use may require specialized, highly reactive reagents or catalytic systems to achieve desired transformations.
By carefully considering the electronic and steric profiles of each isomer, researchers can harness their unique reactivity patterns to streamline synthetic campaigns and accelerate the discovery of new molecular entities.
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Reddy, B. V. S., et al. (2015). Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds. Organic Letters, 17(15), 3834–3837. [Link]
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A Senior Application Scientist's Guide to Piperidine-Based Aldehydes in Modern Synthesis
For the discerning researcher in drug development and medicinal chemistry, the piperidine scaffold is a cornerstone of molecular design, present in a vast array of therapeutic agents.[1] The strategic introduction of functional groups onto this privileged heterocycle is paramount, and among the most versatile handles for such modifications are the piperidine-based aldehydes. This guide provides an in-depth comparative analysis of key piperidine-based aldehydes, focusing on the influence of N-protection and isomeric substitution on their synthetic utility. We will delve into the practical nuances of their reactivity, supported by experimental data and detailed protocols, to empower you to make informed decisions in your synthetic campaigns.
The Strategic Importance of N-Protection: A Tale of Two Protecting Groups
The secondary amine of the piperidine ring necessitates protection to modulate its reactivity and prevent unwanted side reactions. The choice of protecting group is a critical decision that impacts the stability, reactivity, and ultimate deprotection strategy of the aldehyde intermediate. Here, we compare the two most ubiquitous N-protecting groups in this context: the tert-butoxycarbonyl (Boc) group and the carboxybenzyl (Cbz) group.
N-Boc-Piperidine-4-carboxaldehyde: The Workhorse of Reductive Amination
The N-Boc protecting group is favored for its stability under a wide range of non-acidic conditions and its facile removal with mild acids like trifluoroacetic acid (TFA).[2][3] This orthogonality makes it highly compatible with many synthetic transformations.
Synthesis and Stability: N-Boc-piperidine-4-carboxaldehyde is typically synthesized from the corresponding carboxylic acid or alcohol. The Boc group is generally stable to basic and nucleophilic conditions, making it a robust choice for multi-step syntheses.[2]
Reactivity Profile: The electron-donating nature of the Boc group can subtly influence the reactivity of the aldehyde, though it is generally considered a highly reactive and versatile intermediate. It readily participates in a variety of C-C and C-N bond-forming reactions.
N-Cbz-Piperidine-4-carboxaldehyde: A Classic Choice with Distinct Advantages
The Cbz protecting group, another stalwart in amine protection, offers a different set of deprotection conditions, primarily catalytic hydrogenation.[4] This provides an alternative deprotection strategy when acid-sensitive functional groups are present elsewhere in the molecule.
Synthesis and Stability: Similar to its Boc-protected counterpart, N-Cbz-piperidine-4-carboxaldehyde is prepared from the corresponding Cbz-protected piperidine precursor. The Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd-C).
Reactivity Profile: The Cbz group is generally considered to have a minimal electronic effect on the reactivity of the aldehyde. However, the choice between Boc and Cbz can sometimes influence reaction outcomes due to steric differences and potential interactions with catalysts. For instance, in N-protection reactions, the use of di-tert-butyl dicarbonate (Boc₂O) for Boc protection is often faster than the use of benzyl chloroformate (Cbz-Cl) for Cbz protection.[3]
Comparative Performance in Key Synthetic Transformations
The true measure of a building block's utility lies in its performance in key chemical reactions. Below, we analyze the comparative performance of N-Boc- and N-Cbz-piperidine-4-carboxaldehydes in two fundamental transformations: reductive amination and the Wittig reaction.
Reductive Amination: Forging the Crucial C-N Bond
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[5] The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ.
Comparative Insights: While direct side-by-side comparative studies are limited, the literature suggests that both N-Boc- and N-Cbz-piperidine-4-carboxaldehydes are excellent substrates for reductive amination. The choice of protecting group often comes down to the desired final product and the orthogonality required for subsequent synthetic steps. For instance, if the final compound needs to be deprotected under acidic conditions, the Cbz group would be the logical choice for the piperidine nitrogen.
Experimental Data Summary:
| Aldehyde | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| N-Boc-piperidine-4-carboxaldehyde | 3,4-dichloroaniline | NaBH(OAc)₃ | Dichloromethane | Not specified | [6] |
| N-Boc-piperidine-4-carboxaldehyde | Benzylamine | NaBH(OAc)₃ | Dichloromethane | High | [3] |
| N-Cbz-piperidine-4-carboxaldehyde | L-glutamic acid | Not specified | Not specified | Not specified |
The Wittig Reaction: A Gateway to Alkenes
The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes and ketones.[7] The stereochemical outcome of the reaction can be influenced by the nature of the ylide and the reaction conditions.
Comparative Insights: Both N-Boc- and N-Cbz-piperidine-4-carboxaldehydes are amenable to the Wittig reaction. The choice of protecting group is not expected to significantly alter the intrinsic reactivity of the aldehyde in this transformation. However, the steric bulk of the Boc group could potentially influence the facial selectivity of the initial nucleophilic attack of the ylide.
Experimental Data Summary:
| Aldehyde | Phosphonium Salt | Base | Solvent | Yield (%) | Stereoselectivity | Reference |
| N-Boc-piperidine-4-carboxaldehyde | (Methoxycarbonylmethyl)triphenylphosphonium bromide | Not specified | Not specified | Good | Not specified | [8] |
| N-Cbz-piperidine-4-carboxaldehyde | Not specified | Not specified | Not specified | Good | Not specified | [8] |
Beyond the 4-Position: Exploring Isomeric Piperidine Aldehydes
While the 4-substituted piperidine aldehydes are the most common, their 2- and 3-isomers offer unique structural motifs and have found application in the synthesis of various biologically active molecules.
N-Protected Piperidine-2-carboxaldehydes: Access to Chiral Scaffolds
The synthesis of enantiomerically pure piperidine-2-carboxaldehydes is of significant interest as they provide access to chiral piperidine derivatives. These are often derived from chiral amino acids like L-lysine.
Synthetic Utility: These aldehydes are valuable precursors for the synthesis of alkaloids and other complex natural products. Their reactivity is comparable to other aliphatic aldehydes, allowing for their participation in a wide range of standard transformations.
N-Protected Piperidine-3-carboxaldehydes: A Less Explored but Promising Avenue
Piperidine-3-carboxaldehyde derivatives are less common but offer a distinct substitution pattern for structure-activity relationship (SAR) studies.[9] Their synthesis often starts from commercially available nipecotic acid (piperidine-3-carboxylic acid).[10]
Synthetic Utility: These aldehydes can be employed in similar reactions as their 4-substituted counterparts to generate novel classes of piperidine-containing compounds for biological screening.[9]
Experimental Protocols: A Self-Validating System
To ensure reproducibility and provide a practical resource, we present a detailed, step-by-step protocol for a representative reductive amination reaction. The rationale behind each step is explained to provide a deeper understanding of the process.
Protocol: Reductive Amination of N-Boc-Piperidine-4-carboxaldehyde with Benzylamine
This protocol describes a standard and reliable procedure for the synthesis of N-Boc-4-(benzylaminomethyl)piperidine.
Materials:
-
N-Boc-piperidine-4-carboxaldehyde
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-piperidine-4-carboxaldehyde (1.0 eq).
-
Solvent Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).
-
Amine Addition: Add benzylamine (1.0-1.2 eq) to the solution at room temperature. Stir the mixture for 10-15 minutes. Rationale: This allows for the initial formation of the iminium ion intermediate.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture. Rationale: STAB is a mild and selective reducing agent that reduces the iminium ion in situ. Portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2-3 times).
-
Washing: Combine the organic layers and wash with brine. Rationale: This removes any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-4-(benzylaminomethyl)piperidine.
Visualizing the Synthetic Landscape
To better illustrate the concepts discussed, the following diagrams outline the key structures and reaction workflows.
Figure 1: Overview of Key Piperidine-Based Aldehydes and Their Application in Common Synthetic Transformations.
Figure 2: Workflow for the Reductive Amination of N-Boc-Piperidine-4-carboxaldehyde.
Conclusion and Future Outlook
Piperidine-based aldehydes are indispensable tools in the arsenal of the modern synthetic chemist. The choice between N-Boc and N-Cbz protection for the widely used 4-carboxaldehyde derivative is primarily dictated by the desired deprotection strategy and orthogonality with other functional groups in the molecule. While both perform admirably in key transformations such as reductive amination and the Wittig reaction, subtle differences in reactivity and steric hindrance can be leveraged for specific synthetic goals. Furthermore, the exploration of less common isomers, such as the 2- and 3-carboxaldehydes, opens up new avenues for accessing novel chemical space. As synthetic methodologies continue to advance, the development of more efficient and stereoselective routes to these valuable building blocks will undoubtedly accelerate the discovery of new and improved therapeutics.
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A Comparative Guide to the Synthesis of Piperidine-2-carbaldehyde Hydrochloride: A Validation of Modern Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of piperidine-2-carbaldehyde hydrochloride, a valuable building block in the development of pharmaceutical agents, has traditionally relied on robust yet often harsh chemical methods. This guide provides an in-depth technical comparison between a classical synthetic approach, the Swern oxidation, and a more modern, greener alternative, the TEMPO-catalyzed aerobic oxidation. By presenting detailed experimental protocols, comparative data, and a thorough analysis of the underlying chemical principles, this document serves as a practical resource for chemists aiming to optimize the synthesis of this critical intermediate.
Introduction to Piperidine-2-carbaldehyde and its Synthetic Importance
Piperidine-2-carbaldehyde is a key intermediate in the synthesis of a wide range of biologically active molecules. Its reactive aldehyde functionality, coupled with the stereochemical possibilities of the piperidine ring, makes it a versatile scaffold for drug discovery. The hydrochloride salt form enhances its stability and ease of handling. Efficient and scalable access to this compound is therefore of significant interest to the pharmaceutical industry.
The Synthetic Challenge: From Alcohol to Aldehyde
The most common precursor to piperidine-2-carbaldehyde is (piperidin-2-yl)methanol. The primary synthetic challenge lies in the selective oxidation of the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid. Furthermore, the presence of the secondary amine in the piperidine ring necessitates a protection strategy to prevent side reactions. The widely used tert-butoxycarbonyl (Boc) protecting group offers a reliable solution, being stable under the conditions of many oxidation reactions and readily removable under acidic conditions to yield the desired hydrochloride salt.
This guide will focus on the pivotal oxidation step, comparing a well-established method with a contemporary, more sustainable alternative.
Classical Route: The Swern Oxidation
The Swern oxidation, a cornerstone of organic synthesis, utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at cryogenic temperatures to oxidize primary alcohols to aldehydes with high efficiency.[1][2][3]
Reaction Pathway
The synthesis commences with the protection of the nitrogen in (piperidin-2-yl)methanol as its N-Boc derivative. This is followed by the Swern oxidation to yield N-Boc-2-formylpiperidine. The final step involves the deprotection of the Boc group and concomitant formation of the hydrochloride salt.
Figure 1: General workflow for the classical synthesis of Piperidine-2-carbaldehyde hydrochloride via Swern oxidation.
Experimental Protocol: Swern Oxidation of N-Boc-(piperidin-2-yl)methanol
Materials:
-
N-Boc-(piperidin-2-yl)methanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (solution in dioxane or diethyl ether)
Procedure:
-
A solution of oxalyl chloride (1.2 eq.) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.
-
A solution of DMSO (2.4 eq.) in anhydrous DCM is added dropwise, maintaining the temperature below -70 °C. The mixture is stirred for 15 minutes.
-
A solution of N-Boc-(piperidin-2-yl)methanol (1.0 eq.) in anhydrous DCM is added dropwise, again keeping the temperature below -70 °C. The reaction is stirred for 30 minutes.
-
Triethylamine (5.0 eq.) is added dropwise, and the reaction mixture is allowed to warm to room temperature.
-
The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude N-Boc-2-formylpiperidine.
-
The crude product is purified by flash column chromatography.
-
The purified N-Boc-2-formylpiperidine is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in dioxane or diethyl ether to precipitate Piperidine-2-carbaldehyde hydrochloride.
-
The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
A Greener Alternative: TEMPO-Catalyzed Aerobic Oxidation
In the quest for more sustainable chemical processes, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO)-catalyzed oxidations have emerged as a powerful alternative.[4][5] These reactions often utilize a co-oxidant, with molecular oxygen (from air) being a particularly "green" choice.[6]
Reaction Pathway
Similar to the classical route, the synthesis begins with N-Boc protected (piperidin-2-yl)methanol. The key difference lies in the oxidation step, which employs a catalytic amount of TEMPO and a suitable co-catalyst (often a copper salt) under an atmosphere of air or oxygen. The final deprotection step remains the same.
Figure 2: General workflow for the greener synthesis of Piperidine-2-carbaldehyde hydrochloride via TEMPO-catalyzed aerobic oxidation.
Experimental Protocol: TEMPO-Catalyzed Aerobic Oxidation of N-Boc-(piperidin-2-yl)methanol
Materials:
-
N-Boc-(piperidin-2-yl)methanol
-
TEMPO
-
Copper(I) bromide or other suitable copper salt
-
Acetonitrile
-
Hydrochloric acid (solution in dioxane or diethyl ether)
Procedure:
-
To a solution of N-Boc-(piperidin-2-yl)methanol (1.0 eq.) in acetonitrile are added TEMPO (0.1 eq.) and copper(I) bromide (0.1 eq.).
-
The reaction mixture is stirred vigorously at room temperature under an atmosphere of air (or oxygen).
-
The reaction is monitored by TLC until complete consumption of the starting material.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with aqueous ammonia to remove the copper catalyst, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude N-Boc-2-formylpiperidine.
-
The crude product is purified by flash column chromatography.
-
The purified intermediate is deprotected and converted to the hydrochloride salt as described in the Swern oxidation protocol.
Head-to-Head Comparison: Performance and Practicality
The choice of synthetic route often depends on a balance of factors including yield, purity, scalability, cost, and safety. The following table provides a comparative overview of the two methods.
| Parameter | Swern Oxidation | TEMPO-Catalyzed Aerobic Oxidation |
| Yield | Generally high (often >85%) | Good to high (typically 70-90%) |
| Purity | High, but can be contaminated with sulfur byproducts | Generally high, with straightforward purification |
| Reaction Conditions | Cryogenic temperatures (-78 °C) required | Typically room temperature |
| Reagents | Stoichiometric amounts of oxalyl chloride and DMSO | Catalytic amounts of TEMPO and a co-catalyst |
| Byproducts | Malodorous dimethyl sulfide, CO, CO₂ | Minimal, primarily water |
| Safety Concerns | Oxalyl chloride is toxic and corrosive; reaction is exothermic and produces toxic CO gas.[7][8][9] | Generally safer, avoids highly toxic reagents and extreme temperatures. |
| "Green" Aspects | Poor atom economy, use of toxic reagents, extreme energy consumption | High atom economy, use of air as the terminal oxidant, milder conditions.[10][11] |
| Scalability | Challenging due to temperature control and gas evolution | More amenable to large-scale synthesis |
Characterization of Piperidine-2-carbaldehyde Hydrochloride
Independent of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity.
Expected Analytical Data:
-
¹H NMR (DMSO-d₆): δ ~9.6 (s, 1H, CHO), ~3.5-3.7 (m, 1H, CH-CHO), ~3.0-3.2 (m, 2H, piperidine CH₂), ~1.5-2.0 (m, 6H, piperidine CH₂). The NH₂⁺ protons will also be visible, often as a broad singlet.
-
¹³C NMR (DMSO-d₆): δ ~200 (C=O), ~60 (CH-CHO), ~45 (piperidine CH₂), ~20-30 (piperidine CH₂).
-
Mass Spectrometry (ESI+): [M+H]⁺ calculated for C₆H₁₁NO: 114.08.
Conclusion and Recommendations
Both the Swern oxidation and the TEMPO-catalyzed aerobic oxidation represent viable synthetic routes to Piperidine-2-carbaldehyde hydrochloride.
The Swern oxidation is a reliable and high-yielding method that is well-established in the synthetic chemist's toolbox.[12] Its primary drawbacks are the need for cryogenic temperatures, the use of hazardous reagents, and the generation of unpleasant and toxic byproducts.[1] These factors can make it less suitable for large-scale industrial production.
The TEMPO-catalyzed aerobic oxidation , on the other hand, offers a compelling "green" alternative.[13] By operating at ambient temperature, using catalytic quantities of reagents, and employing air as the terminal oxidant, this method is more environmentally benign, safer, and more scalable. While yields may in some cases be slightly lower than the Swern oxidation, the benefits in terms of process safety and sustainability often outweigh this consideration.
For academic research and small-scale synthesis where expediency and high yield are paramount, the Swern oxidation remains a valid choice. However, for process development and larger-scale manufacturing, the TEMPO-catalyzed aerobic oxidation is the recommended route due to its more favorable safety profile, milder reaction conditions, and improved environmental footprint. The validation of this newer synthetic approach provides a clear pathway for the more sustainable production of this important pharmaceutical intermediate.
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PubChem. N-Boc-piperidine-2-methanol. National Center for Biotechnology Information. [Link]
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Wikipedia. Swern oxidation. [Link]
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ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]
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Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]
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ResearchGate. The use of TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) for the oxidation of primary and secondary alcohols. [Link]
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ResearchGate. Aerobic Oxidation of Alcohols with TEMPO and Transition-metal Complexes. [Link]
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Organic Chemistry Portal. Swern Oxidation. [Link]
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Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
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Loba Chemie. OXALYL CHLORIDE FOR SYNTHESIS - Safety Data Sheet. [Link]
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Wikipedia. Dess–Martin periodinane. [Link]
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Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]
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SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]
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A Comparative Guide to the Biological Activities of Piperidine-2-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals due to its favorable physicochemical and pharmacokinetic properties.[1] Among the vast landscape of piperidine-containing compounds, derivatives of piperidine-2-carbaldehyde are emerging as a versatile class with a wide spectrum of biological activities. This guide provides a comparative analysis of these derivatives, focusing on their antimicrobial, anticancer, and neuroprotective potential, supported by experimental data and detailed methodologies.
The Versatile Scaffold: Synthesis of Piperidine-2-carbaldehyde Derivatives
The primary route to a diverse library of piperidine-2-carbaldehyde derivatives is through the formation of Schiff bases. This condensation reaction between the aldehyde group of piperidine-2-carbaldehyde and various primary amines offers a straightforward and efficient method to introduce a wide range of functional groups, thereby modulating the biological activity of the parent molecule.
Experimental Protocol: General Synthesis of Piperidine-2-carbaldehyde Schiff Base Derivatives
This protocol outlines a typical procedure for the synthesis of Schiff bases from piperidine-2-carbaldehyde and a substituted aniline.
Materials:
-
Piperidine-2-carbaldehyde
-
Substituted aniline (e.g., p-nitroaniline)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus (Buchner funnel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve piperidine-2-carbaldehyde (1 equivalent) in ethanol.
-
Add an equimolar amount of the substituted aniline to the solution.
-
Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated solid is collected by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to obtain the pure Schiff base derivative.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[2]
Caption: General workflow for the synthesis of Piperidine-2-carbaldehyde Schiff base derivatives.
Comparative Biological Activities
The diverse functionalities that can be incorporated into the piperidine-2-carbaldehyde scaffold via Schiff base formation lead to a wide range of biological activities. Here, we compare the antimicrobial, anticancer, and neuroprotective effects of various derivatives.
Antimicrobial Activity
Schiff base derivatives of piperidine-2-carbaldehyde have demonstrated notable activity against a spectrum of bacterial and fungal pathogens. The antimicrobial efficacy is significantly influenced by the nature of the substituent on the aromatic ring of the aniline moiety.
A study on a series of Schiff bases derived from various aldehydes and amines provides insight into their antimicrobial potential. While not exclusively focused on piperidine-2-carbaldehyde, the findings are instructive. For instance, Schiff bases have shown activity against Escherichia coli and Staphylococcus aureus with Minimum Inhibitory Concentrations (MIC) as low as 62.5 µg/mL.[1] The presence of electron-withdrawing or electron-donating groups on the aryl ring can modulate the lipophilicity and electronic properties of the molecule, thereby affecting its ability to penetrate bacterial cell membranes and interact with molecular targets.
Table 1: Comparative Antimicrobial Activity of Schiff Base Derivatives (Illustrative Data)
| Compound ID | Substituent (R) | Test Organism | MIC (µg/mL)[1] |
| PC1 | H | E. coli | 62.5 |
| S. aureus | 62.5 | ||
| PC2 | 4-OCH₃ | E. coli | 250 |
| S. aureus | 62.5 | ||
| PC3 | 4-NO₂ | E. coli | 250 |
| S. aureus | 62.5 | ||
| PC4 | -CH=CH-Ph | E. coli | 62.5 |
| S. aureus | >250 |
Note: The data in this table is illustrative and based on a study of various Schiff bases, not specifically from piperidine-2-carbaldehyde, to demonstrate the principle of comparative analysis.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol details the broth microdilution method used to determine the MIC of antimicrobial compounds.[3]
Materials:
-
96-well microtiter plates
-
Bacterial suspension (e.g., E. coli, S. aureus) at a standardized concentration (e.g., 5 x 10⁵ CFU/mL)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (Piperidine-2-carbaldehyde derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic)
-
Negative control (broth and solvent)
-
Plate reader
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Controls: Include wells for a positive control (bacteria with a known antibiotic), a negative control (broth only), and a solvent control (bacteria with the solvent used to dissolve the compounds).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth (no turbidity). This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity
The cytotoxic potential of piperidine derivatives against various cancer cell lines is a significant area of research.[4] The mechanism often involves the induction of apoptosis and cell cycle arrest. The structural modifications on the piperidine-2-carbaldehyde scaffold play a crucial role in determining the potency and selectivity of these compounds.
For instance, a study on N-acyl-3,5-bis(arylidene)-4-piperidones, which share structural similarities with Schiff base derivatives of piperidine aldehydes, demonstrated significant cytotoxicity against a range of cancer cell lines.[5] The introduction of different acyl groups and aryl substitutions allows for the fine-tuning of the molecule's interaction with biological targets within cancer cells.
Table 2: Comparative Anticancer Activity of Piperidine Derivatives (Illustrative IC₅₀ Values in µM)
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 5.2 | Fictional Data |
| Derivative B | HCT-116 (Colon) | 8.1 | Fictional Data |
| Derivative C | A549 (Lung) | 3.5 | Fictional Data |
| Doxorubicin | MCF-7 (Breast) | 0.8 | Fictional Data |
Note: The data in this table is illustrative to demonstrate how comparative data would be presented. Specific IC₅₀ values for a series of Piperidine-2-carbaldehyde derivatives were not available in the initial search.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium
-
Test compounds (Piperidine-2-carbaldehyde derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.
Neuroprotective Activity
Piperidine derivatives have shown promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative diseases like Alzheimer's.[7] Their mechanisms of action can be multifaceted, including the inhibition of key enzymes like acetylcholinesterase (AChE) and histone deacetylases (HDACs), as well as antioxidant and metal-chelating properties.
A study on N-benzyl piperidine derivatives demonstrated dual inhibition of HDAC and AChE, along with neuroprotective effects in PC-12 cells.[7] For example, compound d5 from this study exhibited an IC₅₀ of 0.17 µM for HDAC and 6.89 µM for AChE.[7]
Table 3: Comparative Neuroprotective Activity of N-Benzyl Piperidine Derivatives
| Compound ID | HDAC IC₅₀ (µM)[7] | AChE IC₅₀ (µM)[7] |
| d5 | 0.17 | 6.89 |
| d10 | 0.45 | 3.22 |
Experimental Protocol: In Vitro Neuroprotection Assay Using SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used model for studying neurodegenerative diseases.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12)
-
Differentiating agent (e.g., retinoic acid)
-
Neurotoxic agent (e.g., amyloid-β peptide, hydrogen peroxide, or 6-hydroxydopamine)[5]
-
Test compounds (Piperidine-2-carbaldehyde derivatives)
-
MTT assay reagents
-
Assay kits for measuring oxidative stress markers (e.g., ROS, MDA) and apoptosis markers (e.g., caspase-3)
Procedure:
-
Cell Differentiation: Differentiate SH-SY5Y cells into a neuronal phenotype by treating them with retinoic acid for several days.
-
Pre-treatment: Pre-treat the differentiated cells with various concentrations of the test compounds for a specific duration.
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic agent to induce neuronal damage.
-
Co-incubation: Co-incubate the cells with the test compounds and the neurotoxic agent for a defined period (e.g., 24 hours).
-
Assessment of Neuroprotection:
-
Cell Viability: Perform an MTT assay to assess the protective effect of the compounds on cell viability.
-
Oxidative Stress: Measure the levels of reactive oxygen species (ROS) and malondialdehyde (MDA) to evaluate the antioxidant effects.
-
Apoptosis: Determine the activity of key apoptotic markers like caspase-3 to assess the anti-apoptotic potential.[5]
-
Caption: Workflow for an in vitro neuroprotection assay using SH-SY5Y cells.
Structure-Activity Relationship (SAR) Insights
The biological activity of piperidine-2-carbaldehyde derivatives is intricately linked to their chemical structure. Key SAR insights include:
-
Nature of the Amine: The electronic and steric properties of the amine used in Schiff base formation significantly impact activity. Aromatic amines often lead to more stable and potent compounds.
-
Substituents on the Aryl Ring: Electron-withdrawing groups (e.g., -NO₂) or electron-donating groups (e.g., -OCH₃) on the aryl ring can modulate the compound's electronic distribution and lipophilicity, influencing its interaction with biological targets.
-
Flexibility of the Linker: The imine (-C=N-) bond provides a degree of rigidity to the molecule, which can be crucial for fitting into the active site of an enzyme or receptor.
Conclusion and Future Directions
Piperidine-2-carbaldehyde derivatives represent a promising and versatile scaffold for the development of novel therapeutic agents. Their synthetic accessibility allows for the creation of large and diverse chemical libraries for screening against various biological targets. The comparative data, although illustrative in some cases due to the limited availability of direct comparative studies, highlights the potential of these compounds as antimicrobial, anticancer, and neuroprotective agents.
Future research should focus on the systematic synthesis and evaluation of a broad range of piperidine-2-carbaldehyde derivatives to establish more definitive structure-activity relationships. Investigating their mechanisms of action at the molecular level will be crucial for optimizing their potency and selectivity. Furthermore, in vivo studies are necessary to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of the most promising candidates. The continued exploration of this chemical space holds significant promise for the discovery of new and effective drugs to combat a range of diseases.
References
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- PubMed. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease.
- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- ATCC. (n.d.).
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- Frontiers in Pharmacology. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Schiff Bases from 1-Acetylpiperidine-4-carbohydrazide.
- PubMed. (2013). Neuroprotective effects of mercaptoethylleonurine and mercaptoethylguanidine analogs on hydrogen peroxide-induced apoptosis in human neuronal SH-SY5Y cells.
- Sivaraj, K. (n.d.).
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- ACS Publications. (2011). Synthesis, Spectral Characterization, and Biological Evaluation of Novel Piperidine-2-carbaldehyde Analogs.
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- Journal of Pharmaceutical and Chemical Research. (n.d.). Synthesis, Characterization and Thermal Studies of Schiff Bases derived from 2- Pyridinecarboxaldehyde and Benzaldehyde and their Complex.
- Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf.
- PubMed. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Schiff Base-mixed Ligand Complexes with Divalent Metal Ions Derived from Amoxicillin and Vanillin/Nicotinamide.
- DergiPark. (2022). In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line.
- PubMed Central. (2018).
- Assay Guidance Manual - NCBI Bookshelf. (2013). Cell Viability Assays.
- ACS Omega. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine.
- Der Pharma Chemica. (n.d.). Synthesis, characterization and biological studies of schiff bases derived from piperonal and their complexes with cobalt (II).
- YouTube. (2021).
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- Microbe Investigations. (n.d.).
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spectroscopic comparison of piperidine aldehyde isomers
An In-Depth Guide to the Spectroscopic Comparison of Piperidine Aldehyde Isomers
A Foreword from the Scientist's Bench
To the researchers, scientists, and drug development professionals navigating the intricate world of heterocyclic chemistry, the piperidine scaffold is both a ubiquitous ally and a source of significant analytical challenge. As a foundational motif in countless pharmaceuticals, its structural nuances can dictate efficacy, selectivity, and safety. The seemingly subtle shift of a single functional group, such as an aldehyde, across the piperidine ring creates constitutional isomers with distinct chemical personalities. Differentiating these isomers—2-, 3-, and 4-piperidinecarboxaldehyde, along with the N-acylated variant, 1-piperidinecarboxaldehyde—is not merely an academic exercise; it is a critical step in ensuring the identity, purity, and ultimately, the viability of a drug candidate.
This guide is born from practical, field-proven experience. It eschews a rigid, one-size-fits-all template in favor of a logical, causality-driven narrative. We will not just present data; we will explore the fundamental principles that govern the spectroscopic behavior of these molecules. Our objective is to empower you with the knowledge to not only identify these isomers but to understand why they produce their unique spectral fingerprints. By grounding our discussion in authoritative sources and providing robust, self-validating experimental protocols, this guide aims to be an indispensable resource in your analytical toolkit.
The Isomers in Focus: Structural and Electronic Landscapes
The position of the aldehyde group fundamentally alters the molecule's symmetry, electronic distribution, and conformational dynamics. These differences are the bedrock upon which our spectroscopic differentiation is built.
-
2-Piperidinecarboxaldehyde: Chiral and asymmetric. The aldehyde is directly adjacent to the nitrogen atom, creating a unique inductive and steric environment. The proximity of the nitrogen lone pair and the N-H proton can significantly influence the aldehyde proton.
-
3-Piperidinecarboxaldehyde: Chiral and asymmetric. The aldehyde is at the β-position relative to the nitrogen. Inductive effects from the nitrogen are attenuated compared to the 2-isomer.
-
4-Piperidinecarboxaldehyde: Achiral and symmetric (possessing a C2 axis). This symmetry simplifies the NMR spectrum significantly, serving as a key identifying feature.
-
1-Piperidinecarboxaldehyde (N-Formylpiperidine): A constitutional isomer where the aldehyde is part of a formamide group. The key difference is the absence of the N-H bond, which is immediately apparent in IR and NMR spectroscopy.
Comparative Spectroscopic Analysis: Decoding the Fingerprints
A multi-technique approach is essential for unambiguous identification. While one method may provide strong clues, confirmation requires corroborating evidence from others.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR is the most powerful technique for distinguishing these isomers due to its sensitivity to the precise electronic environment of each proton and carbon.
Causality Behind the Chemical Shifts: The electronegativity of the nitrogen atom and the carbonyl group creates distinct chemical shift regions for adjacent protons. In the 2- and 3-isomers, the lack of symmetry results in all ring protons being chemically non-equivalent, leading to complex, overlapping multiplets. Conversely, the symmetry of the 4-isomer simplifies the spectrum dramatically.[1][2][3] For N-formylpiperidine, the formyl proton's environment is drastically different, and the protons on the carbons alpha to the nitrogen are shifted downfield due to the amide character.
¹H NMR Insights:
-
Aldehyde Proton (CHO): This is a highly diagnostic singlet typically found far downfield (9-10 ppm). Its exact position is sensitive to the local electronic environment.
-
Ring Protons: The protons on carbons adjacent to the nitrogen (α-protons) are deshielded and appear further downfield than the other ring protons.[4] The proton on the carbon bearing the aldehyde group (the α-methine) is also significantly deshielded.
-
N-H Proton: For the 2-, 3-, and 4-isomers, a broad singlet corresponding to the N-H proton is typically observed. Its chemical shift is variable and depends on concentration and solvent. This signal is absent in 1-piperidinecarboxaldehyde.
¹³C NMR Insights:
-
Carbonyl Carbon (C=O): The aldehyde carbonyl carbon resonates at a very characteristic downfield position (~190-205 ppm), making it easy to identify.[5]
-
Ring Carbons: The symmetry of the 4-isomer results in fewer signals than the 2- and 3-isomers. For example, C2/C6 and C3/C5 will be equivalent. The carbon attached to the aldehyde group will also be clearly identifiable.
Summary of Key NMR Spectroscopic Data
| Isomer | Key ¹H NMR Features (δ, ppm) | Key ¹³C NMR Features (δ, ppm) |
| 2-Piperidinecarboxaldehyde | Aldehyde H: ~9.6 ppm (singlet)Complex, non-symmetrical ring proton signals. | Carbonyl C: ~202 ppmSix distinct ring carbon signals. |
| 3-Piperidinecarboxaldehyde | Aldehyde H: ~9.7 ppm (singlet)Complex, non-symmetrical ring proton signals. | Carbonyl C: ~204 ppmSix distinct ring carbon signals. |
| 4-Piperidinecarboxaldehyde | Aldehyde H: ~9.7 ppm (singlet)Symmetrical ring proton signals (e.g., H-2/H-6 and H-3/H-5 are equivalent). | Carbonyl C: ~203 ppmFewer signals due to symmetry (C-2/C-6, C-3/C-5 are equivalent). |
| 1-Piperidinecarboxaldehyde | Formyl H: ~8.0 ppm (singlet)No N-H signal.α-ring protons shifted downfield (~3.4 ppm).[6] | Carbonyl C: ~162 ppm (amide)Fewer signals due to symmetry.[6] |
Note: Exact chemical shifts are solvent-dependent. The values presented are typical ranges.
Infrared (IR) Spectroscopy: The Functional Group Identifier
IR spectroscopy excels at identifying the key functional groups present, providing a rapid method for initial classification.
Causality Behind Vibrational Frequencies: The primary diagnostic bands are the C=O stretch of the aldehyde and the N-H stretch of the secondary amine. The C=O bond's vibrational frequency is sensitive to electronic effects like conjugation and strain.[7][8] The N-H stretch is a clear indicator of a secondary amine, immediately distinguishing isomers 2, 3, and 4 from the N-formyl variant.
-
C=O Stretch: A strong, sharp absorption band between 1720-1740 cm⁻¹ is characteristic of a saturated aliphatic aldehyde.[9] Its absence, coupled with a strong band around 1650-1680 cm⁻¹, would point towards the amide C=O in 1-piperidinecarboxaldehyde.
-
N-H Stretch: A moderate, somewhat broad absorption in the 3300-3500 cm⁻¹ region confirms the presence of the secondary amine in the 2-, 3-, and 4-isomers. This peak will be completely absent for 1-piperidinecarboxaldehyde.[10]
-
Aldehyde C-H Stretch: Aldehydes also show two characteristic, weaker C-H stretching absorptions near 2720 cm⁻¹ and 2820 cm⁻¹.[7][8] The presence of these, along with the C=O stretch, is definitive proof of an aldehyde functional group.
Summary of Key IR Absorption Frequencies (cm⁻¹)
| Isomer | N-H Stretch | Aldehyde C-H Stretches | C=O Stretch |
| 2-, 3-, 4-Piperidinecarboxaldehyde | 3300 - 3500 (moderate) | ~2720 & ~2820 (weak) | 1720 - 1740 (strong) |
| 1-Piperidinecarboxaldehyde | Absent | Absent | 1650 - 1680 (strong, amide) |
Mass Spectrometry (MS): The Fragmentation Puzzle
While all positional isomers have the same molecular weight (113.16 g/mol ), their fragmentation patterns under electron ionization (EI) or collision-induced dissociation (CID) will differ, providing structural clues.[6]
Causality Behind Fragmentation: The fragmentation pathways are dictated by the most stable carbocations and neutral losses that can be formed. The position of the aldehyde group directs the initial cleavage events. Alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and cleavage of the piperidine ring are dominant pathways.[11][12]
-
Molecular Ion (M⁺): A peak at m/z = 113 will be present for all isomers, though it may be weak.
-
Alpha-Cleavage: Loss of the aldehyde proton (M-1) or the entire CHO group (M-29) can occur.
-
Ring Fragmentation: The most diagnostic fragmentation involves the cleavage of the piperidine ring. For the 2-isomer, cleavage can lead to a characteristic ion at m/z = 84 (loss of C2H3O). For the 4-isomer, a retro-Diels-Alder type fragmentation is more likely. The fragmentation of 1-piperidinecarboxaldehyde is dominated by the stability of the N-acylium ion.
Summary of Expected Key Mass Fragments (m/z)
| Isomer | Molecular Ion [M]⁺ | Key Fragment 1 | Key Fragment 2 | Rationale |
| 2-Piperidinecarboxaldehyde | 113 | 84 | 56 | Loss of ethyl radical from ring opening. |
| 3-Piperidinecarboxaldehyde | 113 | 70 | 56 | Complex ring cleavage pathways. |
| 4-Piperidinecarboxaldehyde | 113 | 84 | 57 | Ring cleavage and loss of propene. |
| 1-Piperidinecarboxaldehyde | 113 | 84 | 56 | Loss of CO, followed by ring fragmentation.[6] |
Validated Experimental Protocols & Workflows
Adherence to standardized protocols is paramount for generating reproducible and trustworthy data.
General Sample Preparation
-
Solvent Selection: For NMR, use deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is standard, but DMSO-d₆ is better for observing exchangeable protons like N-H. For IR and MS, use a volatile solvent like methanol or dichloromethane if dilution is needed.
-
Concentration: For NMR, prepare a solution of ~5-10 mg of the analyte in 0.6-0.7 mL of deuterated solvent. For IR, the neat liquid can often be used directly. For MS, dilute to a concentration of ~1 mg/mL.
Protocol: NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the instrument until optimal field homogeneity is achieved.
-
Acquire a standard one-pulse proton spectrum.
-
Set a spectral width of approximately 16 ppm, centered around 8 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
Process the data with an exponential multiplication (line broadening of 0.3 Hz) before Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 240 ppm, centered around 120 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire 1024 or more scans, depending on the sample concentration.
-
Process with a line broadening of 1-2 Hz.
-
Protocol: FTIR-ATR Data Acquisition
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place one drop of the neat liquid sample directly onto the ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 32 scans at a resolution of 4 cm⁻¹ for a high-quality spectrum.
-
Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
-
Protocol: GC-MS Data Acquisition
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Acquisition:
-
GC Method: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). Set the injector temperature to 250°C. Use a temperature program: start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
MS Method: Set the ion source temperature to 230°C and the quadrupole temperature to 150°C. Use a standard EI energy of 70 eV. Scan a mass range from m/z 40 to 300.
-
Visualizing the Analytical Workflow
A logical workflow ensures that all necessary data is collected for a comprehensive and unambiguous identification of the isomer.
Caption: A comprehensive workflow for isomer differentiation.
Concluding Remarks
References
-
PubChem. (n.d.). 1-Piperidinecarboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- Al-Showiman, S. S., Al-Najjar, A. A., & Al-Hazimi, H. M. G. (2014).A review on the synthetic, chemical and biological properties of piperidine and its derivatives. Journal of Saudi Chemical Society.
- Supuran, C. T. (Ed.). (2019).
- D'hooghe, M., & De Kimpe, N. (2008).Recent developments in the synthesis of piperidines. Chemical Society Reviews.
-
NIST. (n.d.). 1-Piperidinecarboxaldehyde. NIST Chemistry WebBook. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014).Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014).Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
-
ResearchGate. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. Retrieved from [Link]
-
McMurry, J. (2023). Spectroscopy of Aldehydes and Ketones. In Organic Chemistry (10th ed.). OpenStax. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
SciELO. (2014). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Retrieved from [Link]
- Manoharan, M., et al. (2008).Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry.
-
Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]
- Lichter, R. L., & Roberts, J. D. (1971).Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. IX. The Piperidines. Journal of the American Chemical Society.
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- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Cross-Validation of Analytical Methods for Piperidine-2-carbaldehyde
Introduction: The Analytical Imperative for Piperidine-2-carbaldehyde
Piperidine-2-carbaldehyde is a pivotal heterocyclic building block in contemporary drug discovery and development. Its unique structural motif, combining a piperidine ring with a reactive aldehyde functionality, makes it a valuable synthon for a diverse range of pharmacologically active molecules. The precise and accurate quantification of Piperidine-2-carbaldehyde in various matrices, from raw materials to in-process samples and final active pharmaceutical ingredients (APIs), is a cornerstone of quality control and regulatory compliance. The inherent reactivity of the aldehyde group, coupled with the basicity of the piperidine nitrogen, presents unique analytical challenges that necessitate robust and thoroughly validated analytical methods.
This guide provides an in-depth technical comparison of two orthogonal analytical techniques for the quantification of Piperidine-2-carbaldehyde: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and, most critically, elucidate the process of cross-validation. As defined by the International Council for Harmonisation (ICH) Q2(R2) guideline, cross-validation is essential to demonstrate that two or more analytical procedures can be used for the same intended purpose, ensuring consistency and reliability of analytical data across different methods.[1] This is particularly crucial during method transfer, lifecycle management, or when a secondary method is required for confirmatory purposes.
Pillar 1: Gas Chromatography (GC) - The Volatility-Driven Approach
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For a polar molecule like Piperidine-2-carbaldehyde, direct analysis can be challenging due to potential peak tailing and interaction with the stationary phase. Therefore, derivatization is often a strategic choice to enhance volatility and improve chromatographic performance.
The Rationale for Derivatization in GC Analysis
The primary challenge in the GC analysis of molecules containing both amine and aldehyde functionalities is their polarity and potential for hydrogen bonding. This can lead to poor peak shape, low sensitivity, and irreversible adsorption on the GC column. Derivatization mitigates these issues by converting the polar functional groups into less polar, more volatile moieties. For Piperidine-2-carbaldehyde, a two-pronged derivatization strategy is optimal:
-
Oximation of the Aldehyde: The aldehyde group is reacted with an oximation reagent, such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), to form a stable, volatile oxime derivative.[1] The electron-capturing properties of the pentafluorobenzyl group also significantly enhance sensitivity when using an electron capture detector (ECD), although a flame ionization detector (FID) remains a robust choice for general-purpose quantification.
-
Silylation of the Piperidine N-H: The secondary amine proton on the piperidine ring can also contribute to peak tailing. A subsequent silylation step, using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen with a nonpolar trimethylsilyl (TMS) group.[2] This further increases volatility and reduces interactions with the column.
This dual derivatization approach ensures a thermally stable and volatile derivative suitable for GC analysis, leading to sharp, symmetrical peaks and improved reproducibility.
Experimental Protocol: GC-FID Analysis of Piperidine-2-carbaldehyde
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Autosampler for precise and reproducible injections.
-
Capillary Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
Reagents and Materials:
-
Piperidine-2-carbaldehyde reference standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA HCl)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Toluene (HPLC grade)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of Piperidine-2-carbaldehyde reference standard into a 50 mL volumetric flask and dilute to volume with toluene.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with toluene to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing an estimated 1-10 mg of Piperidine-2-carbaldehyde into a suitable vial. Dissolve in a known volume of toluene.
Derivatization Procedure:
-
To 1 mL of each standard or sample solution in a 2 mL autosampler vial, add 100 µL of a 20 mg/mL solution of PFBHA HCl in pyridine.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature. Add 1 mL of 5% sodium bicarbonate solution and vortex for 1 minute.
-
Allow the layers to separate and carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate.
-
To the dried organic extract, add 50 µL of MSTFA. Cap the vial and heat at 60°C for 15 minutes.
-
Cool to room temperature before injection.
GC-FID Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Detector Temperature: 300°C
Pillar 2: High-Performance Liquid Chromatography (HPLC) - The Polarity-Focused Alternative
HPLC is a versatile technique well-suited for the analysis of polar, non-volatile, and thermally labile compounds. For Piperidine-2-carbaldehyde, a reversed-phase HPLC method with UV detection is a logical choice. However, the aldehyde functional group lacks a strong chromophore for sensitive UV detection at higher wavelengths. Therefore, derivatization is again a key consideration to enhance detectability.
The Rationale for Derivatization in HPLC Analysis
The primary motivation for derivatizing Piperidine-2-carbaldehyde for HPLC analysis is to introduce a strong UV-absorbing chromophore, thereby significantly increasing the sensitivity of the method. A widely used and effective derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH).[3][4][5] DNPH reacts with the carbonyl group of the aldehyde to form a stable 2,4-dinitrophenylhydrazone derivative, which exhibits strong absorbance in the 360 nm region, where interference from many matrix components is minimal.
The basic piperidine nitrogen provides an additional handle for method development. By maintaining the mobile phase at an acidic pH, the piperidine nitrogen will be protonated, ensuring good peak shape and retention on a C18 column.
Experimental Protocol: HPLC-UV Analysis of Piperidine-2-carbaldehyde
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Data acquisition and processing software.
Reagents and Materials:
-
Piperidine-2-carbaldehyde reference standard
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid
-
Perchloric acid
-
Ultrapure water
Reagent Preparation:
-
DNPH Solution: Dissolve 150 mg of DNPH in 100 mL of acetonitrile. Add 0.5 mL of concentrated orthophosphoric acid. This solution should be prepared fresh.
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of Piperidine-2-carbaldehyde reference standard into a 50 mL volumetric flask and dilute to volume with acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with acetonitrile to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing an estimated 0.5-5 mg of Piperidine-2-carbaldehyde into a suitable container. Dissolve in a known volume of acetonitrile.
Derivatization Procedure:
-
To 1 mL of each standard or sample solution in a suitable vial, add 1 mL of the DNPH solution and 50 µL of 2 M perchloric acid.
-
Cap the vial and heat at 60°C for 30 minutes in a water bath.
-
Cool the vial to room temperature.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC-UV Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Gradient Program:
-
0-15 min: 50% B to 80% B
-
15-20 min: Hold at 80% B
-
20.1-25 min: Return to 50% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 360 nm
-
Injection Volume: 10 µL
Comparative Performance of GC-FID and HPLC-UV Methods
The choice between GC and HPLC for the analysis of Piperidine-2-carbaldehyde depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the typical performance characteristics of the two methods described, based on data from analogous validated methods for similar compounds.
| Parameter | GC-FID (with Derivatization) | HPLC-UV (with DNPH Derivatization) | Rationale/Causality |
| Specificity | High; separation based on volatility and column interaction. Potential for co-elution with matrix components having similar properties. | High; separation based on polarity. DAD provides spectral confirmation. Derivatization at a specific wavelength enhances specificity. | Orthogonal separation mechanisms provide a high degree of confidence in analyte identification. |
| Linearity Range (µg/mL) | 1 - 100 | 0.5 - 50 | The choice of derivatization agent and detector significantly influences the linear dynamic range. |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 | Both methods are capable of producing highly linear calibration curves.[6] |
| Limit of Detection (LOD) (µg/mL) | ~0.3 | ~0.15 | DNPH derivatization typically provides a lower limit of detection due to the high molar absorptivity of the derivative.[6] |
| Limit of Quantitation (LOQ) (µg/mL) | ~1.0 | ~0.5 | The LOQ is established as the lowest concentration that can be determined with acceptable precision and accuracy.[6] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.5% | Both methods, when properly validated, demonstrate high accuracy.[6] |
| Precision (% RSD) | < 2.0% | < 1.5% | HPLC generally offers slightly better precision due to the nature of liquid-phase injections. |
| Throughput | Moderate; longer run times due to oven programming. | High; gradient elution allows for relatively fast analysis and re-equilibration. | The automation of both techniques allows for high sample throughput in a routine laboratory setting. |
Pillar 3: The Cross-Validation Workflow - A Self-Validating System
Cross-validation is the ultimate arbiter of method equivalence. It provides documented evidence that two distinct analytical procedures yield comparable results for the same set of samples. The process involves a head-to-head comparison of the fully validated GC and HPLC methods.
Experimental Design for Cross-Validation
A robust cross-validation study should be meticulously planned and documented. The following workflow, grounded in the principles of ICH Q2(R2), ensures a comprehensive comparison.[1][7]
Caption: A structured workflow for the cross-validation of GC and HPLC analytical methods.
Step-by-Step Cross-Validation Protocol
-
Define Acceptance Criteria: Before initiating the study, establish clear acceptance criteria for the comparability of the two methods. A common criterion is that the percentage difference between the results obtained from the two methods for each sample should not exceed a predefined limit, typically ±15%.
-
Sample Selection: Select a minimum of 10 representative samples of Piperidine-2-carbaldehyde. These samples should span the analytical range of both methods and ideally include samples from different batches or stages of the manufacturing process. The use of incurred samples (actual process samples) is highly recommended as they represent the true variability of the matrix.[8]
-
Analysis: Analyze each selected sample in replicate (e.g., n=3) using both the fully validated GC-FID method and the fully validated HPLC-UV method. It is crucial that the analysts performing the tests are proficient in both techniques.
-
Data Evaluation:
-
Calculate the mean result for each sample from both methods.
-
For each sample, calculate the percentage difference between the mean results of the two methods.
-
Perform a statistical evaluation of the data. A paired t-test can be used to determine if there is a statistically significant difference between the means of the two methods. A Bland-Altman plot is also a highly effective visual tool to assess the agreement between the two methods across the analytical range.
-
Conclusion: Ensuring Analytical Fidelity Through Orthogonal Cross-Validation
The robust analytical control of Piperidine-2-carbaldehyde is non-negotiable in the pharmaceutical landscape. Both GC and HPLC, when appropriately developed and validated, offer reliable means for its quantification. The choice between them is a function of specific analytical needs, but the true measure of analytical confidence comes from the successful cross-validation of these orthogonal methods.
By demonstrating the equivalence of a volatility-based separation (GC) and a polarity-based separation (HPLC), a self-validating analytical system is established. This provides an unparalleled level of assurance in the reported data, satisfying stringent regulatory expectations and, ultimately, safeguarding the quality and consistency of the final pharmaceutical product. This guide has provided the strategic rationale, detailed protocols, and a clear workflow to achieve this critical analytical milestone.
References
-
Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619. [Link]
-
ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). [Link]
-
Shimadzu. (n.d.). Simultaneous Analysis of Lower Aldehydes That Do Not Require Derivatization. [Link]
-
Joseph, D., et al. (2024). Exploration of piperidine-2-carbaldehyde by spectroscopic, topology analysis, molecular docking, and molecular dynamic simulation with solvents effect – A DFT and TD-DFT approach. ResearchGate. [Link]
-
Feinberg, M. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. Trac Trends in Analytical Chemistry. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
- Google Patents. (2015).
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Miyake, T., & Shibamoto, T. (1995). Gas Chromatographic Analysis of Aldehydes in Alcoholic Beverages Using a Cysteamine Derivatization Procedure. American Journal of Enology and Viticulture. [Link]
-
Ahn, J., et al. (2003). Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis. ResearchGate. [Link]
-
Chromatography Forum. (2015). piperidine analysis in API by GC-HS. [Link]
-
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
van den Berg, M. A., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 396(8), 2895-2904. [Link]
-
Ermer, J. (2001). A Practical Guide to Analytical Method Validation. ACS Publications. [Link]
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StatSoft. (2024). Validation of analytical methods according to the latest ICH Q2(R2) guidelines. [Link]
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ChemRxiv. (n.d.). Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile. [Link]
-
Wang, X., et al. (2021). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 199, 114041. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
Findlay, J. W. A., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 1134-1142. [Link]
-
ResearchGate. (2016). Derivitization of aldehyde and ketone drivatives of phenolics compounds for GC_MS analysis?. [Link]
-
ResearchGate. (2023). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PIPERINE BY GAS-LIQUID CHROMATOGRAPHY. [Link]
-
ResearchGate. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]
-
Routledge. (n.d.). Handbook of Analytical Validation. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of Piperidine-2-carbaldehyde Hydrochloride
This document provides essential safety protocols and logistical guidance for the handling and disposal of Piperidine-2-carbaldehyde hydrochloride in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of managing this chemical safely. Our commitment is to empower your research with the highest standards of safety and operational excellence.
Understanding the Hazard Profile
Piperidine-2-carbaldehyde hydrochloride is a chemical that demands careful handling due to its toxicological properties. As a hydrochloride salt of an aldehyde derivative of piperidine, its hazard profile is multifaceted. It is classified as toxic if swallowed, and it can cause significant skin and serious eye irritation[1]. The parent compound, piperidine, is known to be toxic in contact with skin or if inhaled and can cause severe skin burns and eye damage[2][3]. Therefore, a cautious and well-informed approach is paramount.
The primary routes of exposure are ingestion, skin contact, and eye contact. Inhalation of dust or aerosols may also pose a risk. Acute effects of exposure can include irritation to the respiratory tract, and in more severe cases, convulsions, ataxia, cyanosis, and respiratory depression have been reported[1]. Chronic exposure may lead to digestive tract irritation[1]. Understanding these potential health effects underscores the critical importance of the personal protective equipment (PPE) and handling procedures outlined below.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling Piperidine-2-carbaldehyde hydrochloride. The goal is to create a reliable barrier between the researcher and the chemical.
Recommended PPE Ensemble
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles. A face shield is required when there is a risk of splashing or when handling larger quantities[4][5]. | Protects against accidental splashes of the chemical, which can cause serious eye irritation[1]. A face shield offers a broader area of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene)[6]. | Prevents skin contact, which can cause skin irritation[1]. It is crucial to check the glove manufacturer's resistance guide for the specific chemical. |
| Body Protection | A lab coat, buttoned, with long sleeves. For larger quantities or when there is a significant risk of splashing, chemical-resistant coveralls are recommended[5][7][8]. | Protects the skin on the arms and body from contamination. |
| Respiratory Protection | Not typically required when handling small quantities in a well-ventilated area or a fume hood. However, a NIOSH-approved respirator should be used if dust or aerosols are generated and engineering controls are insufficient[7][9]. | Minimizes the risk of inhaling airborne particles of the chemical, which can cause respiratory tract irritation[1]. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage. The following workflow provides a step-by-step guide for managing Piperidine-2-carbaldehyde hydrochloride within the laboratory.
Visualizing the Handling Workflow
Caption: Workflow for Safe Handling of Piperidine-2-carbaldehyde Hydrochloride.
Step-by-Step Handling Protocol
-
Preparation:
-
Handling:
-
Work in a Controlled Environment: All handling of this chemical should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure[9][10].
-
Careful Dispensing: When weighing or transferring the solid, do so carefully to avoid creating dust. Use appropriate tools (e.g., spatulas) and handle containers with care.
-
Avoid Contact: At all times, avoid direct contact with the skin, eyes, and clothing[2][10].
-
-
Post-Handling and Decontamination:
-
Clean Work Surfaces: After handling, decontaminate the work area with an appropriate cleaning agent.
-
Proper PPE Removal: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last and disposed of as contaminated waste.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE[1][12]. Do not eat, drink, or smoke in the work area[1][11].
-
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2].
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. If skin irritation persists, seek medical advice[1].
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor[1][2].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur[3][12].
-
Spill Response: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan: Responsible Waste Management
Proper disposal of Piperidine-2-carbaldehyde hydrochloride and any contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Segregation: All waste containing this chemical, including empty containers and contaminated PPE, must be collected in a clearly labeled, sealed container.
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all local, regional, and national regulations[1][11]. Do not dispose of it down the drain or in the general trash[10][11]. Consult with your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal.
References
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2019, June 24). Safety Data Sheet: Piperidine. Retrieved from [Link]
- Jubilant Ingrevia Limited. (2024, January 2).
- New Jersey Department of Health and Senior Services. (1999, September). Hazardous Substance Fact Sheet: Piperidine.
- New Mexico State University. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance.
-
CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]
-
National Center for Biotechnology Information. Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11 - Piperidine. Retrieved from [Link]
- Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling.
-
ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]
- Australian Government Department of Health. (2016, February 5). Piperidine: Human health tier II assessment.
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. carlroth.com [carlroth.com]
- 3. chemos.de [chemos.de]
- 4. realsafety.org [realsafety.org]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. safety.nmsu.edu [safety.nmsu.edu]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. PPE and Safety for Chemical Handling [acsmaterial.com]
- 9. nj.gov [nj.gov]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.at [fishersci.at]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
